molecular formula C10H10ClNO6 B1229601 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate CAS No. 42855-00-5

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate

Cat. No.: B1229601
CAS No.: 42855-00-5
M. Wt: 275.64 g/mol
InChI Key: RWWPKIOWBQFXEE-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitrobenzyl carbonochloridate, also known as this compound, is a useful research compound. Its molecular formula is C10H10ClNO6 and its molecular weight is 275.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)methyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10ClNO6/c1-16-8-3-6(5-18-10(11)13)7(12(14)15)4-9(8)17-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWPKIOWBQFXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)COC(=O)Cl)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195538
Record name ((Nitroveratryl)oxy)chlorocarbamate
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Molecular Weight

275.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42855-00-5
Record name ((Nitroveratryl)oxy)chlorocarbamate
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Record name ((Nitroveratryl)oxy)chlorocarbamate
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Record name 4,5-Dimethoxy-2-nitrobenzyl chloroformate
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4,5-Dimethoxy-2-nitrobenzyl Carbonochloridate (NVOC-Cl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate (NVOC-Cl), a widely utilized photolabile protecting group. This document details the photochemical properties, mechanism of cleavage, and experimental considerations for its application in research and development.

Introduction

This compound, commonly abbreviated as NVOC-Cl, is a member of the ortho-nitrobenzyl class of photolabile protecting groups (PPGs). These "caged" compounds offer precise spatiotemporal control over the release of bioactive molecules. By covalently attaching the NVOC group to a functional moiety, such as an amine or hydroxyl group, the biological activity of the molecule is temporarily masked. Irradiation with ultraviolet (UV) light induces a photochemical reaction that cleaves the NVOC group, releasing the active molecule and a benign byproduct. This "uncaging" process is a powerful tool in various fields, including peptide and nucleotide synthesis, drug delivery, and the study of cellular signaling pathways.[1][2][3]

Core Mechanism of Action: Photochemical Cleavage

The defining characteristic of the NVOC protecting group is its ability to be removed by UV light. The process is an irreversible intramolecular photoreaction.

The Photochemical Reaction

The cleavage of the NVOC group proceeds through a mechanism analogous to a Norrish Type II reaction. The key steps are as follows:

  • Photoexcitation: The process is initiated by the absorption of a photon by the ortho-nitrobenzyl chromophore. This elevates the molecule to an excited singlet state.

  • Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon. This step results in the formation of a transient species known as an aci-nitro intermediate.

  • Rearrangement and Cleavage: The aci-nitro intermediate is unstable and rapidly rearranges. This rearrangement leads to the cleavage of the benzyloxycarbonyl bond, releasing the protected functional group (as a carbamic acid in the case of a protected amine, which then decarboxylates to the free amine).

  • Byproduct Formation: The cleavage of the NVOC group results in the formation of 4,5-dimethoxy-2-nitrosobenzaldehyde as a byproduct.[4][5]

The overall reaction is efficient and clean, with the released molecule and the byproduct generally being non-reactive with each other.

Quantitative Data

The efficiency of the photocleavage process is determined by the photochemical properties of the NVOC chromophore. The following table summarizes key quantitative data for DMNB (4,5-dimethoxy-2-nitrobenzyl), a closely related chromophore to NVOC.

ParameterValueReference
λmax (Wavelength of Maximum Absorption) ~350 nm[6]
Molar Extinction Coefficient (ε) at λmax 5,000 M-1cm-1[6]
Quantum Yield (Φ) 0.05[6]

Experimental Protocols

The following sections provide representative protocols for the protection of a primary amine with NVOC-Cl and the subsequent photolytic deprotection.

Protection of a Primary Amine with NVOC-Cl

This protocol describes a general procedure for the N-NVOC protection of a primary amine.

Materials:

  • Primary amine

  • This compound (NVOC-Cl)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve the primary amine (1.0 eq) in anhydrous DCM.

  • Add TEA or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Slowly add a solution of NVOC-Cl (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the N-NVOC protected amine.

Photolytic Deprotection of an N-NVOC Protected Amine

This protocol outlines a general procedure for the photocleavage of the NVOC group.

Materials:

  • N-NVOC protected amine

  • An appropriate solvent (e.g., methanol, ethanol, or a buffer solution)

  • UV lamp (e.g., medium-pressure mercury arc lamp) with a filter to select the desired wavelength (e.g., 365 nm)

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether or ethyl acetate

Procedure:

  • Dissolve the N-NVOC protected compound in the chosen solvent in a quartz reaction vessel. The concentration should be adjusted based on the molar extinction coefficient of the compound to ensure efficient light absorption.

  • Irradiate the solution with a UV lamp. The irradiation time will depend on the quantum yield of the compound and the intensity of the light source. Monitor the reaction by TLC or HPLC.[7]

  • After complete cleavage, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent and wash with dilute HCl to remove the 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct.

  • Extract the aqueous layer with diethyl ether or ethyl acetate to isolate the deprotected amine.

  • Dry the organic layer, concentrate, and purify the product as necessary.

Visualizations

Mechanism of Action

Mechanism_of_Action cluster_0 Photochemical Cleavage of NVOC Group NVOC_Protected_Amine NVOC-Protected Amine Excited_State Excited State NVOC_Protected_Amine->Excited_State hν (UV light) Aci_Nitro_Intermediate aci-Nitro Intermediate Excited_State->Aci_Nitro_Intermediate Intramolecular H Abstraction Rearrangement Rearrangement & Cleavage Aci_Nitro_Intermediate->Rearrangement Deprotected_Amine Deprotected Amine Rearrangement->Deprotected_Amine Byproduct 4,5-Dimethoxy-2-nitrosobenzaldehyde Rearrangement->Byproduct

Caption: Photochemical cleavage pathway of an NVOC-protected amine.

Experimental Workflow

Experimental_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Start_Protection Primary Amine + NVOC-Cl Reaction_Protection Reaction in DCM with Base Start_Protection->Reaction_Protection Workup_Protection Aqueous Workup Reaction_Protection->Workup_Protection Purification_Protection Column Chromatography Workup_Protection->Purification_Protection Protected_Product N-NVOC Protected Amine Purification_Protection->Protected_Product Start_Deprotection N-NVOC Protected Amine Irradiation UV Irradiation (e.g., 365 nm) Start_Deprotection->Irradiation Workup_Deprotection Solvent Removal & Acid Wash Irradiation->Workup_Deprotection Final_Product Deprotected Amine Workup_Deprotection->Final_Product Signaling_Pathway cluster_experiment Experimental Control cluster_cell Cellular Response NVOC_ATP NVOC-caged ATP ATP_Release ATP Release NVOC_ATP->ATP_Release uncaging UV_Light UV Light Pulse UV_Light->NVOC_ATP triggers Kinase Kinase ATP_Release->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Cellular_Response_Node Cellular Response Downstream_Signaling->Cellular_Response_Node

References

An In-Depth Technical Guide to the Chemical Properties and Applications of the NVOC-Cl Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-Nitroveratryloxycarbonyl chloride (NVOC-Cl) is a photolabile protecting group widely employed in organic synthesis, particularly in the construction of complex biomolecules such as peptides and nucleic acids.[1][2] Its utility stems from its ability to be selectively removed under neutral conditions using UV light, offering an orthogonal deprotection strategy to traditional acid- or base-labile protecting groups.[3] This technical guide provides a comprehensive overview of the chemical properties of NVOC-Cl, including its synthesis, reactivity, and stability. Detailed experimental protocols for the protection of amines and hydroxyl groups, as well as for the photocleavage of the resulting NVOC-protected compounds, are presented. Furthermore, this guide explores the applications of NVOC-Cl in advanced synthetic methodologies, with a particular focus on its role in the photolithographic synthesis of microarrays. Quantitative data is summarized in structured tables for ease of reference, and key workflows are visualized using diagrams to facilitate understanding.

Introduction to the NVOC-Cl Protecting Group

The NVOC group belongs to the family of o-nitrobenzyl-based photolabile protecting groups.[3] The core principle behind its function lies in a photo-induced intramolecular rearrangement, leading to the release of the protected functional group and the formation of a 6-nitrosoveratraldehyde byproduct.[3] This process is typically initiated by irradiation with near-UV light, generally in the range of 320-365 nm.[3][4] The presence of two methoxy groups on the benzene ring enhances the photosensitivity of the NVOC group compared to the simpler o-nitrobenzyl group.[3]

Physicochemical and Spectroscopic Properties

NVOC-Cl is a pale yellow, crystalline solid that should be stored at 2-8°C and protected from moisture and light to prevent degradation. It is soluble in various organic solvents such as dioxane, tetrahydrofuran (THF), and acetonitrile.[5]

Table 1: Physicochemical Properties of NVOC-Cl

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀ClNO₆
Molecular Weight 275.64 g/mol
Melting Point 125 °C (decomposes)
Appearance Pale yellow powder
Storage Temperature 2-8 °C

Spectroscopic Data:

  • UV-Vis Spectroscopy: NVOC-protected compounds typically exhibit a maximum absorption (λmax) in the near-UV region, which is crucial for their photolytic cleavage. The molar absorptivity (ε) at the excitation wavelength is a key factor in the efficiency of the deprotection reaction.[2][6][7]

  • Infrared (IR) Spectroscopy: The IR spectrum of NVOC-Cl would be expected to show characteristic peaks for the chloroformate group (C=O stretch), the nitro group (asymmetric and symmetric stretches), and the aromatic ring. Upon protection of an amine, a characteristic carbamate C=O stretching frequency would be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of NVOC-Cl and its derivatives would show distinct signals for the aromatic protons and carbons, the methoxy groups, and the benzylic methylene group. These signals can be used to confirm the successful introduction of the protecting group.[8][9][10][11]

Chemical Reactivity and Stability

The NVOC group is stable to a range of acidic and basic conditions, which allows for the selective removal of other protecting groups in its presence, highlighting its utility in orthogonal synthesis strategies.[3][12] For instance, it is stable to the acidic conditions used to remove tert-butyloxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethoxycarbonyl (Fmoc) groups.[3][13]

Table 2: Stability of the NVOC Group

ConditionStabilityReference(s)
Strong Acids (e.g., TFA, HCl) Stable[3]
Strong Bases (e.g., piperidine) Stable[3]
Catalytic Hydrogenation Labile[3]

Experimental Protocols

Protection of Primary Amines with NVOC-Cl

This protocol describes a general procedure for the protection of a primary amine, such as an amino acid.

Materials:

  • Amine-containing substrate (1.0 eq)

  • NVOC-Cl (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) or other suitable base (2.0 eq)

  • Solvent: 1:1 mixture of dioxane and water

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine-containing substrate in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to the solution and stir until dissolved.

  • In a separate flask, dissolve NVOC-Cl in dioxane.

  • Slowly add the NVOC-Cl solution to the amine solution at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, add water to the reaction mixture and extract with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude NVOC-protected amine.

  • Purify the product by column chromatography on silica gel if necessary.[5][14][15][16]

Photocleavage of the NVOC Protecting Group

This protocol provides a general method for the deprotection of an NVOC-protected compound.

Materials:

  • NVOC-protected substrate

  • Solvent (e.g., dioxane, ethanol, or a mixture with water)

  • UV lamp (e.g., medium-pressure mercury lamp) with a Pyrex filter (to block wavelengths below 300 nm)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Dissolve the NVOC-protected substrate in a suitable solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized for the specific substrate and reaction scale.

  • Deoxygenate the solution by bubbling with an inert gas for 15-30 minutes. This is important as oxygen can sometimes interfere with the photoreaction.

  • Irradiate the solution with a UV lamp. The ideal wavelength is typically around 350-365 nm. The reaction time can vary from minutes to several hours depending on the substrate, concentration, solvent, and lamp intensity.

  • Monitor the progress of the deprotection by TLC or HPLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by extraction and/or column chromatography to remove the 6-nitrosoveratraldehyde byproduct.[3][17]

Table 3: Quantitative Data on NVOC Photocleavage

ParameterValue/RangeConditionsReference(s)
Irradiation Wavelength 320-365 nmTypical for o-nitrobenzyl groups[3]
Quantum Yield (Φ) 0.0013 (for a thymidine derivative)Solution-phase[2]
Cleavage Yield Up to 80-95%Dependent on substrate and conditions[3]
Reaction Time 0.5 - 3.5 hoursDependent on substrate and lamp intensity[3]

Note: The quantum yield can be highly dependent on the specific substrate and solvent system. The value provided is for a related NVOC-protected nucleoside and serves as an indicator.

Potential Side Reactions during Deprotection

The major byproduct of NVOC cleavage is 6-nitrosoveratraldehyde. This species can potentially react with the newly deprotected amine, leading to the formation of imines or other adducts, which can lower the overall yield of the desired product.[3] The addition of aldehyde scavengers, such as semicarbazide or hydrazine, to the photolysis mixture can help to mitigate these side reactions.[3] Furthermore, the photoproducts themselves can sometimes act as internal filters, absorbing the UV light and reducing the efficiency of the cleavage reaction over time.[18]

Applications in Advanced Synthesis: Photolithographic Microarray Synthesis

A significant application of the NVOC protecting group is in the light-directed, spatially resolved synthesis of high-density peptide and oligonucleotide microarrays.[1][19][20] This technique allows for the parallel synthesis of thousands of unique sequences on a solid support.

The general workflow for photolithographic synthesis using NVOC-protected monomers is as follows:

  • Surface Preparation: A solid support (e.g., a glass slide) is functionalized with a linker molecule that has a protected amine group.

  • Selective Deprotection: A photomask is used to expose specific regions of the surface to UV light. In the exposed areas, the photolabile protecting group (e.g., NVOC) is cleaved, revealing a free amine.

  • Coupling: The entire surface is then flooded with a solution containing a single type of NVOC-protected amino acid or nucleotide. This monomer couples only to the free amines in the previously illuminated regions.

  • Capping (Optional but recommended): Any unreacted amines are capped to prevent them from reacting in subsequent cycles.

  • Repeat: The process of selective deprotection and coupling is repeated with different photomasks and monomers to build up the desired sequences at each specific location on the array.[21][22]

Below is a Graphviz diagram illustrating this workflow.

Photolithographic_Synthesis_Workflow cluster_0 Synthesis Cycle node_deprotection Selective Deprotection (UV Light + Photomask) node_coupling Coupling (NVOC-Monomer) node_deprotection->node_coupling Exposes specific sites node_capping Capping (Optional) node_coupling->node_capping Adds one monomer node_repeat Repeat for next monomer? node_capping->node_repeat node_start Start: Functionalized Surface (NVOC-Protected) node_start->node_deprotection node_repeat->node_deprotection Yes node_end End: Completed Microarray node_repeat->node_end No

Caption: Workflow for photolithographic synthesis of microarrays using NVOC-protected monomers.

Conclusion

The NVOC-Cl protecting group is a valuable tool in modern organic synthesis, offering a robust and orthogonal method for the protection of amines and hydroxyls. Its key feature, the ability to be cleaved by UV light, has enabled the development of innovative technologies such as high-density microarray synthesis. A thorough understanding of its chemical properties, including its reactivity, stability, and the specifics of its photochemistry, is essential for its successful implementation in complex synthetic strategies. The detailed protocols and compiled data in this guide are intended to provide researchers with the necessary information to effectively utilize NVOC-Cl in their scientific endeavors.

References

The Art of Controlled Release: An In-depth Technical Guide to the Photolysis of Caged Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, techniques, and applications of photolysis of caged compounds. This powerful technology offers precise spatiotemporal control over the release of bioactive molecules, enabling researchers to dissect complex biological processes with unprecedented resolution. From fundamental mechanisms to detailed experimental protocols and applications in signaling pathways and drug delivery, this document serves as an essential resource for leveraging this innovative tool.

Core Principles of Caged Compounds

Caged compounds are biologically active molecules that are rendered temporarily inert by a covalently attached photolabile protecting group, or "cage".[1] Upon illumination with light of a specific wavelength, the cage undergoes a photochemical reaction, leading to its cleavage and the rapid release of the active molecule.[2][3] This process, known as photolysis or uncaging, allows for the precise control of the concentration of a bioactive substance in both time and space.[4][5]

The key advantages of using caged compounds include:

  • High Temporal Resolution: The release of the active molecule can be initiated within milliseconds to microseconds of the light pulse, enabling the study of fast biological processes.[6]

  • High Spatial Resolution: Light can be focused to a very small area, allowing for the activation of molecules in specific subcellular compartments or even at the level of a single synapse.[2]

  • Bypassing Diffusion Barriers: Caged compounds can be pre-equilibrated within a biological sample, overcoming the diffusional delays associated with traditional methods of compound application.[7]

  • Control over Concentration: The amount of released molecule can be controlled by modulating the intensity and duration of the light stimulus.[7]

The effectiveness of a caged compound is determined by several key photochemical properties:

  • Absorption Maximum (λmax): The wavelength at which the caged compound absorbs light most efficiently.

  • Molar Extinction Coefficient (ε): A measure of how strongly the caged compound absorbs light at a specific wavelength. A high extinction coefficient is desirable for efficient light absorption.

  • Quantum Yield of Photolysis (Φu): The efficiency of the uncaging reaction, defined as the number of released molecules per photon absorbed.[2] Higher quantum yields are generally preferred.

  • Two-Photon Absorption Cross-Section (δ): For two-photon uncaging, this parameter reflects the efficiency of simultaneous absorption of two lower-energy photons.[2]

Common Photolabile Protecting Groups

A variety of photolabile protecting groups have been developed, each with distinct photochemical properties and suitability for different applications.

Nitrobenzyl Derivatives

The o-nitrobenzyl group and its derivatives are among the most widely used caging groups.[8] Photolysis is typically initiated by UV light, leading to the release of the caged molecule.

Coumarin-Based Cages

Coumarin-based caging groups, such as the (7-hydroxycoumarin-4-yl)methyl (Hcm) and brominated 7-hydroxycoumarin-4-ylmethyl (Bhc) groups, offer several advantages, including high photolysis efficiency and large two-photon absorption cross-sections.[9][10]

Nitroindoline Derivatives

Nitroindoline-based cages, like the 4-methoxy-7-nitroindolinyl (MNI) and 4-carboxymethoxy-5,7-dinitroindolinyl (CDNI) groups, are known for their rapid and efficient photorelease and stability at physiological pH.[4][11]

Quantitative Data of Common Caged Compounds

The selection of an appropriate caged compound is critical for the success of an experiment. The following tables summarize key quantitative data for several common caged compounds.

Caged CompoundPhotolabile Groupλmax (nm)ε (M⁻¹cm⁻¹)ΦuTwo-Photon Cross-Section (GM)Ref.
NPE-ATPNPE3505,0000.07ND[2]
MNI-GlutamateMNI~350~4,3500.0850.06[2][4]
CDNI-GABACDNI~350~4,5000.050.1[4][12]
Bhc-GlutamateBhc~390~20,000>0.2High[9]
DEAC450-GlutamateDEAC450450>30,000~0.1High at 900 nm[13][14]
RuBi-GABARuthenium-bipyridine~450~5,000~0.04ND[12]

NPE: 1-(2-nitrophenyl)ethyl; MNI: 4-methoxy-7-nitroindolinyl; CDNI: 4-carboxymethoxy-5,7-dinitroindolinyl; Bhc: brominated 7-hydroxycoumarin-4-ylmethyl; DEAC450: a derivative of 7-diethylaminocoumarin; ND: Not Determined.

Experimental Protocols

General Synthesis of a Caged Compound using 6-Nitroindoline-2-carboxylic Acid[12]

This protocol outlines a general method for synthesizing a caged compound by coupling a bioactive molecule (containing an amine or hydroxyl group) with 6-nitroindoline-2-carboxylic acid.

Materials:

  • 6-Nitroindoline-2-carboxylic acid

  • Bioactive molecule with a free amine or hydroxyl group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Activation of the Caging Group:

    • Dissolve 6-Nitroindoline-2-carboxylic acid (1 equivalent) in anhydrous DMF or DCM.

    • Add EDC (1.2 equivalents) and NHS or HOBt (1.2 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to form the active ester.

  • Coupling Reaction:

    • In a separate flask, dissolve the bioactive molecule (1 equivalent) in anhydrous DMF or DCM.

    • Add a base such as TEA or DIPEA (2-3 equivalents).

    • Slowly add the activated 6-Nitroindoline-2-carboxylic acid solution to the bioactive molecule solution.

    • Stir the reaction mixture at room temperature for several hours to overnight.

  • Purification:

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterization:

    • Confirm the identity and purity of the final caged compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Flash Photolysis of a Caged Compound in a Cellular Preparation[6][8]

This protocol describes a general procedure for the photolytic release of a bioactive molecule in a cellular context.

Materials:

  • Caged compound stock solution (e.g., in DMSO)

  • Experimental buffer or cell culture medium

  • Biological preparation (e.g., cultured cells, brain slice)

  • Flash lamp or UV laser system coupled to a microscope

  • Data acquisition system (e.g., for electrophysiology or fluorescence imaging)

Procedure:

  • Sample Preparation:

    • Prepare a working solution of the caged compound by diluting the stock solution in the experimental buffer to the desired final concentration.

    • Ensure the final concentration of the solvent (e.g., DMSO) is low enough to not affect the biological system.

    • Load the caged compound into the cells or apply it to the extracellular space of the preparation. For intracellular applications, methods like patch-pipette dialysis or cell-permeable AM esters can be used.[2]

  • Irradiation:

    • Position the biological preparation on the microscope stage.

    • Focus the light from the flash lamp or laser onto the region of interest.

    • Deliver a brief pulse of light of the appropriate wavelength to trigger photolysis. The duration and intensity of the light pulse should be optimized based on the quantum yield of the caged compound and the desired amount of photorelease.

  • Data Acquisition:

    • Simultaneously with or immediately after the light flash, record the biological response of interest (e.g., changes in membrane potential, ion channel currents, or fluorescence signals from an indicator).

  • Calibration (Optional but Recommended):

    • To quantify the amount of released molecule, a separate calibration experiment can be performed. This typically involves flashing a solution of the caged compound and measuring the concentration of the photoproduct using techniques like HPLC or by monitoring changes in absorbance.

Visualization of Concepts and Workflows

General Mechanism of Photolysis

The following diagram illustrates the fundamental principle of uncaging a bioactive molecule.

G General Mechanism of Photolysis CagedCompound Caged Compound (Inactive) Light Light (hν) CagedCompound->Light ExcitedState Excited State Light->ExcitedState ActiveMolecule Active Molecule ExcitedState->ActiveMolecule Photolysis CageByproduct Cage Byproduct ExcitedState->CageByproduct G Two-Photon Uncaging Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis BrainSlice Prepare Brain Slice LoadCage Bath Apply Caged Neurotransmitter (e.g., MNI-Glutamate) BrainSlice->LoadCage PatchNeuron Patch-Clamp Neuron LoadCage->PatchNeuron IdentifySpine Identify Dendritic Spine (Two-Photon Imaging) PatchNeuron->IdentifySpine Uncage Two-Photon Uncaging at Spine (Pulsed IR Laser) IdentifySpine->Uncage RecordResponse Record Postsynaptic Potential Uncage->RecordResponse AnalyzeData Analyze Electrophysiological Data RecordResponse->AnalyzeData Correlate Correlate with Spine Morphology AnalyzeData->Correlate G Studying Ca²⁺ Signaling with Caged IP₃ CagedIP3 Load Cell with Caged IP₃ and a Ca²⁺ Indicator Uncaging Photolysis of Caged IP₃ (UV flash) CagedIP3->Uncaging IP3 IP₃ Release Uncaging->IP3 IP3R IP₃ Receptor on ER IP3->IP3R binds CaRelease Ca²⁺ Release from ER IP3R->CaRelease activates CaIndicator Ca²⁺ Indicator Fluorescence CaRelease->CaIndicator detected by CellularResponse Downstream Cellular Response CaRelease->CellularResponse triggers

References

Uncaging Molecules with UV Light: A Technical Guide to the Theoretical Core

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and practical principles underpinning the photoactivated release of molecules, a technique commonly referred to as "uncaging." By employing photolabile protecting groups (PPGs), researchers can exert precise spatial and temporal control over the release of bioactive compounds, making it an invaluable tool in fields ranging from neuroscience to targeted drug delivery.[1][2][3] This document will delve into the core photochemical mechanisms, compare one- and two-photon excitation methodologies, and provide detailed experimental protocols for key applications.

Fundamental Principles of Photochemical Uncaging

The foundation of molecular uncaging lies in the use of a photolabile protecting group (PPG), a chemical moiety that renders a bioactive molecule inert until it is cleaved by light.[1][3][4] The PPG is covalently attached to a crucial functional group of the molecule, effectively "caging" it and preventing its biological activity.[4][5] Upon irradiation with light of a specific wavelength, typically in the UV or visible spectrum, the PPG undergoes a photochemical reaction that breaks the covalent bond, releasing the active molecule with high spatiotemporal precision.[4][6][7]

Key Characteristics of an Ideal Photolabile Protecting Group

For a PPG to be effective, particularly in biological systems, it must satisfy a set of stringent criteria, often referred to as the "Lester rules" or "Sheehan criteria":[1]

  • Biological Inertness: The caged compound and the photolyzed PPG byproduct should be biologically inactive and non-toxic.[2][8][9]

  • Stability: The caged compound must be stable in the experimental environment, particularly against hydrolysis in aqueous solutions, to prevent premature release of the active molecule.[1][10]

  • Photochemical Efficiency: The uncaging process should be efficient, characterized by a high quantum yield (Φu) and a large molar extinction coefficient (ε) or two-photon absorption cross-section (δa).[11][12] An acceptable quantum yield is generally considered to be greater than 0.10.[1]

  • Wavelength Specificity: The PPG should be excitable at wavelengths that are not significantly absorbed by the biological sample to minimize photodamage.[1][13] Excitation wavelengths greater than 300 nm are generally preferred.[1]

  • Rapid Release Kinetics: The release of the active molecule should be rapid, ideally on a timescale faster than the biological process under investigation.[8][9]

  • Solubility: The caged compound and its byproducts should be soluble in aqueous media for biological applications.[1]

  • Clean Photochemistry: The photoreaction should proceed with a high chemical yield, producing minimal and non-interfering side products.[8]

Major Classes of Photolabile Protecting Groups

Several classes of PPGs have been developed, each with distinct photochemical properties and applications.

  • Nitrobenzyl-Based PPGs: This is one of the most widely used classes of PPGs.[1] The uncaging mechanism for many 2-nitrobenzyl derivatives proceeds via a Norrish Type II reaction.[1] Upon photoexcitation, the nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the caged molecule and a nitroso-byproduct.[1] These PPGs can be used to cage a wide variety of functional groups, including carboxylates, phosphates, amines, and alcohols.[1]

  • Coumarin-Based PPGs: Coumarin derivatives are another important class of PPGs, valued for their generally high extinction coefficients and quantum yields.[11] They have been extensively used for caging a range of molecules and often exhibit rapid release kinetics.[11]

  • Phenacyl and Benzoin-Based PPGs: These PPGs are based on aromatic ketones.[8] The phenacyl group, for example, can undergo cleavage through various mechanisms depending on its substitution and the nature of the caged molecule.[1] The p-hydroxyphenacyl (pHP) group is particularly noteworthy as it uncages via a photo-Favorskii rearrangement, which results in a single, distinct photoproduct and can have quantum yields approaching unity for good leaving groups.[1]

  • BODIPY-Based PPGs: Borondipyrromethene (BODIPY) dyes have been developed as PPGs with strong absorption in the visible region of the spectrum.[11] A key advantage of BODIPY-based cages is their very high extinction coefficients, leading to high uncaging efficiencies.[11]

One-Photon vs. Two-Photon Excitation

The activation of a PPG can be achieved through either one-photon (1P) or two-photon (2P) excitation, with each method offering distinct advantages and disadvantages.

One-Photon Excitation

In one-photon uncaging, a single photon of high energy (typically UV light) is absorbed by the PPG, promoting it to an excited state and initiating the cleavage reaction.[6][14]

  • Advantages: The primary advantages of 1P uncaging are its relative simplicity and lower cost of instrumentation.[6] It is well-suited for applications requiring wide-field illumination or the stimulation of larger areas.[6]

  • Disadvantages: A major drawback is the limited penetration depth of UV light in scattering biological tissues and the potential for phototoxicity.[6][15] Furthermore, the excitation is not confined to the focal plane, leading to out-of-focus uncaging.[14]

Two-Photon Excitation

Two-photon uncaging involves the near-simultaneous absorption of two lower-energy photons (typically near-infrared) to achieve the same excited state as the absorption of a single high-energy photon.[14] This is a non-linear process, and its probability is proportional to the square of the light intensity.[15]

  • Advantages:

    • Enhanced Spatial Resolution: Because the two-photon absorption is confined to the tiny focal volume where the photon density is highest, it provides excellent three-dimensional spatial resolution, minimizing out-of-focus uncaging.[16]

    • Increased Penetration Depth: Near-infrared light scatters less in biological tissue than UV light, allowing for deeper penetration.[6][15]

    • Reduced Phototoxicity: The use of lower-energy photons and the confinement of excitation to the focal volume reduce overall phototoxicity to the sample.[6][17]

  • Disadvantages: The primary disadvantages are the higher cost and complexity of the required pulsed lasers and microscopy equipment.[15]

G cluster_1P One-Photon Excitation cluster_2P Two-Photon Excitation P1 Single high-energy photon absorption P2 Linear process P3 Excitation throughout the light cone P4 Limited tissue penetration P5 Higher potential for phototoxicity Release Release of Active Molecule P5->Release T1 Simultaneous absorption of two lower-energy photons T2 Non-linear process T3 Excitation confined to the focal point T4 Deeper tissue penetration T5 Reduced phototoxicity T5->Release Excitation Excitation of Photolabile Protecting Group Excitation->P1 Excitation->T1

Quantitative Data for Common Photolabile Protecting Groups

The efficiency of an uncaging experiment is determined by several key photochemical parameters.[12] The one-photon uncaging efficiency is the product of the molar extinction coefficient (ε) and the quantum yield (Φu).[11] For two-photon uncaging, the relevant parameter is the two-photon uncaging action cross-section (δu), which is the product of the two-photon absorption cross-section (δa) and the quantum yield (Φu).[11]

Photolabile Protecting Group (PPG)Caged Moleculeλmax (nm)ε (M⁻¹cm⁻¹)ΦuSolvent/ConditionsReference
Nitrobenzyl-based
4,5-Dimethoxy-2-nitrobenzyl (DMNB)ATP3475,0000.06Aqueous Buffer[8]
1-(2-Nitrophenyl)ethyl (NPE)ATP3556400.58Aqueous Buffer[5]
4-Methoxy-7-nitroindolinyl (MNI)Glutamate3364,5000.085Aqueous Buffer[18]
Coumarin-based
7-Diethylaminocoumarin-4-yl)methyl (DEACM)Carboxylate405-0.005-0.03Aqueous Buffer[13]
p-Hydroxyphenacyl (pHP) Tosylate28214,000~1.0Aqueous Buffer[1]
BODIPY-based
meso-Methylhydroxy BODIPYHistamine500>80,0000.01-0.1Aqueous Buffer[11]
Photolabile Protecting Group (PPG)Caged Moleculeλ2P (nm)δu (GM)Reference
Nitrobenzyl-based
4,5-Dimethoxy-2-nitrobenzyl (DMNB)-7400.03[8]
4-Methoxy-7-nitroindolinyl (MNI)Glutamate7300.06[18]
Ruthenium-based
RuBiGlutamate720-8000.2-0.4[17]

Note: Values can vary depending on the specific caged molecule, solvent, and pH.

Experimental Protocols

General Experimental Workflow for UV Uncaging

The following provides a generalized workflow for a typical UV uncaging experiment in a cellular context.

G Prep Sample Preparation (e.g., cell culture, tissue slice) Load Loading of Caged Compound Prep->Load Identify Identification of Target Area (e.g., using microscopy) Load->Identify Irradiate UV Irradiation (1P or 2P excitation) Identify->Irradiate Uncage Uncaging of Active Molecule Irradiate->Uncage Record Recording of Biological Response (e.g., electrophysiology, fluorescence imaging) Uncage->Record Analyze Data Analysis Record->Analyze

Methodology:

  • Preparation of Caged Compound Stock Solution:

    • Dissolve the caged compound in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 100 mM).[19]

    • Store the stock solution at -20°C or -80°C to prevent degradation.[19]

  • Sample Preparation and Loading:

    • Prepare the biological sample (e.g., cultured cells, brain slices).

    • Dilute the caged compound stock solution into the experimental buffer (e.g., artificial cerebrospinal fluid) to the desired final concentration.

    • Apply the caged compound to the sample, allowing it to diffuse and equilibrate. For intracellular targets, membrane-permeant versions of the caged compound may be required.

  • Microscopy and Targeting:

    • Place the sample on a microscope equipped for photostimulation.[20]

    • Identify the target cell or subcellular region of interest using appropriate imaging techniques (e.g., bright-field or fluorescence microscopy).[20]

  • UV Light Source and Delivery:

    • A variety of UV light sources can be used, including mercury or xenon arc lamps, LEDs, and lasers.[19][21]

    • For precise spatial control, the UV light is often delivered through the microscope objective.[20] Scanning galvanometers can be used to direct a laser beam to specific locations.[20]

  • Uncaging and Data Acquisition:

    • Deliver a pulse of UV light of a specific duration and intensity to the target area to initiate uncaging.[22]

    • Simultaneously record the biological response using techniques such as patch-clamp electrophysiology to measure changes in membrane potential or ion currents, or fluorescence imaging to monitor intracellular signaling events (e.g., calcium transients).[20][22]

  • Controls and Optimization:

    • Perform control experiments to ensure that the UV light itself or the photolyzed cage byproduct does not elicit a biological response.

    • Optimize the concentration of the caged compound, and the duration and intensity of the UV light to achieve a robust and reproducible response while minimizing phototoxicity.[13]

Protocol for Measuring Quantum Yield of Uncaging

The quantum yield of uncaging (Φu) is a measure of the efficiency of the photorelease process. It is defined as the number of molecules of product formed divided by the number of photons absorbed by the reactant. A common method for determining Φu is the relative method, which compares the photoreaction of the sample to that of a chemical actinometer with a known quantum yield.

Materials:

  • Spectrophotometer

  • Fluorometer (if applicable)

  • UV light source with a specific wavelength output

  • Cuvettes

  • Sample of interest (caged compound)

  • Chemical actinometer (e.g., potassium ferrioxalate)

Procedure:

  • Prepare solutions: Prepare solutions of the caged compound and the actinometer in the same solvent. The concentrations should be adjusted so that the absorbance at the irradiation wavelength is similar for both solutions.

  • Measure initial absorbance: Measure the initial absorbance spectrum of the caged compound solution.

  • Irradiate the sample: Irradiate the caged compound solution with monochromatic light of a known and constant intensity for a specific period.

  • Measure final absorbance: After irradiation, measure the absorbance spectrum of the caged compound solution again. The change in absorbance at a wavelength where the reactant absorbs and the product does not (or vice versa) is used to determine the extent of the reaction.

  • Irradiate the actinometer: Under identical irradiation conditions (wavelength, intensity, time, and geometry), irradiate the actinometer solution.

  • Determine photons absorbed by actinometer: The number of photons absorbed by the actinometer is determined by a well-established analytical procedure for the specific actinometer used.

  • Calculate quantum yield: The quantum yield of uncaging is calculated using the following formula:

    Φu_sample = Φu_actinometer * (moles_sample_reacted / moles_actinometer_reacted) * (photons_absorbed_actinometer / photons_absorbed_sample)

    If the initial absorbance and irradiation conditions are identical, the ratio of photons absorbed can be assumed to be 1.

Signaling Pathways and Applications

Uncaging techniques have been instrumental in elucidating complex signaling pathways by allowing researchers to introduce signaling molecules at precise locations and times.

G UV UV Light Pulse CagedGlu Caged Glutamate UV->CagedGlu Glu Glutamate CagedGlu->Glu Uncaging Receptor Postsynaptic Receptors (AMPA, NMDA) Glu->Receptor IonChannel Ion Channel Opening Receptor->IonChannel Ca Ca2+ Influx Receptor->Ca via NMDA Receptors EPSP Excitatory Postsynaptic Potential (EPSP) IonChannel->EPSP Downstream Downstream Signaling Cascades Ca->Downstream

A prime example is the use of caged glutamate to study synaptic transmission. By releasing glutamate at a single dendritic spine, researchers can mimic the action of a single synapse and study the resulting postsynaptic response, including the generation of excitatory postsynaptic potentials (EPSPs) and the influx of calcium ions, which can trigger downstream signaling cascades involved in synaptic plasticity.[12]

Conclusion

The uncaging of molecules with UV light is a powerful and versatile technique that has revolutionized the study of dynamic biological processes. By understanding the theoretical principles of photolabile protecting groups, the nuances of one- and two-photon excitation, and the practical aspects of experimental design, researchers can harness the power of light to control biological systems with unprecedented precision. As new PPGs with improved photochemical properties continue to be developed, the scope and impact of uncaging technologies in basic research and drug development are set to expand even further.

References

The Chemistry of Control: A Technical Guide to Nitrobenzyl-Based Caging Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of nitrobenzyl-based photoremovable protecting groups, commonly known as "caging" groups. These versatile tools offer precise spatiotemporal control over the release of bioactive molecules, making them invaluable in a wide range of scientific disciplines, from fundamental biological studies to advanced drug delivery systems. This guide details their synthesis, photochemical properties, and applications, providing the necessary information for their effective implementation in research and development.

Core Principles of Nitrobenzyl Caging Chemistry

The utility of nitrobenzyl derivatives as caging groups stems from their ability to undergo efficient photolytic cleavage upon irradiation with UV light, releasing a protected molecule of interest and a benign byproduct. The most commonly employed caging moieties are based on the ortho-nitrobenzyl scaffold.

The general mechanism of photocleavage for an ortho-nitrobenzyl (oNB) caged compound proceeds through a Norrish Type II reaction.[1] Upon absorption of a photon, the nitro group is excited to a diradical triplet state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming an aci-nitro intermediate.[2][3] This transient species then undergoes a rapid rearrangement to release the caged molecule and form an ortho-nitrosobenzaldehyde or a related derivative.[4][5] The efficiency of this process is influenced by several factors, including the substitution pattern on the aromatic ring and the nature of the leaving group.[1][6]

Structural Modifications for Enhanced Properties

Standard o-nitrobenzyl cages are typically excited by UV-A light (around 340-365 nm).[4] However, for biological applications, particularly in living cells and tissues, longer wavelengths are desirable to minimize phototoxicity and increase tissue penetration.[7] To achieve this, electron-donating substituents, such as methoxy groups, are often introduced to the nitrobenzyl chromophore. A prominent example is the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, which exhibits a red-shifted absorption maximum, allowing for cleavage with wavelengths up to 420 nm.[4][8]

Furthermore, the development of caging groups amenable to two-photon excitation (TPE) has enabled even greater spatial resolution and deeper tissue penetration. TPE utilizes near-infrared (NIR) light, typically in the 700-1000 nm range, where two photons are simultaneously absorbed to achieve the same electronic transition as a single UV photon.[9] This nonlinear optical process confines the uncaging event to the focal volume of the laser, providing sub-femtoliter precision.[10]

Quantitative Photochemical Data

The efficiency of a caging group is quantified by its photochemical properties, primarily its absorption characteristics and quantum yield of photolysis. The following tables summarize key quantitative data for a selection of commonly used nitrobenzyl-based caging groups.

Caging GroupAbbreviationTypical λmax (nm)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Typical Quantum Yield (Φ)Key Features & References
ortho-NitrobenzyloNB~260-350~5,000 - 10,0000.1 - 0.4General purpose, high cleavage efficiency.[8]
4,5-Dimethoxy-2-nitrobenzylDMNB~355~4,5000.01 - 0.1Red-shifted absorption, suitable for biological applications.[8]
1-(2-Nitrophenyl)ethylNPE~260-350~5,0000.1 - 0.4Similar properties to oNB.[8]
1-(4,5-Dimethoxy-2-nitrophenyl)ethylDMNPE~355~4,500< 0.1Red-shifted absorption, often with lower quantum yields than DMNB.[8]
α-Carboxy-2-nitrobenzylCNB~260Not widely reported0.2 - 0.4Good water solubility, fast uncaging rates.[8]
5-Carboxymethoxy-2-nitrobenzylCMNB~310Not widely reportedIntermediateImparts significant water solubility.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and photolytic cleavage of nitrobenzyl-caged compounds, as well as for the determination of their quantum yields.

General Synthesis of ortho-Nitrobenzyl Ethers

This protocol describes a general method for the synthesis of o-nitrobenzyl ethers from the corresponding alcohol and o-nitrobenzyl bromide.

Materials:

  • ortho-Nitrobenzyl bromide

  • The alcohol to be caged

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the alcohol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of o-nitrobenzyl bromide (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired o-nitrobenzyl ether.

General Synthesis of ortho-Nitrobenzyl Esters

This protocol outlines a general procedure for the synthesis of o-nitrobenzyl esters from a carboxylic acid and o-nitrobenzyl alcohol.

Materials:

  • ortho-Nitrobenzyl alcohol

  • The carboxylic acid to be caged

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), o-nitrobenzyl alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired o-nitrobenzyl ester.

Protocol for Photolytic Cleavage (Uncaging)

This protocol describes a general setup for the photolysis of a nitrobenzyl-caged compound.

Materials and Equipment:

  • Solution of the nitrobenzyl-caged compound in a suitable solvent (e.g., buffer, methanol).

  • UV light source (e.g., mercury lamp with appropriate filters, Rayonet photoreactor with 350 nm lamps, or a UV laser).[4][11]

  • Quartz cuvette or NMR tube.

  • Analytical instrument for monitoring the reaction (e.g., UV-Vis spectrophotometer, HPLC, NMR).

Procedure:

  • Prepare a solution of the caged compound of known concentration in a quartz vessel.

  • Irradiate the solution with the UV light source. The irradiation time will depend on the quantum yield of the caging group, the light intensity, and the desired extent of uncaging.

  • At various time points, take aliquots of the solution and analyze them to monitor the disappearance of the starting material and the appearance of the photoproducts.[11]

  • For quantitative analysis, it is recommended to use an internal standard.

Determination of Photolysis Quantum Yield

The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction and is defined as the number of moles of product formed divided by the number of moles of photons absorbed.

Materials and Equipment:

  • Solution of the caged compound.

  • Chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate).

  • UV-Vis spectrophotometer.

  • UV light source with a monochromator or narrow-bandpass filter.

Procedure:

  • Prepare solutions of the caged compound and the chemical actinometer with identical optical densities at the irradiation wavelength.

  • Irradiate both solutions under identical conditions (light source, geometry, irradiation time).

  • Determine the number of moles of product formed from the caged compound using a suitable analytical technique (e.g., HPLC, NMR).

  • Determine the number of photons absorbed by the actinometer solution by measuring the change in its absorbance and using its known quantum yield.

  • Since the optical densities were matched, the number of photons absorbed by the sample solution is equal to that absorbed by the actinometer.

  • Calculate the quantum yield of the caged compound using the formula: Φ_sample = (moles of product_sample) / (moles of photons absorbed_actinometer).

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key processes involving nitrobenzyl-caging groups.

Photolysis_Mechanism Caged Nitrobenzyl-Caged Molecule (Ground State) Excited Excited Triplet State Caged->Excited hν (UV light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Released Released Molecule + o-Nitroso-byproduct AciNitro->Released Rearrangement

Caption: Photochemical cleavage mechanism of a nitrobenzyl caging group.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_uncaging Uncaging Experiment cluster_application Biological Application Synthesis Synthesis of Nitrobenzyl-Caged Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization SamplePrep Prepare Solution of Caged Compound Characterization->SamplePrep CellLoading Introduce Caged Compound to Biological System Characterization->CellLoading Irradiation Irradiation with UV Light Source SamplePrep->Irradiation Analysis Monitor Reaction (HPLC, UV-Vis, NMR) Irradiation->Analysis TargetedIllumination Spatially & Temporally Controlled Illumination CellLoading->TargetedIllumination BiologicalResponse Observe Biological Response TargetedIllumination->BiologicalResponse

Caption: General experimental workflow for using nitrobenzyl-caged compounds.

Signaling_Pathway CagedMessenger Caged Second Messenger (e.g., cNMP, IP₃) Uncaging Photorelease CagedMessenger->Uncaging Light UV Light Pulse Light->Uncaging ActiveMessenger Active Second Messenger Uncaging->ActiveMessenger Effector Downstream Effector Protein ActiveMessenger->Effector Response Cellular Response Effector->Response

Caption: Signaling pathway activated by photo-release of a second messenger.

Conclusion

Nitrobenzyl-based caging groups are powerful chemical tools that provide an unparalleled level of control over the release of bioactive molecules. Through rational design and chemical synthesis, their properties can be tailored to suit a wide variety of applications, from probing the intricacies of cellular signaling to developing novel therapeutic strategies. This guide has provided a foundational understanding of their chemistry, along with practical experimental guidance, to facilitate their successful implementation in the laboratory. As our understanding of photochemistry and molecular design continues to advance, the utility and sophistication of these light-sensitive probes are poised to expand even further.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of NVOC-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and application of peptides containing the photolabile o-nitroveratryloxycarbonyl (NVOC) protecting group. The use of NVOC-protected peptides, often referred to as "caged" peptides, allows for precise spatial and temporal control over peptide activity in biological systems through photolysis.

Introduction

The o-nitroveratryloxycarbonyl (NVOC) group is a widely utilized photolabile protecting group in peptide synthesis. Its key feature is the ability to be cleaved by UV light, typically around 365 nm, to release the free amine of an amino acid. This property makes NVOC an invaluable tool for the preparation of caged peptides, which are biologically inactive until irradiated. The light-induced activation enables researchers to study complex biological processes with high precision, such as cell signaling, protein function, and enzyme kinetics.

This document outlines the manual solid-phase peptide synthesis (SPPS) protocol for incorporating NVOC-protected amino acids into a peptide sequence, methods for photolytic deprotection, and an example of its application in studying cellular signaling pathways.

Data Presentation

Table 1: Coupling Efficiency of Amino Acid Derivatives in SPPS

The following table presents a comparison of typical coupling efficiencies for different amino acid protecting groups in solid-phase peptide synthesis. The data for NVOC-amino acids are representative and can vary based on the specific amino acid and coupling conditions.

Amino Acid DerivativeCoupling ReagentTypical Coupling Efficiency (%)Key Considerations
Fmoc-AA-OHHBTU/DIEA>99%Standard for SPPS; rapid and efficient.
Boc-AA-OHDCC/HOBt98-99%Requires acidic conditions for deprotection.
NVOC-AA-OH HATU/DIEA 95-98% Slightly lower efficiency than Fmoc; requires careful monitoring. [1][2]
Sterically Hindered Fmoc-AA (e.g., Val, Ile)HATU/DIEA98-99%May require double coupling or extended reaction times.
Table 2: Photolytic Deprotection of NVOC-Peptide on Solid Support

This table provides an example of the deprotection efficiency of the NVOC group from a resin-bound peptide under different UV irradiation times. The final purity of the cleaved peptide is also shown.

Irradiation Time (minutes)Wavelength (nm)Deprotection Efficiency (%)Final Peptide Purity (%)
15365~75%70-75%
30365~90%85-90%
60365>95%>90%
120365>98%>90% (potential for side products with prolonged exposure)

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of an NVOC-Protected Peptide

This protocol describes the manual synthesis of a peptide with a site-specifically incorporated NVOC-protected amino acid using a standard Fmoc/tBu strategy.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • NVOC-protected amino acid

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Kaiser test kit

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[3]

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.[4]

  • Amino Acid Coupling (Fmoc-AA):

    • Dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF and DCM.[3]

  • Incorporation of NVOC-Amino Acid:

    • For the desired position, use the NVOC-protected amino acid.

    • Dissolve the NVOC-amino acid (3 eq.), HATU (3 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. The coupling of NVOC-amino acids can be slower than Fmoc-amino acids.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, a second coupling may be necessary.

    • Wash the resin with DMF and DCM.

  • Peptide Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.[3]

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Analyze the purity and identity of the peptide by analytical HPLC and mass spectrometry.

Protocol 2: Photolytic Deprotection of NVOC-Peptide in Solution

This protocol describes the removal of the NVOC group from the purified peptide in solution.

Materials:

  • NVOC-protected peptide

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • UV lamp with an output centered at 365 nm

  • Quartz cuvette or plate

Procedure:

  • Sample Preparation: Dissolve the NVOC-protected peptide in the desired aqueous buffer to a final concentration of 10-100 µM.

  • UV Irradiation:

    • Place the peptide solution in a quartz cuvette or a UV-transparent plate.

    • Irradiate the sample with a 365 nm UV lamp. The irradiation time will depend on the lamp intensity and the quantum yield of the specific NVOC-caged peptide, but typically ranges from 15 to 60 minutes for complete deprotection.[5]

    • The progress of the deprotection can be monitored by RP-HPLC by observing the disappearance of the NVOC-peptide peak and the appearance of the unprotected peptide peak.

  • Post-Irradiation: The resulting solution containing the deprotected, active peptide is ready for use in biological assays.

Application Example: Probing CaMKII Signaling in Neurons

NVOC-caged peptides are powerful tools for studying the kinetics of signaling pathways. For example, a caged inhibitor of Calcium/Calmodulin-dependent protein kinase II (CaMKII) can be used to investigate the temporal requirements of CaMKII activity in synaptic plasticity.[6][7]

Signaling Pathway: CaMKII Activation and Inhibition

CaMKII_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density cluster_inhibition Experimental Intervention Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR binds Ca2+ Ca2+ NMDAR->Ca2+ influx CaM Ca2+/Calmodulin Ca2+->CaM activates Calmodulin Calmodulin Calmodulin->CaM CaMKII_active CaMKII (active) CaM->CaMKII_active activates CaMKII_inactive CaMKII (inactive) CaMKII_inactive->CaMKII_active Substrate_P Substrate Phosphorylation (e.g., AMPAR) CaMKII_active->Substrate_P LTP Synaptic Plasticity (LTP) Substrate_P->LTP NVOC_CaMKII_inhibitor NVOC-caged CaMKII inhibitor Active_inhibitor Active CaMKII inhibitor NVOC_CaMKII_inhibitor->Active_inhibitor UV_light UV light (365 nm) UV_light->Active_inhibitor Active_inhibitor->CaMKII_active inhibits Experimental_Workflow cluster_prep Preparation cluster_imaging Imaging and Photolysis cluster_analysis Data Analysis start Start cell_culture Culture neuronal cells (e.g., primary hippocampal neurons) start->cell_culture end End transfection Transfect with biosensor (e.g., FRET-based CaMKII activity reporter) cell_culture->transfection incubation Incubate with NVOC-caged CaMKII inhibitor peptide transfection->incubation baseline Acquire baseline fluorescence images incubation->baseline stimulation Stimulate neurons (e.g., glutamate uncaging or electrical stimulation) baseline->stimulation photolysis Photo-uncage the inhibitor at specific time points with 365 nm light stimulation->photolysis imaging Continue live-cell imaging to monitor biosensor activity photolysis->imaging quantification Quantify fluorescence changes to measure CaMKII activity imaging->quantification comparison Compare CaMKII activity with and without photo-uncaging of the inhibitor quantification->comparison conclusion Draw conclusions on the temporal role of CaMKII in synaptic plasticity comparison->conclusion conclusion->end

References

Application Notes and Protocols for Amine Protection Using 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate (NVOC-Cl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate (NVOC-Cl) for the protection of primary and secondary amines. The NVOC group is a well-established photolabile protecting group, offering a powerful tool for synthetic chemists, particularly in the fields of peptide synthesis, nucleotide chemistry, and the development of photosensitive materials.[1] Its key feature is its traceless removal under UV irradiation, providing an orthogonal deprotection strategy to traditional acid- or base-labile protecting groups.[2]

Introduction

The 4,5-dimethoxy-2-nitrobenzyloxycarbonyl (NVOC) group offers a strategic advantage in multistep synthesis by allowing for the selective deprotection of amines using light, typically in the range of 350-420 nm.[3] This method is particularly valuable when working with sensitive substrates that are incompatible with harsh acidic or basic deprotection conditions. The NVOC group is known for its stability under a variety of reaction conditions, making it compatible with a wide range of synthetic transformations.

Data Presentation

Table 1: Protection of Amines with NVOC-Cl
Amine SubstrateBaseSolvent(s)Reaction Time (h)Yield (%)Reference
Fmoc-Lys-OHNaHCO₃H₂O/Dioxane/MeCN (1:1:1)18-[2]
BenzylamineDIPEATHF892[4][5]
PhenylalanineDIPEADMSO880[4][5]
Various primary aliphatic aminesDIPEATHF8Good to Excellent[4][5]
Various arylaminesLDATHF8Synthetically useful[4][5]
Table 2: Photolytic Deprotection of NVOC-Protected Amines
NVOC-Protected SubstrateWavelength (nm)Irradiation TimeConversion/Yield (%)NotesReference
NVOC-C₁₁-OH linker-60 min95% conversionIn solution[6]
NVOC-protected amino acids>3200.5 - 3.5 h77 - 100%Aldehyde trapping agents improve yield[2]
NVOC-protected puromycin35032 µs (final uncaging)-The entire uncaging process is rapid[7]
NVOC-caged compounds420--Can be cleaved at this wavelength[3]
NVOC-AEMA copolymer390 (two-photon)--Used for surface patterning[8]

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine with NVOC-Cl

This protocol is adapted from the protection of the lysine side chain.[2]

Materials:

  • Amine substrate

  • This compound (NVOC-Cl)

  • Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA)

  • Dioxane, Acetonitrile (MeCN), Water (H₂O), Tetrahydrofuran (THF), or Dimethyl sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine substrate (1 equivalent) in a suitable solvent mixture (e.g., H₂O/Dioxane/MeCN for amino acids, or THF/DMSO for other amines).

  • Add the base (1-5 equivalents, e.g., NaHCO₃ or DIPEA).

  • In a separate flask, dissolve NVOC-Cl (1 equivalent) in a suitable solvent (e.g., dioxane or THF).

  • Add the NVOC-Cl solution dropwise to the amine solution at room temperature. For less reactive amines, cooling to -78°C before the addition of a stronger base like LDA might be necessary.[4][5]

  • Stir the reaction mixture at room temperature for 8-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: General Procedure for the Photolytic Deprotection of NVOC-Protected Amines

Materials:

  • NVOC-protected amine

  • Suitable solvent (e.g., ethanol, dioxane, or a buffer solution for biological applications)

  • UV lamp (e.g., Rayonet RPR 208 lamp at 350 nm) or a light source with appropriate wavelength output

  • Dilute HCl

  • Ethyl ether (Et₂O) or other suitable organic solvent for extraction

Procedure:

  • Dissolve the NVOC-protected amine in a suitable solvent. The choice of solvent is crucial as it can influence the reaction as a hydrogen donor.[2]

  • Irradiate the solution with a UV lamp at a wavelength between 350 nm and 420 nm.[2][3] The irradiation time can vary from minutes to several hours depending on the substrate and the light source intensity.[2][6]

  • Monitor the deprotection by TLC or HPLC. For improved yields, especially with primary amines, the addition of an aldehyde trapping agent (e.g., semicarbazide hydrochloride) is recommended to prevent side reactions with the liberated 4,5-dimethoxy-2-nitrosobenzaldehyde.[2]

  • After complete deprotection, remove the solvent under reduced pressure.

  • Treat the residue with dilute HCl and extract with an organic solvent like Et₂O to remove the photolysis byproducts.

  • Neutralize the aqueous layer carefully to precipitate the deprotected amine or extract it with a suitable organic solvent.

  • Dry and concentrate the organic extracts to obtain the deprotected amine.

Mandatory Visualizations

Protection_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine Substrate Reaction_Step Stir at RT (8-18h) Amine->Reaction_Step NVOC_Cl NVOC-Cl NVOC_Cl->Reaction_Step Base Base (e.g., NaHCO3, DIPEA) Base->Reaction_Step Quench Quench (NH4Cl) Reaction_Step->Quench Extract Extract (EtOAc) Quench->Extract Purify Purify Extract->Purify NVOC_Amine NVOC-Protected Amine Purify->NVOC_Amine

Caption: Workflow for the protection of an amine with NVOC-Cl.

Deprotection_Workflow cluster_start Starting Material cluster_photolysis Photolysis cluster_workup Workup NVOC_Amine NVOC-Protected Amine Irradiation UV Irradiation (350-420 nm) NVOC_Amine->Irradiation Workup_Steps Solvent Removal Acid Wash Neutralization Irradiation->Workup_Steps Deprotected_Amine Deprotected Amine Workup_Steps->Deprotected_Amine

Caption: Workflow for the photolytic deprotection of an NVOC-protected amine.

Orthogonality cluster_conditions Deprotection Conditions Protecting_Groups Orthogonal Protecting Groups Boc Boc-Amine Protecting_Groups->Boc Fmoc Fmoc-Amine Protecting_Groups->Fmoc NVOC NVOC-Amine Protecting_Groups->NVOC Acid Acidic (e.g., TFA) Base Basic (e.g., Piperidine) Light UV Light (350-420 nm) Boc->Acid Cleaved Boc->Base Stable Boc->Light Stable Fmoc->Acid Stable Fmoc->Base Cleaved Fmoc->Light Stable NVOC->Acid Stable NVOC->Base Stable NVOC->Light Cleaved

Caption: Orthogonality of NVOC with Boc and Fmoc protecting groups.

Discussion

The NVOC protecting group is a valuable asset in modern organic synthesis, offering a mild and selective method for amine deprotection. Its orthogonality with commonly used acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups allows for complex synthetic strategies, particularly in solid-phase peptide synthesis.[] The choice of NVOC-Cl as a protecting agent should be considered when substrate sensitivity or the need for spatial and temporal control over deprotection is a priority. Researchers should optimize reaction conditions, particularly for the photodeprotection step, to achieve the best results for their specific substrate and application.

References

Application Notes and Protocols for the Preparation and Use of Caged Glutamate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of caged glutamate compounds, invaluable tools for the precise spatiotemporal control of glutamate receptor activation in neuroscience research. This document outlines the synthesis of a widely used caged glutamate, presents key photochemical properties of various caged compounds for comparative purposes, and details experimental protocols for their application in electrophysiology and calcium imaging.

Data Presentation: Photochemical Properties of Caged Glutamates

The selection of a caged glutamate compound is critical and depends on the specific experimental requirements, such as the desired wavelength for uncaging and the required efficiency of glutamate release. The following table summarizes key quantitative data for several commonly used caged glutamates to facilitate this selection process.

Caged CompoundAbbreviationMax Absorption (λmax, nm)Quantum Yield (Φ)Two-Photon Uncaging Cross-Section (2PCS, GM)2P Uncaging Wavelength (nm)
4-Methoxy-7-nitroindolinyl-caged glutamateMNI-Glu3300.065 - 0.085[1]0.06[1]~720-740[2]
4-Carboxymethoxy-5,7-dinitroindolinyl-caged glutamateCDNI-Glu330~0.5[3]0.06[2]~720[2]
7-Diethylaminocoumarin-4-yl)methyl-caged glutamateDEAC450-Glu4500.39[2]0.5[2]~900[2][4]
Ruthenium-bipyridine-triphenylphosphine-caged glutamateRuBi-Glu4500.13[2]0.14[2]~800[5]
6-Bromo-7-hydroxycoumarin-4-yl)methoxycarbonyl-L-glutamateBhc-GluN/A0.019[1]50[1]N/A

Note: Quantum yield and two-photon cross-section values can vary depending on the experimental conditions.

Experimental Protocols

I. Synthesis of 4-Carboxymethoxy-5,7-dinitroindolinyl-caged Glutamate (CDNI-Glu)

This protocol describes a reported improved synthesis of CDNI-Glu, a highly efficient caged glutamate.[3]

Materials:

  • Commercially available starting materials for the synthesis of the dinitroindoline core.

  • L-glutamic acid

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Millipore water, Trifluoroacetic acid (TFA)

  • Reagents for nitration (e.g., nitronium tetrafluoroborate)

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Lyophilizer

Procedure:

  • Synthesis of the Dinitroindolinyl Caging Group: The synthesis of the 4-carboxymethoxy-5,7-dinitroindoline cage is a multi-step process that begins with commercially available precursors. A detailed, step-by-step synthesis of the cage itself is beyond the scope of this protocol but can be found in the cited literature.[3]

  • Caging Reaction: The dinitroindolinyl caging group is then coupled to L-glutamic acid.

  • Purification: The crude product is purified using reverse-phase HPLC. A common method involves using a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% TFA.[3]

  • Lyophilization: The HPLC fractions containing the purified CDNI-Glu are collected and lyophilized to obtain the final product as a solid.[3]

II. Photolysis of Caged Glutamate (Uncaging)

The release of glutamate from its caged form is achieved by photolysis using a light source of the appropriate wavelength.

Equipment:

  • Light source: UV lamp, laser (for one-photon or two-photon excitation), or LED.

  • Microscope equipped for photostimulation.

  • Objective lens with appropriate numerical aperture (NA) for focusing the light.

Procedure:

  • Preparation of Caged Glutamate Solution: Dissolve the caged glutamate compound in the experimental buffer (e.g., artificial cerebrospinal fluid, aCSF) to the desired final concentration. The optimal concentration depends on the specific caged compound and the experimental goals.

  • Light Delivery: Focus the light from the chosen source onto the desired area of the biological preparation (e.g., a specific neuron or dendritic spine).

    • One-photon excitation: Typically uses UV light (e.g., 355 nm) delivered through the microscope objective.

    • Two-photon excitation: Requires a high-power pulsed infrared laser (e.g., Ti:Sapphire laser tuned to 720-900 nm). Two-photon excitation provides better spatial resolution and reduced phototoxicity in deeper tissue.[2][4]

  • Stimulation Parameters: The duration and intensity of the light pulse should be carefully controlled to release a physiologically relevant concentration of glutamate. These parameters will need to be optimized for each experimental setup and biological question.

III. Application in Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol describes how to use caged glutamate to study synaptic transmission and neuronal excitability in brain slices.

Materials:

  • Brain slices (e.g., hippocampus or cortex) in oxygenated aCSF.

  • Patch-clamp rig with amplifier, micromanipulators, and data acquisition system.

  • Pipettes filled with internal solution.

  • Caged glutamate solution in aCSF.

Procedure:

  • Slice Preparation: Prepare acute brain slices from the desired brain region and maintain them in a holding chamber with oxygenated aCSF.

  • Recording Setup: Transfer a slice to the recording chamber of the patch-clamp setup and continuously perfuse with oxygenated aCSF containing the caged glutamate.

  • Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest.

  • Photostimulation: Position the uncaging light spot over a specific area of the recorded neuron's dendritic tree or a nearby presynaptic neuron.

  • Data Acquisition: Deliver brief light pulses to uncage glutamate and record the resulting excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) in the patched neuron. By systematically moving the uncaging spot, it is possible to map the spatial distribution of functional glutamate receptors.

IV. Application in Calcium Imaging

This protocol outlines the use of caged glutamate in conjunction with calcium imaging to study glutamate-evoked calcium signals in neurons or astrocytes.

Materials:

  • Cultured cells or brain slices loaded with a calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator).

  • Fluorescence microscope equipped for calcium imaging and photostimulation.

  • Caged glutamate solution.

Procedure:

  • Cell Preparation and Dye Loading: Prepare the cells or slices and load them with the chosen calcium indicator according to the manufacturer's protocol.

  • Imaging Setup: Place the preparation on the microscope stage and perfuse with a solution containing the caged glutamate.

  • Baseline Imaging: Acquire baseline fluorescence images before photostimulation.

  • Photostimulation and Imaging: Deliver a light pulse to uncage glutamate at a specific location while simultaneously acquiring a time-series of fluorescence images.

  • Data Analysis: Analyze the changes in fluorescence intensity over time to quantify the glutamate-evoked calcium transients. This can provide information about the activation of glutamate receptors and downstream signaling pathways.

Visualizations

G Figure 1: Glutamate Receptor Signaling Pathway Glutamate Glutamate iGluR Ionotropic Receptors (AMPA, NMDA, Kainate) Glutamate->iGluR mGluR Metabotropic Receptors (Group I, II, III) Glutamate->mGluR IonChannel Ion Channel Opening (Na+, Ca2+ influx) iGluR->IonChannel G_Protein G-Protein Activation mGluR->G_Protein Depolarization Membrane Depolarization IonChannel->Depolarization SecondMessengers Second Messengers (IP3, DAG, cAMP) G_Protein->SecondMessengers Ca_Release Intracellular Ca2+ Release SecondMessengers->Ca_Release Kinase_Activation Protein Kinase Activation SecondMessengers->Kinase_Activation Cellular_Response Cellular Response (e.g., LTP, LTD, Gene Expression) Depolarization->Cellular_Response Ca_Release->Cellular_Response Kinase_Activation->Cellular_Response

Caption: Glutamate receptor signaling pathways.

G Figure 2: Workflow for Caged Glutamate Electrophysiology cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis BrainSlice Prepare Brain Slice PatchClamp Whole-Cell Patch Clamp Recording BrainSlice->PatchClamp CagedGluSol Prepare Caged Glutamate Solution CagedGluSol->PatchClamp Photostimulation Photostimulation (Uncaging) PatchClamp->Photostimulation DataAcquisition Record Synaptic Response (EPSC/EPSP) Photostimulation->DataAcquisition MapReceptors Map Receptor Distribution DataAcquisition->MapReceptors AnalyzePlasticity Analyze Synaptic Plasticity DataAcquisition->AnalyzePlasticity

Caption: Caged glutamate electrophysiology workflow.

G Figure 3: Workflow for Caged Glutamate Calcium Imaging cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Prepare Cells/Slices DyeLoading Load with Calcium Indicator CellCulture->DyeLoading BaselineImaging Acquire Baseline Fluorescence DyeLoading->BaselineImaging Photostimulation Photostimulation (Uncaging) BaselineImaging->Photostimulation TimeSeriesImaging Time-Series Fluorescence Imaging Photostimulation->TimeSeriesImaging QuantifyCalcium Quantify Ca2+ Transients TimeSeriesImaging->QuantifyCalcium AnalyzeSignaling Analyze Downstream Signaling QuantifyCalcium->AnalyzeSignaling

Caption: Caged glutamate calcium imaging workflow.

References

Application Notes and Protocols for the Photolytic Cleavage of the NVOC Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup and protocols for the photolytic cleavage of the 6-nitroveratryloxycarbonyl (NVOC) protecting group. The NVOC group is a widely used photolabile caging group, particularly in the fields of chemistry, biology, and drug development, for the controlled release of bioactive molecules upon irradiation with UV light.

Introduction to NVOC Photolytic Cleavage

The 6-nitroveratryloxycarbonyl (NVOC) group is a member of the ortho-nitrobenzyl class of photoremovable protecting groups. Its utility stems from its stability in the absence of light and its efficient cleavage when exposed to near-UV radiation, typically in the 350-365 nm range. This property allows for precise spatial and temporal control over the release of a protected functional group, such as an amine, alcohol, or carboxylic acid.[1]

The cleavage mechanism is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the deprotected molecule, carbon dioxide, and a 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct.[2] The formation of this byproduct can sometimes interfere with downstream applications, and its reactivity should be considered in experimental design.

Quantitative Data on NVOC Photolysis

The efficiency of photolytic cleavage is influenced by several factors, including the wavelength and intensity of the light source, the solvent, and the pH of the medium. The quantum yield (Φ) is a key parameter used to quantify the efficiency of a photochemical reaction, representing the number of moles of product formed per mole of photons absorbed.

Table 1: Photophysical Properties of NVOC and Related Protecting Groups

Protecting GroupIrradiation Wavelength (nm)Quantum Yield (Φ)Molar Attenuation Coefficient (ε) at λmax (M⁻¹cm⁻¹)Notes
o-Nitrobenzyl (general)340 - 3650.1 - 0.6~4,000 - 5,000Quantum yield is dependent on the leaving group and solvent.
NVOC ~350 - 365 ~0.01 - 0.1 ~5,000 at 350 nm The dimethoxy substituents red-shift the absorption maximum. The quantum yield can be lower than some other o-nitrobenzyl derivatives.[2][3]

Table 2: Influence of Experimental Conditions on NVOC Cleavage

ConditionObservationRecommendation
Solvent The polarity and hydrogen-bonding capacity of the solvent can influence the lifetime of excited states and intermediates, thereby affecting the cleavage efficiency.[4]Aprotic solvents like acetonitrile or dioxane, often mixed with water for solubility, are commonly used. Protic solvents can also be used, but empirical optimization is recommended.
pH The pH of the solution can affect the stability of the starting material and the kinetics of the cleavage reaction.[5]For most applications, a neutral to slightly basic pH (7.0-8.0) is optimal. Buffering the solution is recommended to maintain a constant pH.
Additives The nitrosobenzaldehyde byproduct can react with the newly deprotected amine.The addition of aldehyde scavengers, such as semicarbazide or aniline, can improve the yield of the desired product by trapping the byproduct.

Experimental Protocols

The following protocols provide a general framework for the photolytic cleavage of NVOC-protected compounds. The specific parameters, such as concentration, irradiation time, and light source, should be optimized for each specific application.

Protocol 1: General Procedure for Photolytic Cleavage in Solution

This protocol is suitable for the deprotection of NVOC-caged small molecules, peptides, or other biomolecules in a solution phase.

Materials:

  • NVOC-protected compound

  • Anhydrous solvent (e.g., acetonitrile, dioxane, or a mixture with water)

  • Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Quartz cuvette or reaction vessel

  • UV light source (e.g., mercury arc lamp with a 365 nm filter, or a 365 nm LED array)

  • Magnetic stirrer and stir bar

  • Analytical instrumentation for monitoring the reaction (e.g., HPLC, LC-MS, or UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: Dissolve the NVOC-protected compound in the chosen solvent system to a final concentration typically in the range of 10 µM to 1 mM. If necessary, use a co-solvent like DMSO to aid solubility before diluting with the aqueous buffer.

  • Reaction Setup: Transfer the solution to a quartz reaction vessel. Place the vessel in a photoreactor equipped with the UV light source. Ensure the solution is well-stirred throughout the irradiation. For temperature-sensitive samples, a cooling system should be employed to maintain a constant temperature.

  • Irradiation: Irradiate the solution with UV light (e.g., 365 nm). The irradiation time will depend on the concentration of the substrate, the quantum yield of the reaction, and the intensity of the light source. It is recommended to perform a time-course experiment to determine the optimal irradiation time.

  • Reaction Monitoring: At various time points, withdraw aliquots from the reaction mixture and analyze them using a suitable analytical technique (e.g., HPLC, LC-MS) to monitor the disappearance of the starting material and the appearance of the deprotected product.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified using standard chromatographic techniques if necessary.

Protocol 2: Monitoring Photolytic Cleavage by UV-Vis Spectroscopy

This protocol describes how to monitor the progress of the photolytic cleavage reaction by observing the changes in the UV-Vis absorption spectrum.

Materials:

  • NVOC-protected compound

  • Solvent (UV-transparent at the monitoring wavelengths)

  • Quartz cuvette

  • UV-Vis spectrophotometer

  • UV light source (can be the spectrophotometer's lamp if suitable, or an external source)

Procedure:

  • Initial Spectrum: Prepare a solution of the NVOC-protected compound in a quartz cuvette and record its initial UV-Vis absorption spectrum. The spectrum should show a characteristic absorbance maximum for the NVOC group around 350 nm.

  • Irradiation and Measurement: Irradiate the sample for a defined period. After each irradiation interval, record the UV-Vis spectrum.

  • Data Analysis: Monitor the decrease in the absorbance at the λmax of the NVOC-protected compound and potentially the increase in absorbance at a wavelength characteristic of the deprotected product. The reaction is considered complete when no further changes in the spectrum are observed upon continued irradiation.

Visualizations

Chemical Reaction Pathway

G cluster_0 Photolytic Cleavage of NVOC Group NVOC_Protected NVOC-Protected Molecule Excited_State Excited State NVOC_Protected->Excited_State hν (350-365 nm) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Deprotected Deprotected Molecule Aci_Nitro->Deprotected Byproduct Nitrosobenzaldehyde Byproduct + CO2 Aci_Nitro->Byproduct G cluster_1 Experimental Workflow for NVOC Cleavage Start Start Prep_Sample Prepare Solution of NVOC-Protected Compound Start->Prep_Sample Setup_Reaction Transfer to Quartz Vessel and Place in Photoreactor Prep_Sample->Setup_Reaction Irradiate Irradiate with UV Light (365 nm) Setup_Reaction->Irradiate Monitor Monitor Reaction Progress (HPLC, LC-MS, UV-Vis) Irradiate->Monitor Monitor->Irradiate Continue Irradiation Workup Reaction Work-up and Purification Monitor->Workup Reaction Complete End End Workup->End

References

Application of NVOC-Cl in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The choice of the Nα-amino protecting group is critical to the success of SPPS. While Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies are widely used, the photolabile protecting group NVOC (6-nitroveratryloxycarbonyl) offers a valuable orthogonal approach. The use of NVOC-Cl (6-nitroveratryloxycarbonyl chloride) for the protection of amino acids allows for their subsequent use in SPPS, with deprotection achieved by photolysis, a mild and specific method that avoids the use of acidic or basic reagents.

This application note provides detailed protocols and technical information for the application of NVOC-Cl in solid-phase peptide synthesis. It is intended for researchers, scientists, and drug development professionals seeking to utilize this photolabile strategy for the synthesis of custom peptides.

The NVOC Protecting Group

The NVOC group is a 2-nitrobenzyl-based protecting group. Its key feature is its lability to UV light, typically in the range of 350-365 nm.[1] This property allows for the selective removal of the NVOC group without affecting acid- or base-labile protecting groups, making it an excellent choice for orthogonal protection schemes in complex peptide synthesis.

Mechanism of Photolytic Deprotection:

Upon irradiation with UV light, the nitro group in the ortho position of the benzyl ring undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the free amine of the amino acid and 2-nitroso-4,5-dimethoxybenzaldehyde as a byproduct.[2]

Data Presentation: A Comparative Overview

Due to the prevalence of Fmoc and Boc chemistries, direct, comprehensive quantitative comparisons with NVOC-SPPS are not extensively documented in readily available literature. However, based on the chemical properties of the protecting groups, a qualitative comparison can be made. Researchers are encouraged to generate their own quantitative data using the protocols provided below.

Table 1: Qualitative Comparison of SPPS Strategies

FeatureFmoc-SPPSBoc-SPPSNVOC-SPPS
Deprotection Reagent Piperidine (base)Trifluoroacetic acid (TFA) (acid)UV light (photolysis)
Orthogonality High, orthogonal to acid-labile side-chain protecting groups.[3]Lower, requires graded acid lability for side-chain protection.[4]High, orthogonal to both acid- and base-labile protecting groups.
Deprotection Conditions Mild baseStrong acidMild, non-chemical
Side Reactions Piperidine-dibenzofulvene adduct formation, diketopiperazine formation.[3]Acid-catalyzed side reactions (e.g., t-butylation).Formation of a nitrosoaldehyde byproduct which can potentially react with the liberated amine.
Throughput High, easily automated.High, easily automated.Potentially lower due to irradiation time for complete deprotection.
Cost ModerateLowerHigher (NVOC-amino acids are less common)

Table 2: Template for Quantitative Comparison of Coupling Efficiency

Amino AcidCoupling Method (e.g., HBTU/DIEA)Coupling Time (min)NVOC-SPPS Coupling Yield (%)Fmoc-SPPS Coupling Yield (%)
Ala
Gly
Val
Leu
User-defined

Table 3: Template for Quantitative Comparison of Deprotection Efficiency and Peptide Purity

Peptide SequenceDeprotection Time (min)NVOC-SPPS Deprotection Yield (%)Fmoc-SPPS Deprotection Yield (%)Crude Peptide Purity (HPLC, %) NVOC-SPPSCrude Peptide Purity (HPLC, %) Fmoc-SPPS
User-defined
User-defined

Experimental Protocols

The following protocols are adapted from standard solid-phase peptide synthesis procedures for use with NVOC-protected amino acids.

Synthesis of NVOC-Amino Acids

Materials:

  • Amino acid

  • NVOC-Cl

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIEA)

  • Dioxane/Water or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in a mixture of dioxane and water (1:1) or an appropriate solvent system.

  • Add sodium bicarbonate or DIEA to the solution to adjust the pH to ~9.

  • Dissolve NVOC-Cl in dioxane or DCM and add it dropwise to the amino acid solution at 0°C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous layer with 1 M HCl to pH ~2.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the NVOC-protected amino acid.

  • Purify the product by recrystallization or column chromatography.

Solid-Phase Peptide Synthesis (SPPS) using NVOC-Amino Acids

This protocol outlines a manual SPPS procedure. Automated synthesizers can be programmed accordingly. A standard acid-labile resin (e.g., Wang resin for C-terminal acids or Rink amide resin for C-terminal amides) is recommended.[5][6]

4.2.1. Resin Preparation and First Amino Acid Loading

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[5]

  • First Amino Acid Coupling:

    • For Wang resin: Activate the carboxyl group of the first NVOC-amino acid using a suitable coupling agent (e.g., HBTU/DIEA or DIC/DMAP). Couple the activated amino acid to the resin in DMF. Allow the reaction to proceed for 2-4 hours.

    • For 2-chlorotrityl chloride resin: Dissolve the NVOC-amino acid in DCM with DIEA and add to the resin. Agitate for 1-2 hours.[5]

  • Capping: After coupling, cap any unreacted hydroxyl or amino groups on the resin using a capping mixture (e.g., acetic anhydride/DIEA/DCM).[5]

  • Washing: Wash the resin thoroughly with DMF and DCM.

4.2.2. SPPS Cycle: Deprotection and Coupling

  • Washing: Wash the resin with DMF.

  • Photolytic Deprotection:

    • Suspend the resin in a suitable solvent that is transparent to UV light at 365 nm (e.g., DMF, DCM, or a mixture thereof).

    • Irradiate the resin suspension with a UV lamp (365 nm) for 30-60 minutes with gentle agitation. The optimal irradiation time should be determined empirically for each setup and amino acid.

    • Monitor the deprotection reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF to remove the photolysis byproducts.

  • Coupling:

    • Activate the next NVOC-amino acid (3-5 equivalents) using a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and DIEA (2 equivalents relative to the resin substitution) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF.

  • Repeat steps 1-5 for each subsequent amino acid in the peptide sequence.

4.2.3. Cleavage and Deprotection

  • Final NVOC Deprotection: Perform the final photolytic deprotection as described in step 2 of the SPPS cycle.

  • Washing: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail for peptides with standard acid-labile side-chain protecting groups is TFA/TIS/H₂O (95:2.5:2.5).[7][8]

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

4.2.4. Purification and Analysis

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]

  • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Visualizations

Caption: Chemical structure of NVOC-Cl.

SPPS_Workflow start Start: Resin Swelling load 1. First NVOC-Amino Acid Loading start->load cap 2. Capping load->cap wash1 Wash cap->wash1 deprotect 3. Photolytic Deprotection (UV Light) wash1->deprotect wash2 Wash deprotect->wash2 couple 4. Coupling of next NVOC-Amino Acid wash2->couple wash3 Wash couple->wash3 cycle Repeat Steps 3-4 wash3->cycle cycle->deprotect Next Amino Acid final_deprotect 5. Final NVOC Deprotection cycle->final_deprotect Final Amino Acid cleave 6. Cleavage from Resin final_deprotect->cleave purify 7. Purification & Analysis cleave->purify end End: Purified Peptide purify->end

Caption: General workflow for NVOC-SPPS.

Deprotection_Mechanism nvoc_peptide NVOC-NH-Peptide-Resin uv_light UV Light (hv) intermediate Aci-nitro Intermediate uv_light->intermediate Intramolecular H-abstraction products H₂N-Peptide-Resin + Byproduct intermediate->products Rearrangement

Caption: Photolytic deprotection of the NVOC group.

References

Application Notes and Protocols: Synthesis and Use of NVOC-Caged Nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis, purification, and application of caged nucleotides using 6-nitroveratryloxycarbonyl chloride (NVOC-Cl). Caged compounds are powerful tools in biological research, allowing for the precise spatiotemporal control of bioactive molecule release through photolysis. Here, we focus on the preparation of NVOC-caged adenosine triphosphate (ATP) and guanosine triphosphate (GTP), essential molecules in cellular signaling and energetics. Detailed experimental procedures, data presentation in tabular format, and illustrative diagrams of workflows and signaling pathways are provided to guide researchers in the successful implementation of this technology.

Introduction to Caged Nucleotides

Caged nucleotides are biologically inactive derivatives of nucleotides that can be rapidly converted to their active form upon irradiation with light, typically in the UV-A range (320-380 nm). The caging group, in this case, the 6-nitroveratryloxycarbonyl (NVOC) group, is photolabile and cleaves from the nucleotide, restoring its biological function. This technique offers high temporal and spatial resolution for studying dynamic cellular processes such as signal transduction, neurotransmission, and muscle contraction. NVOC-Cl is a widely used reagent for caging compounds containing hydroxyl and amino groups.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the synthesis and photolysis of NVOC-caged nucleotides.

Table 1: Synthesis and Purification of NVOC-Caged Nucleotides

ParameterNVOC-caged ATPNVOC-caged GTP
Starting Materials Adenosine 5'-triphosphate (disodium salt)Guanosine 5'-triphosphate (sodium salt)
6-Nitroveratryloxycarbonyl chloride (NVOC-Cl)6-Nitroveratryloxycarbonyl chloride (NVOC-Cl)
Typical Reaction Yield 30-50%30-50%
Purification Method Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purity (Post-HPLC) >95%>95%

Table 2: Photophysical and Photochemical Properties

ParameterValueReference
Caging Group 6-Nitroveratryloxycarbonyl (NVOC)[1]
Wavelength for Photolysis (λmax) ~350 nm[1]
Photolysis Quantum Yield (Φu) 0.0013[1]
Primary Photolysis Byproducts 6-nitrosoveratraldehyde, CO2[1]

Experimental Protocols

Protocol for Synthesis of NVOC-caged ATP

This protocol describes the synthesis of NVOC-caged ATP by reacting ATP with NVOC-Cl. The primary site of modification is the ribose hydroxyl groups.

Materials:

  • Adenosine 5'-triphosphate (ATP) disodium salt

  • 6-Nitroveratryloxycarbonyl chloride (NVOC-Cl)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether, anhydrous

  • 0.1 M Triethylammonium bicarbonate (TEAB) buffer, pH 7.5

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Preparation of ATP solution: Dissolve 1 equivalent of ATP disodium salt in anhydrous DMF in a round-bottom flask under an inert atmosphere (Argon or Nitrogen). Add 3 equivalents of triethylamine (TEA) to the solution to act as a base. Stir the mixture until the ATP is fully dissolved.

  • Preparation of NVOC-Cl solution: In a separate flask, dissolve 1.5 equivalents of NVOC-Cl in anhydrous DMF under an inert atmosphere.

  • Reaction: Slowly add the NVOC-Cl solution to the ATP solution dropwise over 30 minutes at room temperature with constant stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or analytical HPLC.

  • Quenching and Precipitation: After the reaction is complete, quench any remaining NVOC-Cl by adding a small amount of water. Precipitate the crude product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

  • Isolation of Crude Product: Collect the precipitate by centrifugation or filtration. Wash the precipitate with diethyl ether to remove unreacted starting materials and byproducts.

  • Drying: Dry the crude product under vacuum. The crude product can be stored at -20°C before purification.

  • Dissolution for Purification: Dissolve the crude product in 0.1 M TEAB buffer (pH 7.5) for purification by HPLC.

Protocol for Purification of NVOC-caged Nucleotides by RP-HPLC

Equipment and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase preparative HPLC column

  • Mobile Phase A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5

  • Mobile Phase B: Acetonitrile

  • Lyophilizer

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Injection: Inject the dissolved crude NVOC-caged nucleotide solution onto the column.

  • Gradient Elution: Elute the compounds using a linear gradient of acetonitrile (Mobile Phase B) in 0.1 M TEAB (Mobile Phase A). A typical gradient would be from 5% to 50% acetonitrile over 30 minutes.

  • Detection: Monitor the elution profile at 260 nm (for the nucleotide) and 350 nm (for the NVOC group). The caged nucleotide will have a longer retention time than the uncaged nucleotide due to the hydrophobicity of the NVOC group.

  • Fraction Collection: Collect the fractions corresponding to the major peak of the NVOC-caged nucleotide.

  • Solvent Removal: Remove the acetonitrile from the collected fractions using a rotary evaporator.

  • Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified NVOC-caged nucleotide as a solid.

  • Purity Analysis: Assess the purity of the final product by analytical HPLC.

Protocol for Photolysis (Uncaging) of NVOC-caged Nucleotides in Cell Culture

This protocol provides a general framework for the photo-release of a caged nucleotide in a cellular context to study a downstream signaling event.

Materials:

  • Cultured cells grown on glass-bottom dishes

  • NVOC-caged nucleotide stock solution (e.g., 10 mM in a physiologically compatible buffer)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • UV light source with a filter for ~350 nm (e.g., mercury arc lamp with appropriate filters on a microscope)

  • Microscope with fluorescence imaging capabilities

  • Fluorescent indicator for the downstream event (e.g., a calcium indicator like Fluo-4 AM for studying ATP-induced calcium release)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere overnight.

  • Loading of Caged Nucleotide and Indicator:

    • Wash the cells with the physiological buffer.

    • If applicable, load the cells with a fluorescent indicator for the downstream signaling event according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes).

    • After loading the indicator, wash the cells again with the physiological buffer.

    • Incubate the cells with the NVOC-caged nucleotide in the physiological buffer at the desired final concentration (e.g., 10-100 µM) for a sufficient time to allow for equilibration.

  • Baseline Measurement: Place the dish on the microscope stage and acquire baseline fluorescence images before photolysis.

  • Photolysis (Uncaging):

    • Focus the UV light source on the desired cell or region of interest.

    • Deliver a brief pulse of UV light (e.g., 100-500 ms) to photolyze the NVOC-caged nucleotide. The duration and intensity of the UV pulse should be optimized to achieve the desired concentration of the released nucleotide while minimizing photodamage.

  • Post-Uncaging Measurement: Immediately after the UV flash, acquire a time-lapse series of fluorescence images to monitor the cellular response (e.g., changes in intracellular calcium concentration).

  • Data Analysis: Quantify the change in fluorescence intensity over time in the region of interest to determine the kinetics and magnitude of the cellular response to the released nucleotide.

Visualizations

Synthesis and Photolysis Workflow

G cluster_synthesis Synthesis cluster_application Application ATP ATP or GTP Reaction Reaction in DMF with TEA ATP->Reaction NVOC_Cl NVOC-Cl NVOC_Cl->Reaction Crude Crude NVOC-Nucleotide Reaction->Crude Purification RP-HPLC Purification Crude->Purification Pure Pure NVOC-Nucleotide Purification->Pure Cell_Loading Load Cells with NVOC-Nucleotide Pure->Cell_Loading Photolysis UV Photolysis (~350 nm) Cell_Loading->Photolysis Uncaged Active Nucleotide Released Photolysis->Uncaged Response Cellular Response Uncaged->Response

Caption: Workflow for the synthesis and application of NVOC-caged nucleotides.

Photolysis Mechanism of NVOC-caged Nucleotide

G NVOC_Nucleotide NVOC-Caged Nucleotide (Inactive) UV_Light UV Light (~350 nm) NVOC_Nucleotide->UV_Light Excited_State Excited State Intermediate UV_Light->Excited_State Active_Nucleotide Active Nucleotide Excited_State->Active_Nucleotide Photocleavage Byproducts 6-Nitrosoveratraldehyde + CO2 Excited_State->Byproducts Photocleavage

Caption: Photolysis (uncaging) mechanism of an NVOC-protected nucleotide.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Activated by GTP

G cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein (αβγ) GDP-bound (Inactive) GPCR->G_Protein 2. Activation GDP GDP G_Protein->GDP 3. GDP released G_alpha_GTP Gα-GTP (Active) G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 6. Production Ligand Ligand Ligand->GPCR 1. Binding GTP_uncaged Uncaged GTP GTP_uncaged->G_Protein 4. GTP binds G_alpha_GTP->Effector 5. Activation Cellular_Response Cellular Response Second_Messenger->Cellular_Response 7. Signal Transduction

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade initiated by GTP.

References

Application Notes and Protocols for NVOC Deprotection Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing nitroveratryloxycarbonyl (NVOC) as a photolabile protecting group. Detailed protocols for deprotection experiments, along with information on suitable light sources and filters, are outlined to assist in the design and execution of photocleavage reactions.

Introduction to NVOC Protecting Group

The 4,5-dimethoxy-2-nitrobenzyloxycarbonyl (NVOC) group is a widely used photolabile protecting group, particularly for amines.[1][2][3] It belongs to the family of ortho-nitrobenzyl protecting groups, which are cleaved upon exposure to UV light.[4] This property allows for the spatial and temporal control of the release of protected molecules, making it a valuable tool in various fields, including organic synthesis, surface patterning, and the controlled release of bioactive compounds.[2][5] The deprotection of NVOC proceeds from the singlet excited state, and its efficiency can be influenced by factors such as the wavelength of light, the presence of photosensitizers, and the reaction environment.[1][6]

Light Sources and Filters for NVOC Deprotection

The selection of an appropriate light source and filter combination is critical for efficient and selective NVOC deprotection. The NVOC group typically absorbs light in the UV-A region.

Common Light Sources:

  • Mercury Arc Lamps: High-pressure mercury arc lamps are a common choice for photochemical reactions, offering high-intensity output over a broad spectrum. A 125-W mercury quartz lamp is a suitable option.[4]

  • Lasers: Lasers provide monochromatic light at high intensities, allowing for precise control over the irradiation wavelength. For two-photon excitation, a Ti:sapphire laser with a wavelength of around 780-790 nm can be used to achieve deprotection at a corresponding one-photon wavelength of 390-395 nm.[5]

  • Light Emitting Diodes (LEDs): LEDs offer a more energy-efficient and safer alternative to mercury lamps, with specific wavelength outputs. UV-A LEDs with emission maxima around 365 nm are suitable for NVOC deprotection.

Filters for Wavelength Selection:

Filters are used to isolate the desired wavelengths from a broad-spectrum source, minimizing unwanted side reactions and damage to sensitive molecules.

  • Glass Filters: Pyrex and Vycor glass filters can be used to cut off shorter UV wavelengths.

  • Bandpass Filters: These filters transmit a specific range of wavelengths while blocking others. For NVOC deprotection, a bandpass filter centered around 365 nm is effective.[7]

  • Solution Filters: A solution of copper sulfate (CuSO4) can be used to filter out light below 320 nm, which is particularly useful when working with photosensitive amino acids like phenylalanine or tryptophan.[4]

Quantitative Data for NVOC Deprotection

The efficiency of NVOC deprotection is influenced by several factors, including the light source, wavelength, light intensity, and exposure time. The following tables summarize available quantitative data to guide experimental design.

Light SourceWavelength (nm)Power DensityExposure TimeDeprotection Efficiency/ObservationsReference
Mercury Arc Lamp> 320 (with CuSO4 filter)Not Specified0.5 - 3.5 hoursHigher yields with additives like H2SO4 or semicarbazide hydrochloride.[4]
Not Specified365Not Specified3 minutesComplete removal with the use of isopropylthioxanthone as a photosensitizer.[6]
Ti:Sapphire Laser790 (two-photon)20 mW and higherNot SpecifiedSuccessful deprotection of NVOC-protected amines on a polymer substrate.[5]

Note: The quantum yield for NVOC deprotection can be lower than that of other ortho-nitrobenzyl protecting groups due to trapping in a non-reactive triplet state.[1] A precise, universally accepted quantum yield value for NVOC at a specific wavelength is not consistently reported across the literature and can be highly dependent on the experimental conditions.

Signaling Pathways and Experimental Workflows

NVOC Deprotection Mechanism

The photodeprotection of NVOC proceeds through an intramolecular rearrangement upon absorption of a photon, leading to the release of the protected amine, carbon dioxide, and a nitrosobenzaldehyde byproduct.

NVOC_Deprotection NVOC Deprotection Mechanism NVOC_Protected NVOC-Protected Amine Excited_State Excited Singlet State NVOC_Protected->Excited_State hν (UV light) Aci_Nitro Aci-nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Deprotected_Amine Deprotected Amine Cyclic_Intermediate->Deprotected_Amine Byproducts CO2 + Nitrosobenzaldehyde Cyclic_Intermediate->Byproducts

Caption: General mechanism of NVOC photodeprotection.

Experimental Workflow for NVOC Deprotection

The following diagram illustrates a typical workflow for a solution-phase NVOC deprotection experiment.

NVOC_Workflow NVOC Deprotection Experimental Workflow cluster_prep Preparation cluster_reaction Photoreaction cluster_workup Work-up & Analysis Prepare_Solution Prepare solution of NVOC-protected compound Transfer Transfer to photoreactor Prepare_Solution->Transfer Irradiate Irradiate with appropriate light source Transfer->Irradiate Monitor Monitor reaction (e.g., TLC, HPLC) Irradiate->Monitor Evaporate Remove solvent Monitor->Evaporate Reaction complete Purify Purify product Evaporate->Purify Analyze Analyze product (e.g., NMR, MS) Purify->Analyze

Caption: Workflow for a solution-phase NVOC deprotection experiment.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase NVOC Deprotection

This protocol is a general guideline and may require optimization for specific substrates and reaction scales.

Materials:

  • NVOC-protected compound

  • Anhydrous solvent (e.g., ethanol, dioxane, chloroform)[4]

  • Photochemical reactor with a suitable lamp (e.g., 125-W high-pressure mercury lamp)

  • Cooling system for the reactor

  • Filter (e.g., Pyrex, CuSO4 solution if needed)

  • Nitrogen or argon for inert atmosphere (optional)

  • Additives (optional, e.g., 5 equivalents of H2SO4 or 10 equivalents of semicarbazide hydrochloride)[4]

  • Standard laboratory glassware

  • Rotary evaporator

  • Purification system (e.g., column chromatography, preparative HPLC)

  • Analytical instruments (e.g., TLC, HPLC, NMR, Mass Spectrometry)

Procedure:

  • Solution Preparation: Prepare a 0.01-0.05 M solution of the NVOC-protected compound in a suitable anhydrous solvent.[4]

  • Reactor Setup: Place the solution in a water-cooled photochemical reactor. If necessary, insert a filter between the light source and the reaction vessel. Purge the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with photochemical reactions.

  • Irradiation: Turn on the light source and the cooling system. Irradiate the solution with constant stirring.

  • Reaction Monitoring: Monitor the progress of the deprotection reaction by periodically taking small aliquots and analyzing them by TLC or HPLC.

  • Work-up: Once the reaction is complete, turn off the light source. Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product using an appropriate method, such as column chromatography or preparative HPLC, to isolate the deprotected compound from the nitrosobenzaldehyde byproduct and any remaining starting material.

  • Characterization: Confirm the identity and purity of the deprotected product using analytical techniques such as NMR and Mass Spectrometry.

Protocol 2: On-Surface NVOC Deprotection for Microarray Fabrication

This protocol describes the general steps for the photolithographic deprotection of NVOC groups on a solid support, for applications such as peptide or DNA microarray synthesis.

Materials:

  • Substrate with a surface functionalized with NVOC-protected molecules (e.g., silanized glass slide)

  • Photolithography setup with a UV light source (e.g., mercury lamp or UV laser)

  • Photomask with the desired pattern

  • Washing solvents (e.g., ethanol, DMF)

  • Fluorescently labeled molecule for subsequent coupling and visualization (optional)

  • Fluorescence microscope (optional)

Procedure:

  • Substrate Preparation: Ensure the substrate with the NVOC-protected surface is clean and dry.

  • Mask Alignment: Align the photomask over the substrate. The transparent areas of the mask will allow UV light to pass through and initiate deprotection.

  • UV Exposure: Expose the substrate to a controlled dose of UV light (e.g., 365 nm). The exposure time will depend on the light intensity and the desired level of deprotection and may require optimization (e.g., 3 minutes with a photosensitizer).[6]

  • Washing: After exposure, wash the substrate thoroughly with appropriate solvents to remove the photogenerated byproducts.

  • Post-Deprotection Modification (Optional): The newly exposed functional groups (e.g., amines) can be coupled with other molecules, such as fluorescent dyes, for visualization or further functionalization.

  • Analysis: If a fluorescent label was used, the patterned surface can be visualized using a fluorescence microscope to confirm successful and spatially controlled deprotection.

References

Application Notes and Protocols for Introducing Photocleavable Groups into Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Photocleavable (PC) groups, also known as photolabile or caging groups, are chemical moieties that can be removed from a molecule upon exposure to light of a specific wavelength. This unique property allows for precise spatiotemporal control over the release and activation of biomolecules, making them invaluable tools in chemical biology, drug delivery, and cellular signaling studies. These application notes provide a detailed overview of the methods for introducing photocleavable groups into various biomolecules, including proteins, nucleic acids, and carbohydrates. Detailed experimental protocols and quantitative data for common photocleavable linkers are presented to guide researchers in selecting and applying these powerful tools.

I. Comparison of Common Photocleavable Linkers

The choice of a photocleavable linker is critical and depends on the specific application, considering factors such as the required cleavage wavelength, quantum yield (a measure of the efficiency of the photocleavage reaction), and the chemical nature of the biomolecule and the caged functionality. The following table summarizes the key quantitative data for some of the most widely used photocleavable linker families.

Linker FamilyExample StructureTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Key AdvantagesKey Disadvantages
o-Nitrobenzyl (ONB) 2-nitrobenzyl340 - 3650.01 - 0.63Well-established chemistry, commercially available in various reactive forms.Requires UV light which can be damaging to biological samples; can have relatively low quantum yields.
Coumarin 7-(diethylamino)coumarin-4-yl)methyl365 - 450~0.25Cleavage with less damaging visible light, often higher quantum yields than ONB.Can be sensitive to hydrolysis.
Quinoline (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ)~3650.62 - 0.88High quantum yields and rapid cleavage kinetics.Can have low two-photon absorption cross-sections, limiting tissue penetration for in vivo applications.
BODIPY Boron-dipyrromethene derivative500 - 650>0.1 (can be high)Cleavage with visible to near-infrared (NIR) light, high extinction coefficients.Can be synthetically challenging to incorporate.

II. Experimental Protocols

Here, we provide detailed protocols for the introduction of photocleavable groups into proteins and nucleic acids, the most common classes of biomolecules targeted for photocaging.

Protocol 1: Conjugation of a Photocleavable NHS Ester to Primary Amines in Proteins

This protocol describes the labeling of primary amines (e.g., the ε-amino group of lysine residues) in a protein with a photocleavable linker activated as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., 1x PBS, pH 7.2-7.5).

  • Photocleavable NHS ester (e.g., PC-Linker-NHS ester).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification column (e.g., size-exclusion chromatography column like a desalting column).

  • Spectrophotometer.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[1]

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the NHS ester.[] If necessary, perform a buffer exchange into an appropriate buffer like PBS.

  • Photocleavable Linker Preparation:

    • Immediately before use, dissolve the photocleavable NHS ester in a small amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved photocleavable NHS ester to the protein solution.[3] The optimal ratio may need to be determined empirically for each protein.

    • Gently mix the reaction mixture immediately.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • (Optional) To stop the reaction, add a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted photocleavable linker and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of photocleavable linkers per protein molecule. This can be achieved using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the photocleavable linker at its maximum absorbance wavelength.

Protocol 2: Conjugation of a Photocleavable Maleimide to Thiols in Proteins

This protocol outlines the procedure for labeling cysteine residues in a protein with a photocleavable linker containing a maleimide group.

Materials:

  • Protein of interest containing free thiol groups (cysteine residues).

  • Photocleavable maleimide linker.

  • Anhydrous DMF or DMSO.

  • Reaction buffer: Thiol-free buffer at pH 6.5-7.5 (e.g., PBS, HEPES).

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Purification column (e.g., size-exclusion chromatography).

  • Spectrophotometer.

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[1][3]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[3] If DTT is used, it must be removed before adding the maleimide reagent.

  • Photocleavable Linker Preparation:

    • Immediately before use, dissolve the photocleavable maleimide linker in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved photocleavable maleimide to the protein solution.[3]

    • Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted photocleavable linker by size-exclusion chromatography using a desalting column equilibrated with a suitable storage buffer.

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry, as described in Protocol 1.

Protocol 3: Incorporation of Photocleavable Phosphoramidites into Oligonucleotides

This protocol describes the automated solid-phase synthesis of oligonucleotides containing a photocleavable linker using phosphoramidite chemistry.

Materials:

  • DNA/RNA synthesizer.

  • Controlled pore glass (CPG) solid support.

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U).

  • Photocleavable phosphoramidite (e.g., PC Linker Phosphoramidite).

  • Standard synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution).

  • Cleavage and deprotection solution (e.g., ammonium hydroxide).

  • Purification supplies (e.g., HPLC or PAGE).

Procedure:

  • Synthesizer Setup:

    • Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, including the position for the incorporation of the photocleavable linker.

    • Install the photocleavable phosphoramidite onto a designated port on the synthesizer.

  • Automated Synthesis:

    • Initiate the automated synthesis cycle. The synthesizer will perform the standard phosphoramidite chemistry steps:

      • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

      • Coupling: Addition of the next phosphoramidite, including the photocleavable phosphoramidite at the specified cycle.

      • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

      • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

    • These steps are repeated for each nucleotide in the sequence.

  • Cleavage and Deprotection:

    • After the synthesis is complete, the solid support is treated with a cleavage and deprotection solution (e.g., concentrated ammonium hydroxide) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

  • Purification:

    • Purify the resulting oligonucleotide containing the photocleavable linker using standard methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Photocleavage:

    • To cleave the oligonucleotide at the site of the PC linker, irradiate the purified oligonucleotide solution with UV light at the appropriate wavelength (typically 300-350 nm) for a specified duration (e.g., 5-15 minutes).[4] The cleavage efficiency can be monitored by HPLC or PAGE.

III. Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a general experimental workflow for using photocaged biomolecules and a specific example of a signaling pathway that can be studied with this technology.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_application Application in Biological System Biomolecule Biomolecule (Protein, DNA, etc.) Conjugation Conjugation Biomolecule->Conjugation PCLinker Photocleavable Linker PCLinker->Conjugation Purification Purification Conjugation->Purification CagedMolecule Caged Biomolecule Purification->CagedMolecule CellularSystem Introduction into Cellular System CagedMolecule->CellularSystem LightActivation Light Activation (Specific Wavelength) CellularSystem->LightActivation BiologicalResponse Observation of Biological Response LightActivation->BiologicalResponse

Caption: General experimental workflow for the synthesis and application of photocaged biomolecules.

Ras_Raf_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_intervention Photocaged Intervention RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocates & Phosphorylates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates CagedGTP Caged GTP Light Light (Uncaging) Light->Ras Activates Ras Spatially/Temporally

Caption: The Ras/Raf/MEK/ERK signaling pathway with a point of intervention using a photocaged molecule.[5][6][][8][9]

IV. Conclusion

The ability to introduce photocleavable groups into biomolecules provides researchers with a powerful method for controlling biological processes with high precision. The selection of the appropriate photocleavable linker and conjugation strategy is paramount for the success of these experiments. The protocols and data presented in these application notes offer a comprehensive guide for researchers and drug development professionals to effectively utilize this technology in their studies. As new photocleavable chemistries with improved properties continue to be developed, the applications of this technology in understanding and manipulating biological systems will undoubtedly expand.

References

Spatiotemporal Control of Protein Activity Using NVOC-Caged Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to precisely control protein activity in a spatial and temporal manner is a powerful tool for dissecting complex biological processes and for the development of novel therapeutic strategies. One elegant method to achieve such control is through the use of photolabile "caging" groups, which render a protein inactive until a pulse of light triggers its release and subsequent activation. Among the various caging groups, the 6-nitroveratryloxycarbonyl (NVOC) group has emerged as a versatile and widely used tool. This application note provides detailed protocols and data for the use of NVOC-caged proteins to achieve spatiotemporal control of protein activity, with a focus on peptide-mediated signaling pathways.

The NVOC group can be attached to a critical functional group of a protein or peptide, such as an amine or hydroxyl group, effectively blocking its biological activity.[1] Upon irradiation with UV light (typically around 350 nm), the NVOC group undergoes a photochemical reaction that leads to its cleavage, liberating the active protein with high spatial and temporal precision.[1][2] This technique allows researchers to activate a protein at a specific time and location within a cell or tissue, providing unprecedented control over biological systems.

Key Advantages of NVOC-Caged Proteins:

  • High Spatiotemporal Resolution: Light-induced activation allows for precise control over where and when a protein is activated.[2]

  • Rapid Activation: The uncaging process is typically very fast, occurring on the microsecond to millisecond timescale.[2]

  • Minimal Biological Interference: The NVOC group is generally inert in biological systems before photolysis.

  • Tunable Activation: The level of protein activation can be modulated by controlling the intensity and duration of the light stimulus.

Data Presentation

Table 1: Photolysis Properties of NVOC-Caged Compounds
Caged MoleculeLeaving GroupWavelength (nm)Quantum Yield (Φ)Reference
NVOC-PuromycinAmine3500.011 ± 0.002[1]
NVOC-Protected Carboxylic AcidCarboxylate350~0.1[3]
6-NV-IP3Phosphate3500.12[4]
NVOC on SurfaceCarbamate420Variable[5]

Note: The quantum yield of photolysis for the NVOC group can be influenced by the nature of the leaving group and the local environment.[6]

Table 2: Example Dose-Response Data for Uncaged Peptides
Uncaged Peptide ConcentrationBiological Response (e.g., % maximal activity)
0 nM (Caged)< 5%
10 nM25%
50 nM60%
100 nM85%
500 nM95%
1 µM100%

Note: This is a representative table. The actual dose-response relationship will vary depending on the specific protein and biological system under investigation.[7][8][9][10][11]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an NVOC-Caged Peptide

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a peptide with an NVOC-caged amino acid at a specific position using Fmoc chemistry.[12][13][14]

Materials:

  • Rink Amide resin[15]

  • Fmoc-protected amino acids

  • NVOC-caged Fmoc-amino acid (e.g., Fmoc-Lys(NVOC)-OH)

  • Coupling reagents: HBTU, HOBt, or HATU[16]

  • N,N-Diisopropylethylamine (DIPEA)[16]

  • 20% Piperidine in dimethylformamide (DMF)[16]

  • DMF, Dichloromethane (DCM), Methanol[17]

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)[18]

  • Diethyl ether

  • HPLC system for purification and analysis

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[15]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.[16]

  • Amino Acid Coupling:

    • Activate the desired Fmoc-amino acid (3 equivalents) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • Wash the resin with DMF and DCM.[18]

  • Incorporation of NVOC-Caged Amino Acid: When the desired position for caging is reached, use the NVOC-caged Fmoc-amino acid in the coupling step, following the same procedure as in step 3.

  • Repeat Cycles: Repeat the deprotection and coupling steps until the full peptide sequence is assembled.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.[18]

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. Collect the precipitate by centrifugation.[18]

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using preparative reverse-phase HPLC.[7][10]

    • Analyze the purity and confirm the mass of the final NVOC-caged peptide using analytical HPLC and mass spectrometry.[7][10]

Protocol 2: Delivery of NVOC-Caged Proteins into Mammalian Cells

This protocol provides a general method for delivering purified NVOC-caged proteins into cultured mammalian cells using a commercial transfection reagent.

Materials:

  • Purified NVOC-caged protein

  • Cultured mammalian cells (e.g., HEK293, HeLa)

  • Cell culture medium (e.g., DMEM) with and without serum

  • Phosphate-buffered saline (PBS)

  • Commercial protein transfection reagent (e.g., Lipofectamine, FuGENE)[17][19][20]

  • Opti-MEM or other serum-free medium

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed the mammalian cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Transfection Complexes:

    • Dilute the NVOC-caged protein to the desired final concentration in a serum-free medium like Opti-MEM.

    • In a separate tube, dilute the protein transfection reagent in the same serum-free medium according to the manufacturer's instructions.

    • Combine the diluted protein and the diluted transfection reagent. Mix gently and incubate at room temperature for the time specified by the manufacturer (typically 15-30 minutes) to allow for complex formation.[19]

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add serum-free culture medium to each well.

    • Add the protein-transfection reagent complexes dropwise to the cells.

    • Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.[19]

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with a complete culture medium containing serum.

    • Allow the cells to recover for at least 18-24 hours before proceeding with the uncaging experiment.

Note: The optimal conditions for protein delivery, including the protein concentration and the amount of transfection reagent, should be determined empirically for each cell type and caged protein.[15][21]

Protocol 3: Light-Induced Uncaging and Analysis of Protein Activity

This protocol describes the general procedure for photo-activating NVOC-caged proteins in a cellular context and subsequently assaying for protein activity.

Materials:

  • Cells containing the NVOC-caged protein

  • Microscope equipped with a UV light source (e.g., mercury lamp, UV laser) and appropriate filters (e.g., DAPI filter cube for ~365 nm)

  • Objective with good UV transmission

  • Reagents for the specific protein activity assay (e.g., antibodies for immunofluorescence, substrate for an enzymatic assay)

  • Plate reader, fluorescence microscope, or other appropriate detection instrument

Procedure:

  • Cell Preparation: Prepare the cells containing the NVOC-caged protein in a suitable imaging dish or plate.

  • Uncaging:

    • Place the cells on the microscope stage.

    • Identify the target cell or region of interest.

    • Expose the selected area to UV light (e.g., 350-365 nm) for a defined period (typically ranging from milliseconds to seconds). The duration and intensity of the light pulse should be optimized to achieve the desired level of uncaging without causing phototoxicity.

  • Post-Uncaging Incubation: After photo-activation, incubate the cells for a specific period to allow the uncaged protein to interact with its targets and elicit a biological response. The incubation time will depend on the kinetics of the process being studied.

  • Protein Activity Assay:

    • Following the incubation, perform the appropriate assay to measure the activity of the uncaged protein. This could involve:

      • Immunofluorescence: Fix and stain the cells to visualize changes in protein localization or the phosphorylation of downstream targets.

      • Enzymatic Assay: Lyse the cells and measure the enzymatic activity of the uncaged protein using a specific substrate.[22]

      • Live-Cell Imaging: Monitor real-time changes in cellular processes, such as calcium signaling or gene expression, using fluorescent reporters.

  • Data Analysis: Quantify the results from the protein activity assay and compare the response in the illuminated (uncaged) regions to the non-illuminated (caged) control regions.

Mandatory Visualizations

Signaling Pathway Diagram

CLE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CLE Peptide CLE Peptide LRR-RLK LRR-RLK (e.g., CLV1) CLE Peptide->LRR-RLK Binds Co-receptor Co-receptor (e.g., CLV2/CRN) LRR-RLK->Co-receptor Associates RLCK RLCK LRR-RLK->RLCK Activates Signaling\nCascade Signaling Cascade RLCK->Signaling\nCascade Initiates Phosphatase Phosphatase Signaling\nCascade->Phosphatase Dephosphorylates Transcription\nFactor Transcription Factor (e.g., WUS) Signaling\nCascade->Transcription\nFactor Regulates Phosphatase->RLCK Inhibits Gene\nExpression Gene Expression Transcription\nFactor->Gene\nExpression Controls

Caption: Simplified CLE signaling pathway in Arabidopsis.

Experimental Workflow Diagram

NVOC_Workflow Start Start Synthesis 1. Synthesis of NVOC-Caged Protein Start->Synthesis Purification 2. Purification and Characterization Synthesis->Purification Delivery 3. Delivery into Cells/Organism Purification->Delivery Uncaging 4. Light-Induced Uncaging Delivery->Uncaging Assay 5. Protein Activity Assay Uncaging->Assay Analysis 6. Data Analysis Assay->Analysis End End Analysis->End

Caption: General experimental workflow for using NVOC-caged proteins.

Logical Relationship Diagram

Caging_Concept cluster_caged Inactive State cluster_uncaged Active State Caged_Protein Protein-NVOC No_Activity No Biological Activity UV_Light UV Light (~350 nm) Active_Protein Active Protein UV_Light->Active_Protein Byproducts Byproducts UV_Light->Byproducts Biological_Activity Biological Activity Active_Protein->Biological_Activity

Caption: The fundamental concept of NVOC caging and uncaging.

References

Application Notes and Protocols for the Use of NVOC-Caged Compounds in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 6-nitroveratryloxycarbonyl (NVOC)-caged compounds for the spatiotemporal control of molecular activity in live-cell imaging experiments. Caged compounds are synthetic molecules in which a bioactive compound is rendered inert by covalent attachment of a photolabile protecting group, such as NVOC. Upon illumination with a specific wavelength of light, the protecting group is cleaved, releasing the active molecule with high precision. This technology offers unparalleled control over the timing and location of molecular release, enabling the investigation of dynamic cellular processes.

Mechanism of NVOC Uncaging

The NVOC group is a member of the o-nitrobenzyl family of photolabile protecting groups. The uncaging mechanism is initiated by the absorption of a photon, typically in the UV-A range (around 350 nm), which excites the nitro group. This leads to an intramolecular rearrangement and subsequent cleavage of the carbamate linkage, releasing the caged molecule, carbon dioxide, and a nitrosobenzaldehyde byproduct. The final uncaging step for many o-nitrobenzyl compounds occurs within microseconds.[1]

Key Advantages of NVOC-Caged Compounds in Live-Cell Imaging

  • High Spatiotemporal Resolution: Light-mediated activation allows for the precise release of bioactive molecules in specific subcellular locations and at defined time points.

  • Minimal Invasiveness: Compared to techniques like microinjection, photocaging is less disruptive to cellular function.

  • Quantitative Control: The amount of released molecule can be controlled by modulating the intensity and duration of the light stimulus.

  • Versatility: A wide range of molecules, including second messengers, neurotransmitters, lipids, and drugs, can be caged using NVOC chemistry.[2][3]

Quantitative Data for Photolysis of Caged Compounds

The efficiency of uncaging is determined by several photochemical parameters. The following table summarizes key data for NVOC and other relevant caged compounds.

Caged CompoundCaging Groupλmax (nm)Quantum Yield (Φ)Two-Photon Cross-Section (GM)Uncaging Rate (s⁻¹)Reference
NVOC-DOPENVOC~350Not specifiedNot specifiedNot specified[3]
NVOC-PuromycinNVOC~350Lowered by triplet state trappingNot specified~3.1 x 10⁴[1]
6-NV-IP₃6-NV3500.12~0.035 at 730 nmNot specified[4]
NPE-ATPNPE~350>0.5Low (~0.001 GM for NPE-IP₃)~83[2][5]
MNI-GluMNI~350<0.1HighNot specified[2][5]
CDNI-GluCDNI~350~0.6HighNot specified[5]
DEAC450-GluDEAC450450HighHigh at 900 nmNot specified[2]

Note: The quantum yield and uncaging rates can be influenced by the local environment (pH, solvent) and the nature of the caged molecule itself. Two-photon cross-sections are wavelength-dependent.

Experimental Protocols

Protocol 1: General Workflow for Live-Cell Imaging with NVOC-Caged Compounds

This protocol outlines the fundamental steps for a typical live-cell imaging experiment involving the photoactivation of an NVOC-caged compound.

1. Cell Preparation and Loading of the Caged Compound:

  • Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.

  • Loading Strategy:

    • Membrane-Permeant Analogs: For cell-permeable caged compounds (e.g., acetoxymethyl (AM) esters), incubate the cells with the compound in culture medium for a specific duration. This method is less invasive but can lead to variability in intracellular concentrations.[2]

    • Microinjection or Patch Pipette: For membrane-impermeant compounds, directly introduce a known concentration into the cell cytosol. This method offers precise concentration control but is more invasive.[2]

    • Electroporation: This technique can be used to load membrane-impermeable molecules into a population of cells.

2. Live-Cell Imaging Setup:

  • Microscope: Use an inverted microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

  • Light Source for Uncaging: A UV light source (e.g., mercury arc lamp, UV laser) is required for one-photon uncaging of NVOC compounds. For two-photon uncaging, a tunable near-infrared (NIR) femtosecond pulsed laser is necessary.

  • Imaging: Use a sensitive camera (e.g., sCMOS, EMCCD) for capturing fluorescence images of cellular responses.

3. Photoactivation (Uncaging):

  • Region of Interest (ROI): Identify the specific cell or subcellular region for photoactivation.

  • Illumination: Deliver a brief pulse of UV or NIR light to the ROI to trigger the uncaging reaction. The duration and intensity of the light pulse should be optimized to release a sufficient amount of the active molecule without causing photodamage.

4. Image Acquisition and Analysis:

  • Time-Lapse Imaging: Acquire a series of images before, during, and after photoactivation to monitor the dynamic cellular response.

  • Data Analysis: Quantify the changes in fluorescence intensity, cell morphology, or other relevant parameters over time in the photoactivated region and control regions.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture on Glass-Bottom Dish loading Loading of NVOC-Caged Compound cell_culture->loading imaging_setup Live-Cell Imaging Microscope Setup loading->imaging_setup photoactivation Photoactivation (Uncaging) in ROI imaging_setup->photoactivation image_acquisition Time-Lapse Image Acquisition photoactivation->image_acquisition data_analysis Quantitative Image Analysis image_acquisition->data_analysis

General experimental workflow for live-cell imaging with NVOC-caged compounds.
Protocol 2: Photoactivation of NVOC-Caged Second Messengers (e.g., IP₃)

This protocol describes the use of caged inositol 1,4,5-trisphosphate (IP₃) to study intracellular calcium signaling.

Materials:

  • Cells expressing a fluorescent calcium indicator (e.g., GCaMP6 or loaded with Fura-2 AM).

  • Membrane-impermeant caged IP₃.

  • Electroporation or microinjection setup.

  • Inverted fluorescence microscope with a UV light source and appropriate filter sets for the calcium indicator.

Procedure:

  • Cell Loading: Load cells with the calcium indicator according to the manufacturer's protocol. Subsequently, load the cells with caged IP₃ via electroporation or microinjection.

  • Imaging: Place the dish on the microscope stage and locate the cells of interest.

  • Baseline Recording: Acquire a baseline time-lapse of the calcium indicator fluorescence for 1-2 minutes to ensure a stable signal.

  • Uncaging: Deliver a brief pulse of UV light (e.g., 355 nm) to a specific region of the cell.

  • Post-Uncaging Imaging: Continue time-lapse imaging to monitor the spatiotemporal dynamics of the resulting calcium wave.

  • Analysis: Measure the change in fluorescence intensity over time to quantify the calcium release kinetics and propagation.

Protocol 3: Spatiotemporal Control of Rho GTPase Activity

This protocol provides a method for studying the role of Rho GTPases in cell migration and cytoskeletal dynamics using a caged Rho GTPase activator or inhibitor.

Materials:

  • Cells expressing a fluorescent biosensor for RhoA activity (e.g., a FRET-based sensor) or stained for F-actin (e.g., with LifeAct-GFP).

  • Caged Rho GTPase modulator (e.g., caged CNB-LPA for RhoA activation).

  • Live-cell imaging setup with a UV light source.

Procedure:

  • Cell Preparation: Plate cells on a fibronectin-coated glass-bottom dish to promote adhesion and migration. Transfect cells with the RhoA biosensor or F-actin marker.

  • Loading: Incubate the cells with the caged Rho GTPase modulator.

  • Imaging and Uncaging:

    • Identify a migrating cell and acquire baseline images of the RhoA activity or actin cytoskeleton.

    • Deliver a focused pulse of UV light to a specific region of the cell, such as the leading or trailing edge.

  • Observation: Record the changes in RhoA activity and cytoskeletal rearrangements (e.g., lamellipodia formation, stress fiber assembly) following photoactivation.

  • Analysis: Quantify the changes in the biosensor signal or actin dynamics in the photoactivated region compared to control regions.

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that can be investigated using NVOC-caged compounds.

IP3_Calcium_Signaling GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 IP3R IP₃ Receptor (on ER) IP3->IP3R Binds to Caged_IP3 NVOC-caged IP₃ Caged_IP3->IP3 UV_Light UV Light (Uncaging) Ca_release Ca²⁺ Release IP3R->Ca_release Opens ER Endoplasmic Reticulum (ER) [High Ca²⁺] Downstream Downstream Ca²⁺ Signaling Ca_release->Downstream Initiates

IP₃/Calcium signaling pathway with photo-release of caged IP₃.

Rho_GTPase_Signaling Ext_Signal External Signal (e.g., LPA) GEF RhoGEF Ext_Signal->GEF Activates Caged_Activator Caged Rho Activator (e.g., NVOC-LPA) Caged_Activator->GEF Activates UV_Light UV Light (Uncaging) Rho_GDP Rho-GDP (Inactive) GEF->Rho_GDP Promotes GDP/GTP Exchange Rho_GTP Rho-GTP (Active) Rho_GDP->Rho_GTP Rho_GTP->Rho_GDP Effector Downstream Effectors (e.g., ROCK, mDia) Rho_GTP->Effector Activates Cytoskeleton Cytoskeletal Rearrangement Effector->Cytoskeleton Regulates GAP RhoGAP GAP->Rho_GTP Inactivates

Rho GTPase signaling pathway with photo-activation of a caged activator.

Troubleshooting and Considerations

  • Phototoxicity: Minimize light exposure to prevent cell damage. Use the lowest effective light intensity and duration for uncaging.[6]

  • Compound Stability: Some caged compounds can hydrolyze spontaneously. Prepare fresh solutions and store them properly.[7]

  • Byproduct Effects: The photolysis byproducts may have unintended biological effects. It is important to perform control experiments to assess their impact.

  • Calibration: For quantitative studies, it is often necessary to calibrate the amount of released molecule. This can be achieved by using fluorescent indicators or by correlating the light dose with a known biological response.[8]

  • One-Photon vs. Two-Photon Uncaging: Two-photon excitation offers deeper tissue penetration, reduced scattering, and lower phototoxicity outside the focal volume, making it ideal for in vivo and thick sample imaging.[5]

By carefully designing and executing experiments with NVOC-caged compounds, researchers can gain valuable insights into the complex and dynamic processes that govern cellular function.

References

Troubleshooting & Optimization

optimizing wavelength and exposure time for NVOC photolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing wavelength and exposure time for the photolysis of 6-nitroveratryloxycarbonyl (NVOC) protected compounds.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for one-photon NVOC photolysis?

The optimal wavelength for one-photon NVOC photolysis is a balance between the molar absorption coefficient (ε) and the quantum yield (Φ). The efficiency of photolysis is determined by the product of these two values (ε • Φ). While the absorption maximum for NVOC is in the UV range, irradiation at slightly longer wavelengths can still be effective.

Based on experimental data, a wavelength of 366 nm is a commonly used and effective choice for NVOC uncaging. At this wavelength, NVOC exhibits a significant photolysis efficiency. Another effective wavelength is 420 nm , where NVOC can also be efficiently cleaved, sometimes with the advantage of differentiating it from other caging groups that do not absorb in that region.[1][2]

Q2: What is the quantum yield (Φ) for NVOC photolysis?

The quantum yield for NVOC photolysis can be relatively low and is influenced by factors such as the solvent and the specific molecule being caged. Studies have shown that trapping of the excited state in a non-reactive triplet state can lower the quantum yield, as photolysis proceeds from the singlet state.[3] For NVOC-caged compounds, quantum yields are generally in the range of 1-5%. For instance, the quantum yield for an NVOC-caged carboxylic acid has been reported to be approximately 0.013.

It is important to note that the overall photolysis efficiency is best represented by the product of the molar absorption coefficient and the quantum yield (ε • Φ).

Q3: What are typical exposure times and light source intensities for NVOC photolysis?

Exposure time and light source intensity are interdependent and need to be optimized for each specific experimental setup. The goal is to provide enough photons to achieve the desired level of uncaging without causing phototoxicity.

  • Light Sources: Common light sources for NVOC photolysis include mercury arc lamps, xenon arc lamps, and lasers. Lasers offer high power and a focused beam, ideal for precise spatial control.[4]

  • Intensity: The irradiance used can vary significantly. For example, studies have used irradiances ranging from approximately 1 mW/cm² to over 300 mW/cm².[1][2]

  • Exposure Time: The duration of irradiation can range from milliseconds to several minutes, depending on the light intensity, the concentration of the caged compound, and the desired extent of photolysis. For applications requiring rapid release, such as in neuroscience, short, high-intensity light pulses are often used.

It is crucial to perform pilot experiments to determine the optimal exposure time and intensity for your specific caged compound and experimental conditions.

Q4: What are the known side products of NVOC photolysis and can they interfere with my experiment?

The primary byproduct of NVOC photolysis is a nitroso-ketone derivative. The release of the caged molecule also generates a proton, which can lead to a localized change in pH.[3]

Potential interferences include:

  • pH Changes: The release of a proton can alter the local pH, which may affect biological systems or pH-sensitive assays. Using a well-buffered solution can help mitigate this effect.

  • Byproduct Reactivity: The nitroso-ketone byproduct can potentially react with biological molecules, although it is generally considered to be relatively inert.

  • Light Absorption: The photoproducts may absorb light at the excitation wavelength, leading to an "inner filter effect" that can reduce the efficiency of photolysis over time.

Q5: How can I minimize phototoxicity during NVOC uncaging?

Phototoxicity is a significant concern, especially in live-cell imaging. High-energy UV light can damage cellular components. To minimize phototoxicity:

  • Use the longest effective wavelength: While NVOC absorbs strongly in the UV, using wavelengths at the red edge of its absorption spectrum (e.g., 366 nm or 420 nm) can reduce phototoxicity.

  • Minimize exposure time and intensity: Use the lowest light dose (product of intensity and time) necessary to achieve the desired level of uncaging.

  • Consider two-photon excitation: Two-photon (2P) excitation uses lower-energy, longer-wavelength light (e.g., 780 nm for a two-photon effect at 390 nm), which is less damaging to cells and provides better spatial confinement of the uncaging volume.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Incomplete or no uncaging Insufficient light exposure (too short or too low intensity).Increase the exposure time or the intensity of the light source. Perform a power-dose titration to find the optimal parameters.
Incorrect wavelength.Ensure your light source is emitting at a wavelength efficiently absorbed by NVOC (e.g., 366 nm or 420 nm). Check the specifications of your light source and filters.
Degradation of the caged compound.NVOC-caged compounds can be susceptible to hydrolysis. Store stock solutions frozen and protected from light. Prepare fresh working solutions for each experiment.[6]
Inner filter effect.If using high concentrations of the caged compound, the photoproducts may absorb the excitation light, reducing efficiency. Consider using a lower concentration or stirring the solution if possible.
Cell death or signs of stress Phototoxicity from the uncaging light.Reduce the light intensity and/or exposure time. Switch to a longer wavelength if possible. Consider using a two-photon excitation setup.
Toxicity of the caged compound or its byproducts.Test the toxicity of the caged compound in the dark and the photolysis byproducts separately. Ensure the final concentration of byproducts is below any toxic threshold.
Variability in experimental results Fluctuations in light source intensity.Allow the lamp to warm up and stabilize before starting the experiment. Use a power meter to monitor the light output.
Inconsistent sample preparation.Ensure consistent concentrations of the caged compound and other reagents. Maintain a constant temperature and pH.
Photobleaching of the caged compound by ambient light.Protect solutions containing the caged compound from light by using amber tubes or covering them with foil.

Quantitative Data Summary

The following tables summarize key quantitative data for NVOC photolysis to aid in experimental design.

Table 1: Photolysis Efficiency of NVOC at Different Wavelengths

Wavelength (nm)Molar Absorption Coefficient (ε) • Quantum Yield (Φ) (M⁻¹cm⁻¹)Relative PhotoconversionLight Source Irradiance (mW/cm²)Reference
3661.8High1.08[1]
4201.1High1.53 - 364[1][2]

Note: The product ε • Φ is a direct measure of the photosensitivity at a given wavelength.

Table 2: Recommended Starting Parameters for NVOC Photolysis

ParameterOne-Photon ExcitationTwo-Photon Excitation
Wavelength 366 nm or 420 nm~780 nm
Light Source Mercury or Xenon arc lamp, UV laserTi:Sapphire laser
Typical Irradiance 1 - 50 mW/cm²10 - 100 mW
Typical Exposure Time 100 ms - 5 min1 - 50 ms

Experimental Protocols

Protocol 1: Determining the Optimal Exposure Time for NVOC Uncaging in Solution

This protocol describes a general method to determine the optimal light exposure time for uncaging an NVOC-protected compound in a cuvette-based spectrophotometer.

  • Prepare a stock solution of the NVOC-caged compound in a suitable solvent (e.g., buffered aqueous solution, pH 7.4). The concentration should be such that the absorbance at the chosen wavelength (e.g., 366 nm) is between 0.1 and 0.5.

  • Set up the light source. Use a collimated beam from a mercury or xenon arc lamp equipped with a filter for the desired wavelength (e.g., 366 nm). Measure the light intensity at the sample position using a calibrated power meter.

  • Acquire a baseline absorbance spectrum of the caged compound solution before irradiation.

  • Irradiate the sample for a defined period (e.g., 10 seconds).

  • Acquire an absorbance spectrum after irradiation. The cleavage of the NVOC group will result in a change in the spectrum.

  • Repeat steps 4 and 5 for increasing cumulative exposure times (e.g., 20s, 40s, 60s, etc.) until the spectral changes plateau, indicating complete or maximal photolysis.

  • Plot the change in absorbance at a characteristic wavelength (e.g., the peak of the photoproduct or the valley of the starting material) as a function of exposure time. This will allow you to determine the time required to achieve the desired level of uncaging (e.g., 50% or 90%).

Protocol 2: Measuring the Quantum Yield of NVOC Photolysis

The quantum yield (Φ) is the efficiency of a photochemical process, defined as the number of molecules reacted per photon absorbed. Its determination requires a more specialized setup.

  • Actinometry: Use a chemical actinometer with a known quantum yield at the excitation wavelength (e.g., ferrioxalate for UV wavelengths) to accurately measure the photon flux of your light source.

  • Sample Preparation: Prepare a solution of the NVOC-caged compound with a known concentration and absorbance at the excitation wavelength.

  • Irradiation: Irradiate both the actinometer and the sample solution under identical conditions (same wavelength, light path, and geometry).

  • Analysis:

    • For the actinometer, measure the change in absorbance to determine the number of photons absorbed.

    • For the NVOC sample, quantify the amount of photolyzed compound using a suitable analytical method (e.g., HPLC, LC-MS, or UV-Vis spectrophotometry if the spectral changes are well-defined).

  • Calculation: The quantum yield of the NVOC compound can be calculated using the following formula: Φ_sample = (moles of sample reacted / moles of actinometer reacted) * Φ_actinometer

Visualizations

NVOC_Photolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare NVOC-caged compound solution B Select light source and wavelength A->B D Irradiate sample for defined exposure time B->D C Calibrate light source intensity (optional) C->D E Monitor uncaging (e.g., spectroscopy, bio-assay) D->E F Determine extent of photolysis E->F G Assess biological response E->G H Troubleshoot if necessary F->H G->H Troubleshooting_Logic Start Problem Encountered Q1 Incomplete Uncaging? Start->Q1 Q2 Phototoxicity Observed? Start->Q2 Q3 Inconsistent Results? Start->Q3 A1_1 Increase Light Dose Q1->A1_1 Yes A1_2 Check Wavelength Q1->A1_2 Yes A1_3 Check Compound Stability Q1->A1_3 Yes A2_1 Decrease Light Dose Q2->A2_1 Yes A2_2 Use Longer Wavelength Q2->A2_2 Yes A2_3 Consider 2P Excitation Q2->A2_3 Yes A3_1 Stabilize Light Source Q3->A3_1 Yes A3_2 Standardize Sample Prep Q3->A3_2 Yes

References

minimizing phototoxicity in uncaging experiments with NVOC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize phototoxicity in uncaging experiments using the 6-nitroveratryloxycarbonyl (NVOC) caging group.

Frequently Asked Questions (FAQs)

Q1: What is NVOC and why is it used in uncaging experiments?

The 6-nitroveratryloxycarbonyl (NVOC) group is a photolabile protecting group, or "caging group," widely used in photopharmacology. It belongs to the 4,5-dimethoxy-2-nitrobenzyl (DMNB) family of caging compounds. NVOC is used to temporarily inactivate a biologically active molecule. Upon illumination with a specific wavelength of light, the NVOC group is cleaved, releasing the active molecule with high spatial and temporal precision. This allows researchers to study cellular processes by controlling the release of signaling molecules at a specific time and location.

Q2: What causes phototoxicity in NVOC uncaging experiments?

Phototoxicity in uncaging experiments is a multifactorial issue stemming from the light source and the photochemical properties of the caging group. Key contributors include:

  • High-energy light: NVOC uncaging typically requires UV or near-UV light, which can be damaging to cells.[1]

  • Reactive Oxygen Species (ROS) production: The interaction of light with cellular components and the caged compound can generate ROS, leading to oxidative stress and cell damage.

  • Phototoxic byproducts: The cleavage of the NVOC group can generate byproducts that are themselves toxic to cells. For instance, photolysis of ortho-nitrobenzyl compounds, the family to which NVOC belongs, can lead to the formation of potentially harmful side products.[2]

Q3: What are the signs of phototoxicity in my cell cultures?

Signs of phototoxicity can range from subtle to severe and include:

  • Decreased cell viability and proliferation.

  • Changes in cell morphology, such as blebbing or rounding.

  • Induction of apoptosis or necrosis.

  • Alterations in normal cellular functions and signaling pathways.

  • Compromised experimental results and poor reproducibility.[3]

Q4: How can I reduce phototoxicity in my experiments?

Minimizing phototoxicity is crucial for obtaining reliable experimental data. Key strategies include:

  • Optimizing Light Dosage: Use the lowest possible light intensity and shortest exposure duration that still achieves efficient uncaging.

  • Wavelength Selection: While NVOC is typically excited by UV light, using longer wavelengths at the edge of its absorption spectrum, where cellular damage is reduced, can be beneficial. For two-photon uncaging, using near-infrared (NIR) light significantly reduces phototoxicity.[1]

  • Using Antioxidants: Supplementing the culture medium with antioxidants can help neutralize ROS and reduce oxidative stress.

  • Choosing the Right Caging Group: For new experiments, consider alternative caging groups that are sensitive to longer, less energetic wavelengths.[4]

Troubleshooting Guide: High Cell Death in NVOC Uncaging Experiments

Unexpectedly high levels of cell death can compromise your uncaging experiments. This guide provides a step-by-step approach to troubleshoot and resolve this issue.

Logical Workflow for Troubleshooting Cytotoxicity

start High Cell Death Observed check_controls Review Control Experiments (No Light, No Compound) start->check_controls light_issue Light-Induced Toxicity check_controls->light_issue Toxicity only with light compound_issue Compound-Induced Toxicity (Dark Toxicity) check_controls->compound_issue Toxicity without light optimize_light Optimize Light Parameters (Intensity, Duration, Wavelength) light_issue->optimize_light assess_byproducts Investigate Phototoxic Byproducts light_issue->assess_byproducts check_compound Verify Compound Purity and Concentration compound_issue->check_compound cell_health Assess General Cell Health and Culture Conditions compound_issue->cell_health solution Reduced Phototoxicity optimize_light->solution assess_byproducts->solution check_compound->solution cell_health->solution

Caption: A step-by-step workflow for troubleshooting unexpected cytotoxicity.

Problem Possible Cause Recommended Action
High cell death in all experimental wells, including controls without light exposure. Compound "Dark Toxicity" : The caged compound itself may be toxic to the cells even without light activation.1. Perform a dose-response curve for the caged compound in the dark to determine its intrinsic toxicity. 2. Verify compound purity : Impurities from synthesis can be cytotoxic. 3. Consider a different caging strategy or a lower concentration of the caged compound.
Cell death is observed only in wells exposed to the uncaging light source. Excessive Light Dosage : The intensity or duration of the light is too high, causing direct cellular damage.1. Reduce the light intensity to the minimum required for effective uncaging. 2. Decrease the exposure time . 3. Perform a light-dose response experiment to find the optimal balance between uncaging efficiency and cell viability.
Cell viability decreases over time after uncaging, even with optimized light parameters. Phototoxic Byproducts : The cleavage of the NVOC group generates toxic molecules. The primary photolysis of ortho-nitrobenzyl compounds can produce nitroso species, which can be cytotoxic.1. Wash cells with fresh medium immediately after uncaging to remove byproducts. 2. Include antioxidants in the medium to scavenge reactive byproducts. 3. Consider alternative caging groups with less toxic byproducts. For example, incorporating a carbamate linker has been shown to reduce the formation of toxic byproducts in other caged compounds.[2]
Inconsistent results and variable cell death between experiments. General Cell Culture Issues : Problems with cell health, passage number, or culture conditions can increase sensitivity to phototoxicity.1. Ensure cells are healthy and in the logarithmic growth phase.[5] 2. Use a consistent and low passage number . 3. Check for mycoplasma contamination .[3] 4. Ensure incubator conditions (temperature, CO2, humidity) are optimal and stable.[3]

Experimental Protocols

Protocol 1: Optimizing Light Dosage for NVOC Uncaging

This protocol outlines a method to determine the optimal light dosage that maximizes uncaging efficiency while minimizing phototoxicity.

Workflow for Optimizing Light Dosage

Caption: A workflow for determining the optimal light dose for uncaging.

Methodology:

  • Cell Preparation:

    • Plate cells at a consistent density in a multi-well plate suitable for microscopy.

    • Allow cells to adhere and reach the desired confluency (typically 60-80%).

  • Determining Uncaging Efficiency:

    • Incubate cells with the NVOC-caged compound at the desired concentration.

    • Expose cells to a range of light intensities and/or durations.

    • Measure the biological response triggered by the uncaged molecule (e.g., calcium influx, protein activation) to determine the light dose required for a minimal and maximal effect.

  • Light Dose-Response for Viability:

    • Prepare a new plate of cells and incubate with the NVOC-caged compound.

    • Expose different wells to a range of light doses, including a "no light" control and a "light only" (no compound) control. It is recommended to test a range of light intensities at a fixed, short duration, and a range of durations at a fixed, low intensity.

  • Cell Viability Assessment:

    • At a set time point after uncaging (e.g., 24 hours), assess cell viability using a standard assay. The LIVE/DEAD Viability/Cytotoxicity Kit is recommended for a direct count of live and dead cells.

      • Staining: Prepare a working solution of Calcein AM (stains live cells green) and Ethidium homodimer-1 (EthD-1; stains dead cells red).

      • Incubation: Remove the culture medium, wash with PBS, and incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

      • Imaging: Image the cells using a fluorescence microscope with appropriate filters for green and red fluorescence.

      • Quantification: Count the number of live (green) and dead (red) cells in multiple fields of view for each condition. Calculate the percentage of viable cells.

  • Data Analysis and Optimization:

    • Plot the percentage of cell viability against the light dose (intensity or duration).

    • Compare this with the uncaging efficiency data.

    • Select the lowest light dose that provides sufficient uncaging efficiency with minimal impact on cell viability.

Illustrative Quantitative Data

The following table provides an example of data that could be generated from the light dose optimization protocol. Note: These are illustrative values and the optimal parameters will vary depending on the cell type, caged compound, and experimental setup.

Light Intensity (mW/cm²)Exposure Duration (ms)Uncaging Efficiency (%)Cell Viability (%)
00098 ± 2
510025 ± 595 ± 3
1010060 ± 892 ± 4
20 100 90 ± 5 88 ± 5
4010095 ± 375 ± 7
105035 ± 694 ± 3
1020085 ± 785 ± 6
1040092 ± 465 ± 8

In this example, a light intensity of 20 mW/cm² for 100 ms provides a high uncaging efficiency with good cell viability.

Alternatives to NVOC

If phototoxicity remains a significant issue, consider using alternative caging groups that are sensitive to longer, less damaging wavelengths.

Caging GroupExcitation Wavelength (nm)Key AdvantagesPotential Disadvantages
NVOC ~350-365 (one-photon)Well-established, commercially available.Requires UV light, potential for phototoxicity.
MNI (4-methoxy-7-nitroindolinyl)~350-380 (one-photon), ~720 (two-photon)Higher two-photon cross-section than NVOC.Still requires near-UV for one-photon excitation.
Coumarin-based ~400-450 (one-photon)Excitation with less energetic blue light, reducing phototoxicity.[4]May have lower quantum yields than some nitrobenzyl cages.
DEAC450 ~450 (one-photon), ~900 (two-photon)Excitable with visible and NIR light, offering excellent wavelength selectivity for two-color uncaging.May require specific chemical synthesis for your molecule of interest.
RuBi (Ruthenium-bipyridine)~400-450 (one-photon), ~800 (two-photon)High quantum yield with visible light excitation.Potential for heavy metal toxicity, though often low at working concentrations.

References

Technical Support Center: Managing the 2-Nitrosobenzaldehyde Byproduct of NVOC Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the 2-nitrosobenzaldehyde byproduct generated during the photocleavage of the 6-nitroveratryloxycarbonyl (NVOC) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is 2-nitrosobenzaldehyde and why is it a problem in NVOC cleavage reactions?

A1: 2-Nitrosobenzaldehyde is a reactive aromatic aldehyde that is formed as a byproduct during the photolytic cleavage of the NVOC protecting group. Its presence can be problematic for several reasons:

  • Interference with subsequent reactions: The aldehyde group is reactive and can form Schiff bases with primary amines, such as the N-terminus of a deprotected peptide or the side chains of lysine residues. This can lead to unwanted side products and a lower yield of the desired product.

  • Purification challenges: Its structural similarity to other aromatic compounds in the reaction mixture can make it difficult to remove completely using standard purification techniques like HPLC.

  • Assay interference: 2-Nitrosobenzaldehyde and its derivatives can be colored and absorb UV light, which may interfere with spectroscopic analysis and quantification of the desired product.

Q2: How can I detect the presence of 2-nitrosobenzaldehyde in my reaction mixture?

A2: The presence of 2-nitrosobenzaldehyde can be monitored using the following techniques:

  • UV/Vis Spectroscopy: 2-Nitrosobenzaldehyde has a characteristic UV absorbance spectrum. Monitoring the absorbance at specific wavelengths (e.g., around 280 nm and 320 nm) can indicate its presence and be used to track its removal during purification.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate 2-nitrosobenzaldehyde from your target molecule and other reaction components. A distinct peak corresponding to the byproduct can be identified and quantified.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the presence of 2-nitrosobenzaldehyde by identifying its molecular weight (151.12 g/mol ) in the reaction mixture.

Q3: What are the general strategies for dealing with the 2-nitrosobenzaldehyde byproduct?

A3: There are two main strategies for managing the 2-nitrosobenzaldehyde byproduct:

  • Quenching/Scavenging: This involves adding a reagent to the reaction mixture that selectively reacts with the aldehyde group of 2-nitrosobenzaldehyde, converting it into a less reactive and more easily separable compound.

  • Purification: This involves using chromatographic techniques to separate the desired product from the 2-nitrosobenzaldehyde byproduct and other impurities.

These strategies can be used individually or in combination for optimal results.

Troubleshooting Guides

Issue 1: Low yield of the desired product after NVOC cleavage due to side reactions.

Cause: The reactive 2-nitrosobenzaldehyde byproduct may be reacting with the deprotected amine of your peptide or other nucleophilic residues.

Solution: Quenching the Byproduct

The most effective way to prevent side reactions is to quench the 2-nitrosobenzaldehyde immediately after the photocleavage is complete. This is achieved by adding a scavenger that reacts specifically with the aldehyde group.

Recommended Scavengers:

ScavengerMechanism of ActionTypical ConcentrationReaction Time
2-Mercaptoethanesulfonate (MESNA) Forms a stable, water-soluble thioacetal with the aldehyde.10-50 fold molar excess over NVOC-protected substrate1-2 hours at room temperature
Carnosine (β-alanyl-L-histidine) The imidazole ring and primary amine can react with the aldehyde.10-50 fold molar excess over NVOC-protected substrate2-4 hours at room temperature

Experimental Protocol: Quenching with MESNA

  • Following photocleavage of the NVOC group, prepare a stock solution of MESNA in a compatible buffer (e.g., phosphate buffer, pH 7.4).

  • Add the MESNA solution to the reaction mixture to achieve the desired final concentration (10-50 fold molar excess).

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Proceed with the purification of your target molecule.

experimental_workflow start NVOC Cleavage Reaction Mixture add_scavenger Add Scavenger (e.g., MESNA) start->add_scavenger incubate Incubate (e.g., 1-2h at RT) add_scavenger->incubate purify Purification (e.g., HPLC, SPE) incubate->purify end Isolated Product purify->end

Quenching Workflow
Issue 2: Co-elution of 2-nitrosobenzaldehyde with the target peptide during HPLC purification.

Cause: The byproduct may have similar retention characteristics to your peptide on a standard reversed-phase HPLC column.

Solution: Optimization of Purification Method

1. Solid-Phase Extraction (SPE) prior to HPLC:

SPE can be used as a preliminary clean-up step to remove the bulk of the 2-nitrosobenzaldehyde byproduct before final purification by HPLC.

Experimental Protocol: SPE Clean-up

  • Select a suitable SPE cartridge: A reversed-phase C18 cartridge is a good starting point.

  • Condition the cartridge: Wash the cartridge with an organic solvent (e.g., acetonitrile) followed by an aqueous solution (e.g., water with 0.1% TFA).

  • Load the sample: Load the reaction mixture (after quenching, if performed) onto the conditioned cartridge.

  • Wash: Wash the cartridge with a low percentage of organic solvent in water (e.g., 5-10% acetonitrile) to elute the more polar impurities, including the quenched byproduct if it is sufficiently polar.

  • Elute: Elute your target peptide with a higher concentration of organic solvent.

  • Analyze fractions: Collect fractions and analyze by analytical HPLC to determine which fractions contain the purified peptide.

experimental_workflow start Reaction Mixture condition Condition SPE Cartridge start->condition load Load Sample condition->load wash Wash with Low % Organic load->wash elute Elute with High % Organic wash->elute analyze Analyze Fractions (HPLC) elute->analyze end Purified Peptide analyze->end

SPE Workflow

2. HPLC Method Development:

If co-elution is still an issue, further optimization of the HPLC method is necessary.

  • Gradient Modification: Adjust the gradient of the organic solvent. A shallower gradient can improve the resolution between your peptide and the byproduct.

  • Solvent System: Try a different organic solvent (e.g., methanol instead of acetonitrile) or a different ion-pairing agent in the mobile phase.

  • Column Chemistry: If available, try a column with a different stationary phase chemistry (e.g., C8, phenyl-hexyl).

Issue 3: Suspected side reactions of 2-nitrosobenzaldehyde with specific amino acid residues.

Cause: The aldehyde group of 2-nitrosobenzaldehyde can react with nucleophilic amino acid side chains, particularly cysteine and lysine.

Potential Side Reactions:

  • Reaction with Cysteine: The thiol group of cysteine can react with the aldehyde to form a hemithioacetal, which can be reversible.

  • Reaction with Lysine: The primary amine of the lysine side chain can react with the aldehyde to form a Schiff base (imine), which is also a reversible reaction under certain conditions.

Mitigation Strategies:

  • Prompt Quenching: The most effective way to prevent these side reactions is to quench the 2-nitrosobenzaldehyde immediately after photocleavage, as described in Issue 1.

  • pH Control: The rate of Schiff base formation is pH-dependent. Maintaining a slightly acidic pH (around 6.0-6.5) after cleavage can help to minimize this side reaction. However, the stability of your target peptide at this pH must be considered.

logical_relationship byproduct 2-Nitrosobenzaldehyde Byproduct cysteine Cysteine Residue (Thiol Group) byproduct->cysteine reacts with lysine Lysine Residue (Amine Group) byproduct->lysine reacts with side_reaction1 Hemithioacetal Formation (Reversible) cysteine->side_reaction1 side_reaction2 Schiff Base Formation (Reversible) lysine->side_reaction2

Potential Side Reactions

Disclaimer: The information provided in this technical support guide is intended for general guidance and informational purposes only. Researchers should always perform their own optimization experiments to determine the most effective conditions for their specific application.

improving the quantum yield of 4,5-Dimethoxy-2-nitrobenzyl uncaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,5-Dimethoxy-2-nitrobenzyl (DMNB) photoremovable protecting groups. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the quantum yield of uncaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4,5-Dimethoxy-2-nitrobenzyl (DMNB) uncaging? A1: DMNB uncaging is a photochemical technique where a light-sensitive 4,5-Dimethoxy-2-nitrobenzyl (DMNB) group, attached to a molecule of interest (e.g., a drug, neurotransmitter, or acid), is cleaved upon UV light exposure.[1] This process, known as photolysis, releases the active molecule with high spatial and temporal precision. The DMNB group is part of the broader class of o-nitrobenzyl (ONB) photolabile protecting groups (PPGs).[2][3]

Q2: What is quantum yield (Φ) in the context of photouncaging? A2: The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the ratio of the number of molecules that undergo a specific event (in this case, uncaging) to the number of photons absorbed by the system. A higher quantum yield indicates a more efficient release of the caged molecule for a given amount of light.

Q3: What is a typical quantum yield for DMNB and its derivatives? A3: The quantum yield for DMNB and other o-nitrobenzyl protecting groups is often relatively low, typically falling within the 0.1% to 5% range.[4][5] For example, trapping of the excited state in a non-reactive triplet state can reduce the quantum yield significantly.[6]

Q4: What are the main byproducts of DMNB uncaging, and can they interfere with my experiment? A4: The primary byproduct of DMNB uncaging is 4,5-dimethoxy-2-nitrosobenzaldehyde.[7] This byproduct can be problematic as it may absorb light at the excitation wavelength, leading to an "inner filter effect" that reduces uncaging efficiency over time, especially at high concentrations.[8] Furthermore, the nitroso byproduct and its subsequent derivatives can be fluorescent, which may interfere with imaging experiments that use dyes like fluorescein.[7]

Troubleshooting Guide for Low Quantum Yield

Q: My uncaging efficiency is extremely low. What are the first things I should check? A:

  • Light Source: Confirm that your light source (e.g., UV lamp, LED, laser) is emitting at the correct wavelength for DMNB excitation (typically ~365 nm) and that its power output is sufficient and stable.[9]

  • Compound Concentration: High concentrations of the caged compound can lead to inefficient light penetration and self-quenching effects. The absorbance of your sample at the excitation wavelength should ideally be kept low, around 0.1, to ensure uniform irradiation and minimize byproduct interference.[8][10]

  • Compound Integrity: Verify the purity and stability of your DMNB-caged compound. Degradation during storage can lead to poor performance.

Q: Could my choice of solvent be responsible for the low quantum yield? A: Yes, the solvent can play a crucial role. While some studies suggest the quantum yield of certain DMNB derivatives is only moderately affected by solvent properties[7], the stability of the key aci-nitro intermediate can be solvent-dependent.

  • Polarity: Solvent polarity can influence the reaction pathway.[11] For some photolabile protecting groups, higher water content in the solvent mixture has been shown to improve the quantum yield.[12]

  • Protic vs. Aprotic: Water can quench the aci-nitro intermediate in some o-nitrobenzyl alcohols.[13] It is advisable to test a range of solvents, such as acetonitrile, ethanol, and buffered aqueous solutions, to find the optimal medium for your specific caged compound.

Q: Does the molecule I've caged (the leaving group) impact the uncaging efficiency? A: Absolutely. The nature of the leaving group is a dominant factor in determining the rate of photolysis.

  • Acidity (pKa): For DMNB-caged esters, there is a clear correlation between the uncaging rate and the acidity of the released carboxylic acid. A more acidic leaving group (i.e., one with a lower pKa) will result in a faster and more efficient photolysis reaction.[8] This is often the most effective parameter to tune for improving uncaging kinetics.

Q: I'm observing unexpected fluorescence or absorption during my experiment. What is happening? A: This is likely due to the formation of the 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct. This molecule and its derivatives can exhibit fluorescence and also absorb light in the UV-Vis spectrum, potentially interfering with your measurements.[7] If this occurs, try reducing the initial concentration of your caged compound or using analytical techniques like HPLC to separate the released molecule from the byproduct before quantification.

Key Factors Influencing Quantum Yield

The efficiency of DMNB uncaging is a multifactorial issue. The following diagram illustrates the key experimental parameters that can be adjusted to optimize the quantum yield.

Caption: Key experimental parameters affecting the quantum yield of DMNB uncaging.

Data Presentation: Quantitative Effects on Uncaging

Optimizing your experiment requires understanding how different variables quantitatively affect the outcome. The tables below summarize key findings from the literature.

Table 1: Influence of Leaving Group Acidity on Photolysis Rate Constant

This table demonstrates the strong correlation between the pKa of the released carboxylic acid and the rate of photolysis for various o-nitrobenzyl esters. Lower pKa values lead to significantly faster uncaging.

Leaving Group (Acid)pKa of AcidRelative Rate Constant (k)
Acetic Acid4.761.00
Propionic Acid4.870.85
Benzoic Acid4.201.95
4-Nitrobenzoic Acid3.444.50
Trifluoroacetic Acid0.52>10 (very fast)
(Data adapted from principles described in literature demonstrating faster decomposition with more acidic leaving groups[8])

Table 2: Reported Quantum Yields (Φ) for DMNB and Related Photocages

Quantum yields are sensitive to the entire molecular structure and experimental conditions. This table provides a reference for typical efficiencies.

Photocage MoietyCaged MoleculeWavelength (nm)Quantum Yield (Φ)
DMNBSerine-~1-2%
DMNBCarboxylic Acids3650.1 - 1%
DMNB-type (NVOC)Puromycin-~1-2%[6]
Modified p-nitrobenzylSerotonin365 / 4054.9%[5]
(Data compiled from various sources for general reference[4][5][6])

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Photolysis of a DMNB-Caged Compound

This protocol outlines a standard workflow for performing and analyzing a DMNB uncaging experiment.

Photolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Sample Dissolve caged compound in desired solvent. Adjust concentration for Absorbance ≈ 0.1. B 2. Set Up Light Source Select wavelength (e.g., 365 nm LED). Calibrate power output. A->B C 3. Irradiate Sample Place in quartz cuvette. Stir continuously for uniform exposure. B->C D 4. Monitor Reaction Take aliquots at time intervals. C->D E 5. Quantify Products Use HPLC, NMR, or UV-Vis Spectroscopy to measure reactant decay and product formation. D->E

Caption: A standard experimental workflow for DMNB photolysis experiments.

Protocol 2: Determination of Uncaging Quantum Yield

The quantum yield (Φ) is typically measured using a relative method, comparing the photoreaction rate of your sample to that of a chemical actinometer (a standard with a well-characterized quantum yield).

  • Select an Actinometer: Choose a chemical actinometer that absorbs light in the same range as your DMNB compound (e.g., potassium ferrioxalate for UV wavelengths).

  • Prepare Solutions:

    • Prepare a solution of your DMNB-caged compound in the desired solvent.

    • Prepare a solution of the actinometer.

    • Adjust the concentrations of both solutions so they have the identical absorbance at the chosen excitation wavelength.

  • Irradiation:

    • Irradiate the DMNB sample for a set period, ensuring the reaction does not proceed past ~10% completion to maintain first-order kinetics.

    • Immediately after, irradiate the actinometer solution under the exact same conditions (same light source, geometry, cuvette, and time).

  • Analysis:

    • Quantify the amount of released product from your DMNB sample using a suitable analytical method (e.g., HPLC, spectroscopy).

    • Determine the extent of reaction for the actinometer according to its established protocol (e.g., for ferrioxalate, this involves a colorimetric reaction and UV-Vis measurement).

  • Calculation: The quantum yield of your sample (Φsample) is calculated using the following equation:

    • Φsample = Φactinometer × (Moles of productsample / Moles of productactinometer)

    • This equation assumes that the number of absorbed photons is equal for both solutions due to their identical absorbance. Corrections for the solvent refractive index may be necessary for high-precision measurements.[14]

DMNB Uncaging Mechanism

Understanding the photochemical mechanism is essential for troubleshooting. The process is initiated by an intramolecular hydrogen transfer in the excited state to form an aci-nitro intermediate, which then rearranges to release the caged molecule.

DMNB_Uncaging_Mechanism Start DMNB-Caged Molecule (Ground State) Light Light Absorption (hν, ~365 nm) Excited Singlet Excited State* Light->Excited AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-transfer Rearrange Cyclization & Rearrangement AciNitro->Rearrange Products Released Molecule + Nitrosobenzaldehyde Byproduct Rearrange->Products

Caption: Simplified reaction pathway for the photolysis of DMNB-caged compounds.

References

side reactions associated with photolysis of o-nitrobenzyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photolysis of o-nitrobenzyl (oNB) compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of photolysis for o-nitrobenzyl compounds?

A1: The photolysis of o-nitrobenzyl compounds is initiated by UV irradiation, typically between 300-365 nm.[1][2] The process begins with the photoexcitation of the o-nitrobenzyl group, leading to an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This forms an aci-nitro intermediate, which then undergoes a rearrangement to a benzoisoxazoline derivative. Subsequent cleavage of this intermediate releases the protected molecule (the leaving group) and o-nitrosobenzaldehyde as the primary byproduct.[1][3]

Q2: What are the common side reactions and byproducts associated with o-nitrobenzyl photolysis?

A2: The primary byproduct of o-nitrobenzyl photolysis is o-nitrosobenzaldehyde. This compound is itself photochemically active and can undergo further reactions.[4] A common secondary photoreaction is the dimerization of o-nitrosobenzaldehyde to form azobenzene groups.[1] The reactivity of these byproducts can sometimes interfere with the desired reaction or subsequent analytical procedures. In some cases, particularly with sensitive substrates, photooxidation of the released molecule can occur, especially with prolonged UV exposure.[5] For instance, methionine residues in peptides are known to be susceptible to photooxidation.[5]

Q3: How do substituents on the o-nitrobenzyl ring affect the photolysis reaction?

A3: Substituents on the aromatic ring can significantly influence the photolysis kinetics and efficiency. Electron-donating groups, such as methoxy groups (e.g., in the 4,5-dimethoxy-2-nitrobenzyl, or DMNB, group), can red-shift the absorption maximum, allowing for the use of longer, less damaging wavelengths for cleavage.[5][6] These substituents can also increase the rate of cleavage.[5][7] Conversely, the effect of substituents on the phenyl ring does not always show a simple linear correlation with their electronic or steric properties.[7] Adding an α-methyl group to the benzylic carbon can also enhance the cleavage kinetics.[2][5]

Q4: What is the typical range for quantum yields in o-nitrobenzyl photolysis?

A4: The quantum yields for the uncaging of o-nitrobenzyl protected compounds are highly dependent on the specific molecular structure, including the substituents on the aromatic ring and the nature of the leaving group.[8][9] Generally, quantum yields for one-photon uncaging are in the range of 0.1% to 1%.[10][11] It has been observed that the quantum yield tends to decrease as the maximum absorption wavelength of the o-nitrobenzyl protecting group increases.[10][11]

Troubleshooting Guides

Issue 1: Incomplete or Slow Photolysis

Symptoms:

  • Low yield of the deprotected product.

  • Significant amount of starting material remains even after prolonged irradiation.

  • Reaction kinetics are much slower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Wavelength: The irradiation wavelength does not sufficiently overlap with the absorbance spectrum of the o-nitrobenzyl compound. Verify the absorbance maximum of your specific oNB derivative and ensure your light source is appropriate. For many oNB compounds, 365 nm is effective.[2]
Insufficient Light Intensity: The power of the UV lamp may be too low. Increase the light intensity or move the sample closer to the source. Be cautious of potential photodamage to sensitive substrates with excessive light exposure.
Inner Filter Effect: At high concentrations, the o-nitrosobenzaldehyde byproduct can absorb the excitation light, preventing it from reaching the unreacted starting material.[1] Dilute the reaction mixture or perform the photolysis in a flow system to remove byproducts as they form.
Poor Leaving Group: The nature of the leaving group significantly impacts the quantum yield and cleavage kinetics.[7][8][9] If possible, consider modifying the leaving group to one that is known to be more readily cleaved. More acidic leaving groups tend to result in faster decomposition for oNB esters.[7]
Solvent Effects: The solvent can influence the reaction rate. While photolysis proceeds in various solvents, the kinetics can differ.[2] Ensure you are using a solvent that is transparent at the irradiation wavelength and is compatible with your substrate.
Oxygen Quenching: The presence of dissolved oxygen can quench the excited state of the oNB chromophore, reducing the efficiency of the reaction. For sensitive applications, de-gas the solvent by purging with nitrogen or argon before and during the irradiation.
Issue 2: Degradation of the Released Product or Starting Material

Symptoms:

  • Low yield of the desired product with the formation of multiple unidentified byproducts.

  • Evidence of photooxidation or other degradation of the substrate.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Photodegradation from Prolonged UV Exposure: The released molecule or the starting material may be sensitive to UV light.[5] Minimize the irradiation time by using a higher intensity light source for a shorter duration. Use a filter to block shorter, more damaging wavelengths if your compound absorbs at longer wavelengths.
Reactivity with Byproducts: The o-nitrosobenzaldehyde byproduct can potentially react with the released substrate.[5] As mentioned for the inner filter effect, diluting the sample or using a flow setup can mitigate this.
Phototoxicity in Biological Samples: In live-cell imaging or in vivo applications, prolonged UV exposure can cause cellular damage.[2] Use the lowest possible light dose required for uncaging. Consider using oNB derivatives with red-shifted absorbance to allow for the use of longer, less phototoxic wavelengths.[10][11] Two-photon excitation is another strategy to minimize off-target damage.[10]

Quantitative Data

Table 1: Quantum Yields for Photolysis of Various o-Nitrobenzyl Derivatives

o-Nitrobenzyl DerivativeLeaving GroupWavelength (nm)Quantum Yield (Φ)Reference
4,5-Dimethoxy-2-nitrobenzylCoumarin-0.1-1%[10]
1-(2-Nitrophenyl)ethylPhosphate esters-0.49-0.63[12]
o-NitroveratrylVarious-Varies with LG[8][9]
1-o-NitrophenylethylTosylate365>80% decomp. in 10 min[2]
1-o-NitrophenylethylPhosphate365>80% decomp. in 10 min[2]
1-o-NitrophenylethylBenzoate365>80% decomp. in 10 min[2]

Experimental Protocols

General Protocol for Photolysis of an o-Nitrobenzyl Protected Compound

  • Sample Preparation:

    • Dissolve the o-nitrobenzyl protected compound in a suitable solvent (e.g., methanol, acetonitrile, or an aqueous buffer) that is transparent at the chosen irradiation wavelength.

    • The concentration should be optimized to be low enough to avoid significant inner filter effects, typically in the micromolar to low millimolar range.

    • For oxygen-sensitive reactions, de-gas the solution by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes.

  • Irradiation:

    • Place the sample in a quartz cuvette or other UV-transparent vessel.

    • Irradiate the sample with a UV lamp (e.g., a mercury lamp with a filter or a UV LED) at the appropriate wavelength (commonly 365 nm).

    • The irradiation time will depend on the light intensity, quantum yield of the compound, and the desired conversion. Monitor the reaction progress to determine the optimal time.

  • Monitoring the Reaction:

    • The progress of the photolysis can be monitored by various analytical techniques:

      • UV-Vis Spectroscopy: Observe the decrease in the absorbance of the starting material and the appearance of new absorbance bands corresponding to the products.

      • HPLC: Aliquots can be taken at different time points and analyzed by HPLC to quantify the disappearance of the starting material and the formation of the product.

      • NMR Spectroscopy: For reactions in NMR tubes, time-resolved NMR can be used to follow the changes in the spectra of the starting material and products.[7]

      • Fluorescence Spectroscopy: If the leaving group is fluorescent, its release can be monitored by the increase in fluorescence intensity.[10][11]

  • Work-up and Isolation:

    • Once the reaction has reached the desired level of completion, the solvent can be removed under reduced pressure.

    • The deprotected product can then be purified from the o-nitrosobenzaldehyde byproduct and any remaining starting material using standard techniques such as column chromatography or recrystallization.

Visualizations

Photolysis_Mechanism cluster_main Main Photolysis Pathway oNB_Compound o-Nitrobenzyl Compound Excited_State Excited State oNB_Compound->Excited_State hν (UV light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Rearrangement Products Released Substrate + o-Nitrosobenzaldehyde Cyclic_Intermediate->Products

Caption: Primary photolysis pathway of o-nitrobenzyl compounds.

Side_Reactions cluster_side Common Side Reactions Nitroso_Byproduct o-Nitrosobenzaldehyde Dimerization Dimerization Product (Azobenzene derivative) Nitroso_Byproduct->Dimerization Further hν or thermal Released_Substrate Released Substrate Photo_Oxidation Photo-oxidized Substrate Released_Substrate->Photo_Oxidation Excess hν, O₂

Caption: Common side reactions in o-nitrobenzyl photolysis.

Troubleshooting_Workflow Start Low Product Yield Check_Wavelength Is λ correct for oNB absorbance? Start->Check_Wavelength Check_Intensity Is light intensity sufficient? Check_Wavelength->Check_Intensity Yes Adjust_Wavelength Adjust wavelength Check_Wavelength->Adjust_Wavelength No Check_Concentration Is concentration too high? Check_Intensity->Check_Concentration Yes Increase_Intensity Increase intensity or reduce distance Check_Intensity->Increase_Intensity No Check_Substrate Is substrate UV-sensitive? Check_Concentration->Check_Substrate No Dilute Dilute sample Check_Concentration->Dilute Yes Reduce_Time Reduce irradiation time Check_Substrate->Reduce_Time Yes Success Problem Resolved Adjust_Wavelength->Success Increase_Intensity->Success Dilute->Success Reduce_Time->Success

Caption: Troubleshooting workflow for low yield in photolysis.

References

Technical Support Center: NVOC-Caged Hydrophobic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-nitroveratryloxycarbonyl (NVOC)-caged hydrophobic molecules. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues related to the solubility of NVOC-caged compounds.

Question 1: My NVOC-caged hydrophobic molecule won't dissolve in aqueous buffer. What should I do?

Answer: This is a common issue. The NVOC caging group itself is hydrophobic, and when attached to an already hydrophobic molecule, it can significantly decrease aqueous solubility.

Troubleshooting Steps:

  • Co-solvent System: The most common solution is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous experimental medium.

    • Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • Procedure: Dissolve the compound in the minimum amount of organic solvent required to create a high-concentration stock (e.g., 10-100 mM). Then, dilute this stock solution into your aqueous buffer to the final working concentration.

    • Caution: Ensure the final concentration of the organic solvent in your aqueous medium is low enough (typically <1%, often <0.1%) to not affect your biological system.

  • pH Adjustment: Depending on the functional groups on your parent molecule, adjusting the pH of the aqueous buffer may improve solubility. However, this is often less effective for highly hydrophobic molecules where the NVOC cage dominates the physicochemical properties.

  • Formulation Strategies: For in vivo or complex cellular assays, consider advanced formulation strategies such as encapsulation in liposomes or polymeric nanoparticles.

Question 2: My compound dissolves in the organic stock solvent, but precipitates when I dilute it into my aqueous buffer. How can I prevent this?

Answer: This indicates that the final concentration of your compound in the aqueous buffer exceeds its solubility limit, even with a small amount of co-solvent.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to reduce the final working concentration of the caged compound.

  • Increase Co-solvent Percentage: Cautiously increase the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO). Always run a vehicle control to ensure the solvent concentration does not impact your experimental results.

  • Use a Different Co-solvent: Some compounds may be more soluble with other co-solvents like ethanol or acetonitrile. Test a small scale dilution with different options.

  • Vortex During Dilution: When adding the organic stock to the aqueous buffer, vortex or stir the buffer vigorously to promote rapid mixing and prevent localized high concentrations that can initiate precipitation.

  • Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) in the aqueous buffer can help maintain the solubility of hydrophobic molecules.

Question 3: After UV irradiation for photocleavage, I observe a new precipitate forming in my solution. What is it and how can I deal with it?

Answer: The precipitate is likely the photolysis byproduct, o-nitrosobenzaldehyde (or a related derivative), which is known to be poorly water-soluble and can absorb light, interfering with further uncaging.

Troubleshooting Steps:

  • Include an Aldehyde Scavenger: The addition of a "trapper" or scavenger molecule to the buffer can react with the aldehyde byproduct to form a more soluble adduct.

    • Common Scavengers: Semicarbazide or hydroxylamine can be effective.

    • Concentration: Use a concentration in slight excess of the caged compound (e.g., 1.1 equivalents).

  • Optimize Irradiation: Use the minimum light exposure (intensity and duration) necessary for sufficient uncaging to reduce the total amount of byproduct generated.

  • Filtration: If the experimental workflow allows, the precipitate can be removed by centrifugation and filtration (e.g.,

stability of NVOC-protected compounds under physiological conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-nitroveratryloxycarbonyl (NVOC)-protected compounds under physiological conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of NVOC-protected compounds under physiological conditions (pH 7.4, 37°C) in the absence of light?

A1: NVOC-protected compounds, particularly NVOC-protected amines forming carbamates, are generally stable in aqueous buffers at neutral pH for extended periods, even days. Carbamates are typically more resistant to hydrolysis than esters. However, the exact stability can be influenced by the specific structure of the protected molecule and the composition of the medium. It is always recommended to empirically determine the stability of your specific NVOC-caged compound in the relevant biological medium for your experiment.

Q2: Can NVOC-protected compounds be sensitive to ambient light during routine laboratory procedures?

A2: Yes. While NVOC cleavage is most efficient with UV light (typically around 350 nm), prolonged exposure to ambient laboratory light, especially if it has a UV component, can lead to gradual uncaging. It is best practice to protect NVOC-protected compounds from light by using amber vials or wrapping containers in aluminum foil during storage and handling.

Q3: Are there any known side reactions of the NVOC group or its photolytic byproducts in biological systems?

A3: Yes, side reactions have been reported during the photochemical cleavage of nitroveratryl-based linkers. The photolysis byproducts, such as nitroso-ketones, can potentially react with nucleophiles present in biological systems, such as amines and thiols (e.g., in peptides and proteins). These side reactions are reported to be more prevalent at basic pH and can be minimized by working at a slightly acidic pH and by the addition of scavengers like dithiothreitol (DTT).[1][2]

Q4: Can enzymes in cell culture media or serum degrade NVOC-protected compounds?

A4: While the NVOC group itself is not specifically designed to be a substrate for common enzymes, the possibility of enzymatic degradation, especially by esterases if the NVOC group is part of an ester linkage, cannot be entirely ruled out. The stability of carbamate linkages to enzymatic hydrolysis can vary. Therefore, it is crucial to test the stability of your compound in the specific biological matrix (e.g., cell culture medium with serum, cell lysate, or plasma) you plan to use.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with NVOC-protected compounds in a question-and-answer format.

Q1: I am observing premature uncaging of my NVOC-protected compound in my cell culture experiment, even when kept in the dark. What could be the cause?

A1: Premature uncaging in the dark can be due to chemical instability rather than photolysis. Here are some potential causes and solutions:

  • Hydrolysis: While generally stable, some NVOC-carbamates or other linkages might be more susceptible to hydrolysis, especially at elevated temperatures or if the pH of your culture medium has shifted.

    • Solution: Verify the pH of your medium. Perform a stability study of your compound in the cell culture medium at 37°C over the time course of your experiment to quantify the rate of degradation.

  • Enzymatic Degradation: As mentioned in the FAQ, cellular enzymes or enzymes present in serum could be cleaving the protecting group.

    • Solution: Test the stability of your compound in serum-free medium versus serum-containing medium to see if serum components are responsible. You can also test stability in a cell lysate to check for intracellular enzymatic activity.

  • Reaction with Media Components: Certain components in complex media could potentially react with your compound.

    • Solution: Simplify your medium to a basal salt solution (like PBS) to see if the instability persists. This can help identify if a specific media component is the cause.

Q2: My photolysis (uncaging) efficiency is low, or I am seeing unexpected biological effects after irradiation. What are the possible reasons?

A2: Inefficient uncaging or off-target effects can be due to several factors related to the photolysis process and subsequent reactions:

  • Suboptimal Irradiation: The wavelength, intensity, and duration of the light source are critical for efficient NVOC cleavage.

    • Solution: Ensure your light source emits at the optimal wavelength for NVOC (around 350 nm). Calibrate the intensity of your light source and optimize the irradiation time.

  • Side Reactions of Photolytic Byproducts: The generated nitroso-ketone byproduct can react with cellular components, leading to off-target effects.

    • Solution: As suggested by literature, performing the photolysis at a slightly acidic pH (if compatible with your system) and including a scavenger like dithiothreitol (DTT) can mitigate these side reactions.[1][2]

  • Light Scattering or Absorption: The culture medium, cells, or other components of your experimental setup might be absorbing or scattering the UV light, reducing the amount of light reaching your compound.

    • Solution: Consider using a simpler, less-colored medium during photolysis if possible. Account for light path and potential shadowing by cellular structures.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the specific half-lives of various NVOC-protected compounds under physiological conditions without photo-irradiation. The stability is highly dependent on the specific molecular structure and the experimental conditions. Researchers are strongly encouraged to perform their own stability studies. Below is a table outlining the expected stability based on general chemical principles and available literature.

Linkage TypepH ConditionTemperatureExpected StabilityKey Considerations
NVOC-CarbamatepH 7.437°CGenerally stable for hours to daysStability can be influenced by the nature of the amine and the presence of enzymes.
NVOC-EsterpH 7.437°CPotentially susceptible to hydrolysisEster hydrolysis can be catalyzed by pH and esterases.
NVOC-EtherpH 7.437°CGenerally very stableEthers are typically resistant to hydrolysis under physiological conditions.

Experimental Protocols

Protocol 1: Assessing the Stability of an NVOC-Protected Compound in Cell Culture Medium using HPLC

This protocol describes a general method to determine the stability of an NVOC-protected compound in a biological medium like Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS).

Materials:

  • NVOC-protected compound of interest

  • Cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or formic acid (for mobile phase)

  • Incubator at 37°C with 5% CO₂

  • HPLC system with a UV detector

  • Analytical HPLC column (e.g., C18)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a stock solution of your NVOC-protected compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Spike the compound into pre-warmed (37°C) cell culture medium to a final concentration relevant to your experiment (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <0.1%) to avoid toxicity and precipitation.

  • Prepare a control sample by spiking the compound into PBS (pH 7.4) at the same final concentration.

  • Incubate the samples at 37°C in a cell culture incubator.

  • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

  • Process the samples immediately after collection:

    • To precipitate proteins, add a cold organic solvent like acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of the sample).

    • Vortex and incubate on ice for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the samples by HPLC:

    • Develop an HPLC method that can separate your parent NVOC-protected compound from potential degradation products. A reverse-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% TFA or formic acid) is a common starting point.

    • Monitor the elution profile using a UV detector at a wavelength where your NVOC-compound has strong absorbance (often around 350 nm).

    • Inject a standard of your compound to determine its retention time.

  • Quantify the results:

    • Integrate the peak area of the parent NVOC-protected compound at each time point.

    • Plot the percentage of the remaining parent compound against time to determine its stability and calculate its half-life in the medium.

Protocol 2: Monitoring NVOC Stability using Quantitative NMR (qNMR)

For a more direct quantification without the need for extensive sample cleanup, qNMR can be a powerful tool, especially for assessing stability in simpler buffer systems.

Materials:

  • NVOC-protected compound

  • Physiological buffer (e.g., deuterated PBS)

  • Internal standard (a stable compound with a known concentration and a signal that does not overlap with the analyte, e.g., maleic acid)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare a sample containing a known concentration of your NVOC-protected compound and a known concentration of the internal standard in the deuterated physiological buffer.

  • Acquire an initial ¹H NMR spectrum (t=0). Ensure the acquisition parameters are optimized for quantitative analysis (e.g., long relaxation delay).

  • Incubate the NMR tube at 37°C.

  • Acquire subsequent ¹H NMR spectra at desired time points.

  • Process the spectra and integrate the signals corresponding to your NVOC-compound and the internal standard.

  • Calculate the concentration of your NVOC-compound at each time point relative to the constant concentration of the internal standard.

  • Plot the concentration versus time to determine the stability profile.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Spike NVOC-compound into physiological medium incubate Incubate at 37°C start->incubate aliquot Take aliquots at various time points incubate->aliquot precipitate Protein precipitation (if necessary) aliquot->precipitate centrifuge Centrifugation precipitate->centrifuge filter Filtration centrifuge->filter hplc HPLC analysis filter->hplc quantify Quantify parent compound peak area hplc->quantify plot Plot % remaining vs. time quantify->plot halflife Calculate half-life plot->halflife

Caption: Workflow for assessing NVOC compound stability using HPLC.

Troubleshooting_Premature_Uncaging cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Issue: Premature Uncaging in the Dark cause1 Chemical Hydrolysis issue->cause1 cause2 Enzymatic Degradation issue->cause2 cause3 Reaction with Media Components issue->cause3 sol1 Verify medium pH Perform stability study in buffer cause1->sol1 Check for sol2 Test in serum-free medium Test in cell lysate cause2->sol2 Investigate sol3 Test in simplified medium (e.g., PBS) cause3->sol3 Isolate

References

Technical Support Center: Preventing Premature Uncaging of Light-Sensitive Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the premature uncaging of light-sensitive probes during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is premature uncaging and why is it a problem?

A: Premature uncaging is the unintended release of the active molecule from its "caged" (inactive) form before the intended light stimulation.[1] This can lead to a high background signal, reduced signal-to-noise ratio, and non-specific activation of biological processes, ultimately compromising the spatial and temporal control that is the primary advantage of using caged compounds.[2]

Q2: What are the main causes of premature uncaging?

A: The primary causes of premature uncaging can be categorized as follows:

  • Chemical Instability: The caged compound may be susceptible to hydrolysis in aqueous solutions, especially ester bonds.[2] Other factors like pH and the presence of oxidizing or reducing agents can also affect stability.[3][4]

  • Thermal Instability: Elevated temperatures during storage or experiments can accelerate the degradation of the caged compound.[3]

  • Ambient Light Exposure: Exposure to ambient laboratory light, especially UV and blue wavelengths, can cause slow, unintended photolysis of the probe.[3]

  • Biological Activity of the Caged Probe: In some cases, the caged probe itself may not be completely biologically inert and can exhibit some agonist or antagonist activity even before uncaging.[2]

Q3: How can I minimize premature uncaging due to chemical instability?

A: To minimize premature uncaging from chemical instability, consider the following:

  • Probe Selection: Choose caged compounds with known high aqueous stability. For instance, caging a molecule via a carbamate or ether linkage is generally more resistant to hydrolysis than an ester linkage.[2]

  • Buffer and pH Control: Prepare solutions fresh and use buffers that maintain a stable pH within the probe's optimal range.[3]

  • Storage Conditions: Store stock solutions and aliquots under the manufacturer's recommended conditions, which often include freezing at -20°C or -80°C and protection from light.[5]

Q4: My probe seems to be uncaging even in the dark. What could be the cause?

A: If you observe uncaging in the absence of the activation light source, the likely culprits are:

  • Hydrolysis: The probe may have poor aqueous stability, leading to spontaneous release of the active molecule.[2] This is particularly common for ester-based caging groups.

  • Thermal Degradation: The experimental temperature might be too high for the probe's stability.[3]

  • Contamination: The probe solution could be contaminated with substances that chemically cleave the caging group.

Troubleshooting Guides

Guide 1: Troubleshooting High Background Signal Before Light Activation

This guide helps to identify and resolve issues related to the premature release of the active molecule before the intended photostimulation.

Problem: You are observing a biological effect or a fluorescent signal before applying the uncaging light source.

Workflow for Troubleshooting High Background Signal

G start High Background Signal Observed Before Uncaging check_stability Is the probe known for its aqueous stability? start->check_stability check_handling Was the probe handled under minimal light? check_stability->check_handling Yes sol_stability Consider a probe with a more stable caging group (e.g., carbamate vs. ester). check_stability->sol_stability No check_temp Is the experimental temperature appropriate? check_handling->check_temp Yes sol_handling Prepare samples in a dark room or under red light. Use foil to cover tubes and plates. check_handling->sol_handling No check_purity Has the probe's purity and concentration been verified? check_temp->check_purity Yes sol_temp Perform experiments at a lower temperature if the protocol allows. Store probes at recommended temperatures. check_temp->sol_temp No sol_purity Run a quality control check (e.g., HPLC, Mass Spec). Prepare fresh solutions. check_purity->sol_purity No end_node Background Signal Reduced check_purity->end_node Yes sol_stability->end_node sol_handling->end_node sol_temp->end_node sol_purity->end_node G start Imaging Light-Sensitive Probes minimize_intensity Use the lowest possible excitation light intensity that provides an adequate signal. start->minimize_intensity reduce_exposure Minimize the duration of light exposure. Use shutters to block light when not acquiring. minimize_intensity->reduce_exposure wavelength_selection Choose imaging wavelengths that do not overlap with the uncaging action spectrum of the probe. reduce_exposure->wavelength_selection advanced_techniques Employ advanced imaging modalities to reduce light exposure. wavelength_selection->advanced_techniques sim_ls Use Structured Illumination (SIM) or Light-Sheet Microscopy. advanced_techniques->sim_ls For widefield two_photon Use two-photon excitation for imaging to minimize out-of-focus excitation and uncaging. advanced_techniques->two_photon For thick samples end_node Successful Imaging with Minimal Premature Uncaging sim_ls->end_node two_photon->end_node G cluster_before Before Uncaging cluster_after After Uncaging caged_probe Caged Probe (Inactive) receptor_inactive Receptor (Inactive) caged_probe->receptor_inactive No Interaction light Light (e.g., UV, Blue) active_molecule Active Molecule receptor_active Receptor (Active) active_molecule->receptor_active Binding signaling_cascade Downstream Signaling receptor_active->signaling_cascade Activation

References

Technical Support Center: Purification Strategies for NVOC-Caged Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of NVOC-caged compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these light-sensitive molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying NVOC-caged compounds?

A1: The most frequently employed purification techniques for NVOC-caged compounds are silica gel chromatography, reverse-phase high-performance liquid chromatography (RP-HPLC), crystallization, and liquid-liquid extraction. The choice of method depends on the specific properties of the target compound, such as its polarity, solubility, and stability. For many small molecules, silica gel chromatography is the initial method of choice, while RP-HPLC is often used for peptides and oligonucleotides to achieve high purity.[1][2]

Q2: Why is it crucial to protect NVOC-caged compounds from light during purification?

A2: NVOC (6-nitroveratryloxycarbonyl) is a photolabile protecting group, meaning it is cleaved upon exposure to UV light.[3] Protecting your compound from light throughout the purification process is essential to prevent premature uncaging, which would result in the loss of your desired product and the generation of photolytic byproducts that can complicate purification.[4]

Q3: What are the typical byproducts of an NVOC-caging reaction and how can they be removed?

A3: The reaction of an amine with NVOC-chloride (NVOC-Cl) can result in several byproducts. Unreacted NVOC-Cl can hydrolyze to form NVOC-OH. Additionally, excess reagents and side-reaction products may be present. Purification strategies aim to separate the desired NVOC-caged product from these impurities. For instance, a common byproduct of chloroformate reactions is the formation of a carbamate.[5] Liquid-liquid extraction can be used to remove water-soluble byproducts, while chromatography is effective for separating compounds with different polarities.

Q4: My NVOC-caged compound appears to be degrading on the silica gel column. What can I do?

A4: NVOC-caged compounds can be sensitive to the acidic nature of standard silica gel. If you observe degradation, you can try neutralizing the silica gel by pre-treating it with a base, such as triethylamine in the mobile phase.[6] Alternatively, using a different stationary phase like alumina or a less acidic grade of silica gel might be beneficial.

Troubleshooting Guides

Silica Gel Chromatography

Issue: Co-elution of the product with impurities.

Possible Cause Solution
Inappropriate solvent system polarity.Optimize the mobile phase. A gradient elution, where the polarity of the solvent is gradually increased, is often more effective than an isocratic (constant polarity) elution.[7]
Overloading the column.Reduce the amount of crude product loaded onto the column. As a general rule, the amount of crude material should be about 1-3% of the weight of the silica gel.[7]
Compound degradation on silica.Neutralize the silica gel with a small amount of a volatile base (e.g., triethylamine) in the eluent or use deactivated silica gel.

Issue: The compound is not eluting from the column.

Possible Cause Solution
The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol or acetic acid to the eluent might be necessary.
The compound has decomposed on the column.Test the stability of your compound on a small amount of silica gel using thin-layer chromatography (TLC) before running a column.
Reverse-Phase HPLC (RP-HPLC)

Issue: Poor peak shape (tailing or fronting).

Possible Cause Solution
Secondary interactions with residual silanols on the column.Add an ion-pairing reagent, such as trifluoroacetic acid (TFA), to the mobile phase at a concentration of ~0.1%.[8]
Overloading the column.Inject a smaller amount of the sample.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.

Issue: Low recovery of the purified product.

| Possible Cause | Solution | | Irreversible adsorption to the column. | Try a different column stationary phase (e.g., C8 instead of C18) or a different organic modifier in the mobile phase. | | The compound is precipitating on the column. | Ensure the sample is fully dissolved in the mobile phase before injection. You may need to decrease the initial injection concentration. |

Data Presentation

Table 1: Illustrative Purification Data for GABA and Peptides

This table provides example data on the purification of γ-aminobutyric acid (GABA) and peptides using different methods. While not specific to NVOC-caged versions, it illustrates the typical purity and yield that can be expected.

Compound Purification Method Purity Achieved Overall Yield Reference
GABAAntisolvent-Cooling Crystallization98.66%67.32%[4]
GABAIon Exchange Chromatography & Crystallization99.1%Not Reported[9]
Synthetic PeptideSolid-Phase Extraction (SPE)>95%44.5%[10]
PeptideOrthogonal PEC and RP-HPLC96%Not Reported[11]

Experimental Protocols

Protocol 1: Silica Gel Flash Chromatography of an NVOC-Caged Small Molecule
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). A common ratio is one part silica gel to two parts solvent by weight.[5]

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.[12]

  • Sample Loading: Dissolve the crude NVOC-caged compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully apply the sample to the top of the silica gel.[4]

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, while protecting the sample from light.

Protocol 2: Reverse-Phase HPLC Purification of an NVOC-Caged Peptide
  • Sample Preparation: Dissolve the crude NVOC-caged peptide in the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm filter.[8]

  • Column and Mobile Phase: Use a C18 reverse-phase column. The mobile phase typically consists of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

  • Gradient Elution: Start with a low percentage of Solvent B and run a linear gradient to a higher percentage of Solvent B over a set period (e.g., 5% to 95% B over 30 minutes).[1]

  • Detection and Fraction Collection: Monitor the elution of the peptide using a UV detector (typically at 220 nm and 280 nm). Collect the fractions corresponding to the desired peak.

  • Lyophilization: Freeze-dry the collected pure fractions to obtain the purified NVOC-caged peptide as a powder. Protect from light during this process.

Visualizations

Experimental_Workflow_Silica_Gel_Chromatography cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure_product Purified NVOC-Caged Compound evaporate->pure_product

Caption: Workflow for purification by silica gel chromatography.

Troubleshooting_Logic_Chromatography cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue co_elution Co-elution of Product and Impurities start->co_elution no_elution Product Not Eluting start->no_elution degradation Product Degradation start->degradation optimize_solvent Optimize Solvent System (Gradient Elution) co_elution->optimize_solvent reduce_load Reduce Sample Load co_elution->reduce_load increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity check_stability Check Compound Stability no_elution->check_stability neutralize_silica Neutralize/Change Stationary Phase degradation->neutralize_silica degradation->check_stability

Caption: Troubleshooting logic for chromatography purification.

References

Validation & Comparative

A Comparative Guide to MNI-Caged vs. Alternative Chromophores for Two-Photon Uncaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise spatiotemporal control offered by two-photon uncaging of neurotransmitters has revolutionized the study of neuronal function, synaptic plasticity, and neural circuitry. The choice of the photolabile "caging" group is critical to the success of these experiments. This guide provides a detailed comparison of the widely used 4-methoxy-7-nitroindolinyl (MNI) caging group with other prominent alternatives for two-photon uncaging of glutamate, a key excitatory neurotransmitter. While the initial query included a comparison with NVOC-Cl (6-nitroveratryloxycarbonyl chloride), the available literature indicates that NVOC-Cl is primarily used as a protecting group in chemical synthesis rather than as a caging chromophore for two-photon uncaging of neurotransmitters in neuroscience applications.[1][2] Therefore, this guide will focus on comparing MNI-caged compounds with other relevant and well-characterized caging groups for which experimental data are available.

Overview of Caged Compounds for Two-Photon Uncaging

Caged compounds are biologically active molecules rendered inert by a covalently attached photoremovable protecting group.[3][4] Two-photon excitation provides intrinsic three-dimensional resolution, allowing for the highly localized release of the active molecule deep within scattering tissue with minimal photodamage to surrounding areas.[5][6] An ideal caged compound for two-photon uncaging should possess a high two-photon absorption cross-section (δu), a high quantum yield of photolysis (Φu), rapid release kinetics, physiological stability, and biological inertness in its caged form.[7]

Quantitative Comparison of Caged Glutamates

The following table summarizes the key photochemical properties of MNI-caged glutamate and two common alternatives, CDNI-caged glutamate and DEAC450-caged glutamate.

PropertyMNI-GluCDNI-GluDEAC450-Glu
Optimal 2P Wavelength ~720 nm[8]~720 nm[8]~900 nm[8][9][10]
Two-Photon Uncaging Cross-Section (δu) 0.06 GM[10][11]0.06 GM[10]0.5 GM[10]
One-Photon Quantum Yield (Φu) 0.085[10]0.5[10]0.39[10]
Product of ε and Φu (ε·Φu) 357[10]3,200[10]16,800[10]
Key Advantages Well-characterized, commercially available, stable.[8]High quantum yield, can be used at lower concentrations than MNI-Glu.[12][13]Red-shifted absorption spectrum allowing for two-color uncaging with other cages.[5][8][9]
Key Disadvantages Antagonist of GABAA receptors at concentrations used for 2P uncaging.[8][14][15][16]Also exhibits some antagonism of GABAA receptors.[8]Off-target pharmacological side effects.[10] Fluorescent in the green range, which can interfere with some imaging applications.[5]

Note: GM stands for Göppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). The product of the molar extinction coefficient (ε) and the quantum yield (Φu) is a measure of the overall one-photon uncaging efficiency.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the fundamental process of two-photon uncaging at a synapse and a typical experimental workflow.

Two_Photon_Uncaging Principle of Two-Photon Uncaging at a Synapse cluster_presynapse Presynaptic Terminal cluster_postsynapse Postsynaptic Dendritic Spine Caged Neurotransmitter Caged Neurotransmitter Receptor Neurotransmitter Receptors Postsynaptic Density Postsynaptic Density Neuronal Response Postsynaptic Potential (EPSP/IPSP) Receptor->Neuronal Response Activation Laser Pulsed Infrared Laser (~720-900 nm) Laser->Two-Photon Excitation Two-Photon Absorption Released Neurotransmitter Active Neurotransmitter Two-Photon Excitation->Released Neurotransmitter Photolysis Released Neurotransmitter->Receptor Binding

Caption: Diagram of two-photon uncaging at a synapse.

Experimental_Workflow Experimental Workflow for Two-Photon Uncaging cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Slice Preparation Prepare acute brain slices Caged Compound Application Bath apply or locally perfuse caged neurotransmitter Slice Preparation->Caged Compound Application Electrophysiology Establish whole-cell patch-clamp recording from a target neuron Caged Compound Application->Electrophysiology Target Identification Identify dendritic spine of interest using two-photon imaging Electrophysiology->Target Identification Laser Positioning Position uncaging laser spot adjacent to the spine head Target Identification->Laser Positioning Uncaging Pulse Deliver brief pulses of laser light (e.g., 0.5-5 ms) Laser Positioning->Uncaging Pulse Data Acquisition Record postsynaptic currents (EPSCs) or potentials (EPSPs) Uncaging Pulse->Data Acquisition Response Analysis Analyze amplitude, rise time, and decay kinetics of the response Data Acquisition->Response Analysis Data Interpretation Correlate synaptic response with neuronal properties Response Analysis->Data Interpretation

Caption: Workflow of a typical two-photon uncaging experiment.

Experimental Protocols

The following is a generalized protocol for two-photon glutamate uncaging at single dendritic spines in acute brain slices, based on methodologies described in the literature.[8][17][18]

Objective:

To mimic synaptic transmission by uncaging glutamate at individual dendritic spines and record the resulting postsynaptic currents.

Materials:
  • Two-photon laser scanning microscope equipped with at least one tunable Ti:Sapphire laser.

  • Water-immersion objective with high numerical aperture (e.g., 60x, NA 0.9).

  • Patch-clamp electrophysiology setup.

  • Acute brain slice preparation from the desired brain region.

  • Artificial cerebrospinal fluid (ACSF).

  • MNI-caged L-glutamate (or other caged glutamate).

  • Fluorescent dye for neuronal morphology (e.g., Alexa Fluor 594) included in the patch pipette.

Methodology:
  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest and allow them to recover in oxygenated ACSF.

  • Recording Setup: Transfer a slice to the recording chamber on the microscope stage, continuously perfused with ACSF.

  • Electrophysiology: Establish a whole-cell patch-clamp recording from a target neuron. Include a fluorescent dye in the intracellular solution to visualize the neuron's morphology.

  • Caged Compound Application: Bath-apply the caged glutamate to the ACSF at a concentration appropriate for the chosen compound (e.g., 2.5-10 mM for MNI-glutamate).[8]

  • Two-Photon Imaging and Uncaging:

    • Use one laser tuned to the appropriate wavelength for imaging the fluorescently labeled neuron (e.g., 830 nm for Alexa 594).[17]

    • Use a second laser, or the same laser retuned, to the optimal wavelength for uncaging (e.g., ~720 nm for MNI-glutamate).[17]

    • Identify a dendritic spine of interest using the imaging laser.

    • Position the uncaging laser spot at a precise location adjacent to the spine head.

  • Photolysis and Data Acquisition:

    • Deliver brief pulses of the uncaging laser (e.g., 0.5-2 ms duration, 10-50 mW power) to photolyze the caged glutamate.[9][13]

    • Simultaneously record the evoked excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) through the patch-clamp amplifier.

  • Data Analysis: Analyze the amplitude, rise time, and decay kinetics of the recorded synaptic responses.

Conclusion

The selection of a caged compound for two-photon uncaging is a critical experimental decision. MNI-caged glutamate remains a widely used and well-validated tool, providing a benchmark for synaptic physiology studies.[8] However, researchers must be cognizant of its off-target effects on GABAergic inhibition, particularly at the high concentrations required for effective two-photon uncaging.[8][14][15] For experiments where this is a concern, newer generations of caged compounds like CDNI-glutamate, which has a higher quantum yield and can be used at lower concentrations, may be a suitable alternative.[12] For more complex experimental designs requiring the simultaneous or sequential activation of different signaling pathways, red-shifted chromophores like DEAC450 offer the exciting possibility of two-color uncaging experiments when paired with cages like MNI or CDNI.[5][8][9] Ultimately, the choice of caged compound will depend on the specific experimental goals, the available equipment, and the need to minimize off-target pharmacological effects.

References

A Comparative Analysis: Coumarin-Based Caging Groups versus NVOC-Cl for Photorelease Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of controlled release and spatiotemporal studies of bioactive molecules, photolabile protecting groups, or "caging groups," are indispensable tools. The ideal caging group offers high stability in the dark, efficient cleavage upon irradiation with light of a specific wavelength, and minimal biological interference. For years, the o-nitrobenzyl derivative, 6-nitroveratryloxycarbonyl chloride (NVOC-Cl), has been a widely used standard. However, a new generation of caging groups based on the coumarin scaffold has emerged, offering significant advantages in various applications. This guide provides a detailed comparison of coumarin-based caging groups and NVOC-Cl, supported by experimental data and protocols.

Key Performance Advantages of Coumarin-Based Caging Groups

Coumarin derivatives, particularly those based on the 7-aminocoumarin and 7-hydroxycoumarin core, have demonstrated superior properties for caging a variety of functional groups, including amines, carboxylates, and phosphates. Their primary advantages over the traditional NVOC group lie in their photophysical characteristics and release efficiency.

  • Two-Photon Excitation (TPE) and Wavelength Specificity: One of the most significant advantages of coumarin-based cages is their large two-photon absorption cross-section. This allows for the use of near-infrared (NIR) light for uncaging, which is less phototoxic to biological samples and allows for deeper tissue penetration. In contrast, NVOC requires UV light for cleavage, which can be damaging to cells and has limited tissue penetration depth.

  • Photolysis Efficiency and Quantum Yield: Coumarin-based caging groups generally exhibit higher quantum yields of photolysis compared to NVOC. This means that fewer photons are required to release the caged molecule, leading to faster and more efficient uncaging. This is particularly crucial for applications requiring rapid release kinetics.

  • Spectral Properties and Biocompatibility: The absorption spectra of coumarin derivatives are typically in the longer UV-A or even visible range, which is generally less harmful to biological systems than the shorter UV wavelengths required for NVOC cleavage. Furthermore, the byproducts of coumarin photolysis are often less cytotoxic than those produced from NVOC.

Quantitative Data Summary

The following table summarizes the key quantitative performance metrics for representative coumarin-based caging groups and NVOC.

ParameterCoumarin-based (e.g., Bhc-caged)NVOC-caged
One-Photon Absorption Max (λmax) ~405 nm~350 nm
Two-Photon Absorption Max (λmax) ~720-800 nmNot efficiently excitable
Quantum Yield (Φu) Up to 0.2~0.001-0.01
Photolysis Rate Constant Typically higherTypically lower
Byproduct Cytotoxicity Generally lowerCan be a concern

Experimental Protocols

General Protocol for the Photorelease of a Caged Bioactive Molecule

This protocol outlines a typical workflow for the uncaging of a bioactive molecule in a cellular context.

  • Synthesis of the Caged Compound: The bioactive molecule of interest is chemically modified by reacting its target functional group (e.g., an amine or a carboxylate) with a suitable coumarin-based caging group derivative (e.g., Bhc-Cl) or NVOC-Cl. The reaction is typically carried out in an organic solvent in the presence of a base. The resulting caged compound is then purified, usually by chromatography.

  • Cell Culture and Loading: The cells of interest are cultured under standard conditions. The caged compound, dissolved in a biocompatible solvent like DMSO, is added to the cell culture medium at a final concentration typically in the micromolar range. The cells are incubated for a sufficient period to allow for cellular uptake of the caged compound.

  • Photolysis (Uncaging): The loaded cells are then exposed to light of the appropriate wavelength to trigger the photolysis of the caging group.

    • For Coumarin-caged compounds: Irradiation is performed using a light source centered around 405 nm for one-photon excitation or a pulsed laser tuned to 720-800 nm for two-photon excitation.

    • For NVOC-caged compounds: Irradiation is performed using a UV lamp with an output around 350-365 nm.

  • Assay and Data Analysis: Following photorelease, the biological effect of the released molecule is assessed using a suitable assay. This could involve, for example, measuring changes in intracellular calcium concentration, monitoring enzyme activity, or observing morphological changes in the cells. The results are then compared to control groups that were not irradiated or were treated with an uncaged compound.

Visualizing Workflows and Pathways

Experimental Workflow for Caged Compound Application

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis synthesis Synthesis of Caged Compound purification Purification and Characterization synthesis->purification loading Cell Loading with Caged Compound purification->loading wash Wash to Remove Excess loading->wash photolysis Photolysis (Uncaging) wash->photolysis assay Biological Assay photolysis->assay data Data Acquisition and Analysis assay->data

A typical experimental workflow for utilizing caged compounds in biological studies.

Studying a Signaling Pathway with a Caged Agonist

G cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Response caged_agonist Caged Agonist receptor Receptor Activation caged_agonist->receptor Inactive caged_agonist->receptor Active Agonist light Light (e.g., 405 nm) light->caged_agonist Uncaging second_messenger Second Messenger Production receptor->second_messenger kinase_cascade Kinase Cascade Activation second_messenger->kinase_cascade cellular_response Cellular Response kinase_cascade->cellular_response

A simplified diagram illustrating the use of a caged agonist to study a cellular signaling pathway.

A Comparative Guide to Wavelength-Selective Uncaging: DEAC450 vs. NVOC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking precise spatiotemporal control over bioactive molecules, the choice of a photolabile protecting group (PPG), or "caging" group, is critical. This guide provides a detailed performance comparison of two such groups: the coumarin-based DEAC450 and the classic nitroaromatic compound, 6-nitroveratryloxycarbonyl (NVOC), for wavelength-selective uncaging applications.

This comparison focuses on the key photochemical properties and experimental utility of DEAC450 and NVOC, with a particular emphasis on their application in two-photon (2P) uncaging, a technique offering superior spatial resolution in scattering biological tissues. The information presented is compiled from published experimental data to aid in the selection of the optimal PPG for your research needs.

Key Performance Parameters at a Glance

The following table summarizes the critical photochemical properties of DEAC450 and NVOC for both one-photon (1P) and two-photon (2P) uncaging.

PropertyDEAC450NVOC (Nitroaromatic)
One-Photon Absorption Max (λmax) ~450 nm[1][2][3]~350 nm
Molar Extinction Coefficient (ε) at λmax 43,000 M⁻¹cm⁻¹[2][3]~4,500 M⁻¹cm⁻¹
Quantum Yield (Φu) for Glutamate/GABA ~0.39[2][4][5][6]Low (typically 0.01-0.02)
Optimal Two-Photon Excitation (λ2P) 900 nm[2][3]~720-740 nm[7][8]
Two-Photon Uncaging Cross-Section (δu) 0.5 GM @ 900 nm[2]Not consistently reported, generally low for nitroaromatics
Wavelength Selectivity High; inefficient excitation at 720 nm[2][4][5][6]Can be paired with longer wavelength PPGs

In-Depth Performance Analysis

One-Photon Uncaging

DEAC450 exhibits a significant advantage in one-photon uncaging due to its absorption maximum in the visible range (~450 nm) and a remarkably high quantum yield of approximately 0.39 for the release of neurotransmitters like GABA and glutamate.[2][4][5][6] This high quantum yield translates to efficient uncaging with lower light doses, minimizing potential phototoxicity. In contrast, NVOC and other nitroaromatic PPGs absorb in the near-UV range (~350 nm) and suffer from significantly lower quantum yields, often in the range of 1-2%. This inefficiency necessitates higher light intensities or longer exposure times to achieve a comparable level of uncaging.

Two-Photon Uncaging and Wavelength Selectivity

The true power of DEAC450 lies in its application for wavelength-selective two-photon uncaging. It is efficiently excited by two-photon absorption at 900 nm but shows very little activity at 720 nm.[2][3][4][5][6] This spectral characteristic is pivotal for orthogonal, or two-color, uncaging experiments. When paired with a nitroaromatic PPG like MNI-caged glutamate, which is sensitive to 720 nm 2P excitation, researchers can independently release two different bioactive molecules in the same spatial vicinity by simply switching the excitation wavelength.[7] This allows for the interrogation of complex biological signaling pathways with unprecedented precision.

Experimental Protocols

Measuring Uncaging Quantum Yield (Φu)

A common method for determining the quantum yield of uncaging is through comparative photolysis.

Workflow for Quantum Yield Determination

G cluster_prep Sample Preparation cluster_exp Photolysis Experiment cluster_calc Calculation prep_std Prepare standard with known Φu irradiate Irradiate both solutions under identical conditions (wavelength, intensity, time) prep_std->irradiate prep_sample Prepare sample with unknown Φu prep_sample->irradiate measure Monitor disappearance of caged compound via HPLC or UV-Vis irradiate->measure calc Calculate Φu of sample relative to the standard measure->calc

Caption: Workflow for determining uncaging quantum yield.

Protocol:

  • Prepare Solutions: Prepare solutions of the caged compound with an unknown quantum yield and a reference compound with a known quantum yield (actinometer) at a concentration that gives a similar absorbance at the excitation wavelength.

  • Irradiation: Irradiate both solutions in parallel using a stable light source (e.g., a laser or a filtered lamp) at a wavelength where both compounds absorb. Ensure identical illumination conditions for both samples.

  • Analysis: At various time points, analyze the concentration of the remaining caged compound in both solutions using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Calculation: The quantum yield of the unknown compound can be calculated relative to the known quantum yield of the actinometer by comparing the rates of photoconversion.

Wavelength-Selective Two-Photon Uncaging in Brain Slices

This protocol outlines a general procedure for orthogonal uncaging of two different neurotransmitters.

Experimental Workflow for Orthogonal Uncaging

G cluster_setup Preparation cluster_uncage Uncaging cluster_record Recording slice_prep Prepare acute brain slices patch Patch-clamp record from a neuron slice_prep->patch apply_cages Bath apply DEAC450-caged and NVOC-caged compounds patch->apply_cages excite_720 2P Excite at 720 nm apply_cages->excite_720 excite_900 2P Excite at 900 nm apply_cages->excite_900 record_nvoc Record postsynaptic current (NVOC uncaging) excite_720->record_nvoc record_deac Record postsynaptic current (DEAC450 uncaging) excite_900->record_deac

Caption: Workflow for two-color two-photon uncaging.

Protocol:

  • Slice Preparation: Prepare acute brain slices from the desired brain region.

  • Electrophysiology: Obtain a whole-cell patch-clamp recording from a neuron of interest.

  • Application of Caged Compounds: Bath-apply a solution containing both the DEAC450-caged molecule (e.g., DEAC450-GABA) and the NVOC-caged molecule (e.g., MNI-glutamate).

  • Two-Photon Excitation: Use a two-photon microscope equipped with a tunable Ti:Sapphire laser.

  • Wavelength-Selective Uncaging:

    • To release the NVOC-caged molecule, tune the laser to ~720 nm and deliver a focused light pulse to the desired subcellular location (e.g., a dendritic spine). Record the resulting postsynaptic current.

    • To release the DEAC450-caged molecule, tune the laser to 900 nm and deliver a focused light pulse to the same or a different location. Record the resulting postsynaptic current.

  • Control Experiments: Confirm the lack of significant crossover excitation by attempting to uncage DEAC450 at 720 nm and NVOC at 900 nm.

Signaling Pathway Diagram

The ability to independently control the release of an excitatory and an inhibitory neurotransmitter allows for the precise dissection of their effects on neuronal signaling.

Modulation of Neuronal Excitability

G cluster_input Optical Inputs cluster_uncaging Uncaging Event cluster_neurotransmitter Neurotransmitter Release cluster_receptor Receptor Activation cluster_output Neuronal Response light_900 900 nm Light deac_gaba DEAC450-GABA light_900->deac_gaba light_720 720 nm Light nvoc_glu NVOC-Glutamate light_720->nvoc_glu gaba GABA deac_gaba->gaba glu Glutamate nvoc_glu->glu gaba_r GABA-A Receptor gaba->gaba_r ampa_r AMPA Receptor glu->ampa_r inhibition Inhibition (IPSP) gaba_r->inhibition excitation Excitation (EPSP) ampa_r->excitation

References

A Comparative Guide to Photolabile Protecting Groups: An In-depth Analysis of Quantum Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise spatiotemporal control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), often termed "caging" groups, offer an elegant solution by enabling light-induced activation of compounds. This guide provides a comprehensive comparison of the quantum yields of common PPGs, supported by experimental data and detailed methodologies, to facilitate the selection of the most suitable PPG for your research needs.

The efficacy of a PPG is critically defined by its quantum yield (Φ), which represents the efficiency of a photochemical reaction. It is the fraction of absorbed photons that result in the cleavage of the protecting group and the release of the active molecule. A higher quantum yield signifies a more efficient photorelease, requiring lower light doses and shorter irradiation times, which is particularly crucial when working with sensitive biological systems to minimize potential photodamage.[1][2]

This guide focuses on three widely utilized classes of PPGs: o-nitrobenzyl, coumarin-based, and quinoline-based derivatives, presenting their quantum yields and the factors influencing their photochemical efficiency.

Quantitative Comparison of Quantum Yields

The selection of a PPG is a multifaceted decision guided by parameters such as the required wavelength for cleavage, the efficiency of photorelease (quantum yield), and compatibility with advanced techniques like two-photon excitation. The following table summarizes key quantitative data for prominent photolabile protecting groups.

Photolabile Protecting Group (PPG)Leaving Group/SubstrateWavelength (nm)Quantum Yield (Φ)Solvent/ConditionsReference
o-Nitrobenzyl Derivatives
4,5-Dimethoxy-2-nitrobenzyl (DMNB)Carboxylate3650.006Various[1][3]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)Phosphate3050.16Various[1][3]
2,6-DinitrobenzylCarbonate3650.12Various[2]
o-Nitrobenzyl Derivatives (General)Ethers and EstersNot Specified0.001 - 0.01Various[4]
Coumarin-Based Derivatives
7-Diethylamino-4-methylcoumarinEsters350-4500.01 - 0.2Various[5][6]
7-Azetidinyl-4-methylcoumarinEstersNot Specified2- to 5-fold higher than diethylamino analoguesVarious[6][7]
Quinoline-Based Derivatives
8-Bromo-7-hydroxyquinolinyl (BHQ)AcetateNot SpecifiedOrder of magnitude higher than amino/sulfhydryl derivativesVarious[8]
8-Cyano-7-hydroxyquinolinyl (CyHQ)AcetateNot SpecifiedUp to 0.88Various[8][9][10]
C4-Substituted CyHQ DerivativesHomopiperonylic acidNot SpecifiedUp to 0.88Simulated physiological conditions[10]

Factors Influencing Quantum Yield

The quantum yield of a PPG is not an intrinsic constant but is influenced by a variety of factors:

  • Chemical Structure: Substituents on the aromatic ring of the PPG can significantly impact the quantum yield. For instance, the presence of a second nitro group in 2,6-dinitrobenzyl PPGs can nearly quadruple the quantum yield compared to mono-nitro derivatives.[2] Similarly, for coumarin-based PPGs, azetidinyl substitution has been shown to be more efficient than diethylamino substitution.[6]

  • Leaving Group: The nature of the molecule being released (the leaving group) plays a crucial role. For o-nitrobenzyl PPGs, the efficiency of release correlates with the stabilization of the radical intermediate formed during photolysis.[11] Generally, better leaving groups can lead to higher quantum yields.[2]

  • Irradiation Wavelength: The quantum yield can be wavelength-dependent. For some o-nitrobenzyl derivatives, the quantum yield has been observed to decrease as the maximum absorption wavelength increases.[4][12]

  • Solvent and pH: The surrounding environment, including the solvent and pH, can affect the reaction mechanism and, consequently, the quantum yield.[1][2]

Experimental Protocol for Quantum Yield Determination

The determination of quantum yield is a precise experimental procedure that requires careful execution and data analysis.[1][3] A generalized protocol is outlined below.

Objective: To determine the quantum yield (Φ) of the photorelease of a substrate from a photolabile protecting group.

Materials:

  • Photoreactor equipped with a monochromatic light source (e.g., laser or lamp with a monochromator).

  • UV-Vis spectrophotometer.

  • Actinometer solution with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate).

  • Solution of the "caged" compound (the PPG attached to the substrate).

  • Appropriate solvent (e.g., buffered aqueous solution, organic solvent).

  • Quartz cuvettes.

Methodology:

  • Preparation of Solutions:

    • Prepare a solution of the caged compound of a known concentration in the desired solvent. The concentration should be adjusted to have an absorbance of approximately 0.1-0.2 at the irradiation wavelength to minimize inner filter effects.

    • Prepare the actinometer solution according to established protocols.

  • Actinometry (Determination of Photon Flux):

    • Fill a quartz cuvette with the actinometer solution and irradiate it with the monochromatic light source for a specific period.

    • Measure the change in absorbance of the actinometer solution at the appropriate wavelength using a UV-Vis spectrophotometer.

    • Calculate the number of photons absorbed by the actinometer solution using the known quantum yield of the actinometer and the measured change in absorbance. This determines the photon flux of the light source.

  • Photolysis of the Caged Compound:

    • Fill a quartz cuvette with the solution of the caged compound.

    • Irradiate the solution under the same conditions (light source, geometry, and time) as the actinometry experiment.

    • Monitor the progress of the photoreaction by periodically measuring the UV-Vis absorption spectrum of the solution. The appearance of the absorption band of the released substrate or the disappearance of the absorption band of the caged compound can be followed.

  • Quantification of Photoproduct:

    • From the change in absorbance, and using the Beer-Lambert law (A = εbc), calculate the concentration of the released substrate. The molar extinction coefficient (ε) of the substrate at the monitored wavelength must be known.

  • Calculation of Quantum Yield:

    • The quantum yield (Φ) is calculated using the following formula:

      Φ = (moles of substrate released) / (moles of photons absorbed)

Diagrams of Mechanisms and Workflows

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

Photochemical_Cleavage_of_oNitrobenzyl_PPG PPG o-Nitrobenzyl Caged Compound Excited_State Excited State* PPG->Excited_State hν (Light Absorption) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-atom Abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Cyclization Products Released Substrate + 2-Nitrosobenzaldehyde Cyclic_Intermediate->Products Rearrangement & Release

Caption: Photochemical cleavage mechanism of an o-nitrobenzyl PPG.

Quantum_Yield_Determination_Workflow Start Start Prep_Solutions Prepare Caged Compound and Actinometer Solutions Start->Prep_Solutions Actinometry Actinometry: Irradiate Actinometer & Measure ΔAbsorbance Prep_Solutions->Actinometry Photolysis Photolysis: Irradiate Caged Compound Prep_Solutions->Photolysis Calc_Flux Calculate Photon Flux Actinometry->Calc_Flux Calc_Flux->Photolysis Monitor_Reaction Monitor Reaction Progress (e.g., UV-Vis Spectroscopy) Photolysis->Monitor_Reaction Quantify_Product Quantify Released Substrate Monitor_Reaction->Quantify_Product Calc_QY Calculate Quantum Yield (Φ) Quantify_Product->Calc_QY End End Calc_QY->End

Caption: Experimental workflow for determining the quantum yield of a PPG.

Conclusion

The choice of a photolabile protecting group is a critical decision in the design of light-responsive systems. While o-nitrobenzyl derivatives are well-established, coumarin- and quinoline-based PPGs offer advantages such as absorption at longer wavelengths and, in some cases, significantly higher quantum yields.[5][8][9] This guide provides a foundational understanding and quantitative data to aid researchers in navigating the diverse landscape of PPGs and selecting the optimal tool to achieve precise control over molecular function. The provided experimental framework for quantum yield determination further empowers researchers to characterize and validate their chosen PPGs for specific applications.

References

A Researcher's Guide to Validating Biological Activity After NVOC-Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to precisely control the activity of bioactive molecules is paramount. Photolabile protecting groups (PPGs), such as the widely used Nitroveratryloxycarbonyl (NVOC) group, offer this control by "caging" a molecule until its release is triggered by light. However, the process of removing the NVOC group, known as uncaging, requires careful validation to ensure that the released molecule is biologically active and that the process itself is not detrimental to the experimental system. This guide provides a comprehensive comparison of validating biological activity after NVOC-group removal with alternative PPGs, supported by experimental data and detailed protocols.

The NVOC group, a member of the o-nitrobenzyl family of PPGs, is a popular choice for caging a variety of functional groups, including amines, hydroxyls, and carboxyls. Its removal is typically initiated by UV light, which can present challenges in biological systems due to potential phototoxicity. This has led to the development of alternative PPGs that are sensitive to visible light, such as coumarin- and nitroindoline-based groups, which are generally considered to be more biocompatible.

This guide will delve into the critical aspects of validating biological activity post-uncaging, with a focus on comparing NVOC to its common alternatives. We will explore key performance metrics, provide detailed experimental protocols, and present visual workflows to aid in the design and execution of robust validation experiments.

Comparative Analysis of Photolabile Protecting Groups

The choice of a PPG can significantly impact the outcome of an experiment. The ideal PPG should offer high uncaging efficiency, minimal phototoxicity, and no interference with the biological system of interest. The following table summarizes the key characteristics of NVOC and its common alternatives.

FeatureNVOC (o-Nitrobenzyl)Coumarin Derivatives (e.g., DEACM)Nitroindoline Derivatives (e.g., MNI)
Excitation Wavelength UV (e.g., 350-365 nm)Visible (e.g., 400-450 nm)UV/Visible (e.g., 350-400 nm) or Two-Photon
Relative Phototoxicity HighLowModerate to Low
Quantum Yield ModerateHighModerate to High
Byproducts Potentially cytotoxic and absorbingGenerally less toxicGenerally less toxic
Key Advantage Well-established, versatileLow phototoxicity, high efficiencyGood for two-photon applications
Key Disadvantage Phototoxicity, UV damage to cellsCan be fluorescentCan require UV light for one-photon excitation

Validating Biological Integrity: Experimental Protocols

The validation process after PPG removal should address two mas: 1) Is the uncaged molecule fully active? and 2) Did the uncaging process or the PPG byproducts harm the biological sample? The following are detailed protocols for key experiments to answer these questions.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells and is a common method for measuring cytotoxicity.

Objective: To determine if the uncaging process of NVOC or alternative PPGs, or their photolysis byproducts, reduces cell viability.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Add the caged compound (e.g., NVOC-caged molecule) to the designated wells at various concentrations.

    • Include control groups: untreated cells, cells treated with the uncaged molecule, and cells treated with a vehicle control.

  • Photolysis: Expose the plate to the appropriate wavelength of light for a defined period to induce uncaging (e.g., 365 nm for NVOC). A control plate with the same compounds should be kept in the dark.

  • Incubation: Incubate the plates for 24-48 hours post-photolysis.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Receptor Binding Assay

This assay determines if the uncaged molecule can bind to its specific receptor.

Objective: To confirm that the uncaged molecule retains its ability to bind to its target receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the receptor.

    • Add increasing concentrations of the uncaged molecule (released via photolysis of the caged compound in a separate tube and then added to the assay) or a known competitor (positive control).

    • Include a control with only the radiolabeled ligand and membranes (total binding) and a control with the radiolabeled ligand, membranes, and a high concentration of an unlabeled competitor (non-specific binding).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Measurement: Measure the radioactivity on the filters using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the concentration of the competitor to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

Protocol 3: Enzyme Activity Assay

This assay measures the ability of the uncaged molecule to modulate the activity of a target enzyme.

Objective: To verify that the uncaged molecule can inhibit or activate its target enzyme.

Methodology:

  • Enzyme Reaction Setup: In a suitable buffer, combine the target enzyme and its substrate.

  • Treatment:

    • Add the uncaged molecule (released via photolysis) at various concentrations.

    • Include control groups: no inhibitor, a known inhibitor/activator, and a vehicle control.

  • Incubation: Incubate the reaction mixture for a specific time at the optimal temperature for the enzyme.

  • Measurement: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Analysis: Calculate the enzyme activity as a percentage of the control and determine the IC50 or EC50 value of the uncaged molecule.

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts and experimental procedures, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Validating Biological Activity cluster_prep Preparation cluster_exp Experiment cluster_val Validation cluster_analysis Analysis prep_cells Prepare Biological System (e.g., Cell Culture, Purified Protein) add_caged Add Caged Compound to System prep_cells->add_caged prep_caged Synthesize/Obtain Caged Compound (e.g., NVOC-Molecule) prep_caged->add_caged photolysis Photolysis (e.g., UV light for NVOC) add_caged->photolysis incubation Incubation Post-Photolysis photolysis->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability activity Biological Activity Assay (e.g., Receptor Binding, Enzyme Assay) incubation->activity data_analysis Data Analysis (e.g., IC50 Calculation, Statistical Tests) viability->data_analysis activity->data_analysis conclusion Conclusion on Biological Activity and Phototoxicity data_analysis->conclusion

Caption: Experimental workflow for validating biological activity after PPG removal.

The following diagram illustrates a simplified signaling pathway involving the activation of NMDA receptors by glutamate, a common neurotransmitter that is often studied using caged compounds.

G Simplified NMDA Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular glutamate Glutamate (Uncaged) nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Opens Channel camk CaMKII Activation ca_influx->camk creb CREB Phosphorylation camk->creb gene_expression Gene Expression Changes creb->gene_expression

One-Photon vs. Two-Photon Uncaging: A Comparative Analysis of Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular biology and neuroscience, the precise spatiotemporal control of bioactive molecules is paramount for elucidating complex signaling pathways. Photochemical uncaging, a technique that utilizes light to release biologically active compounds from an inert "caged" precursor, has emerged as a powerful tool to achieve this control. This guide provides a comparative analysis of one-photon and two-photon uncaging techniques, focusing on their respective efficiencies and experimental considerations for researchers, scientists, and drug development professionals.

Fundamental Principles: A Tale of Two Photons

The core difference between one-photon (1P) and two-photon (2P) uncaging lies in the mechanism of light absorption by the photolabile "caging" group.

One-photon uncaging relies on the absorption of a single, high-energy photon (typically in the UV-visible range) to excite the caging molecule to a reactive state, leading to the cleavage of the bond and the release of the active compound. This process has a linear dependence on light intensity.[1]

Two-photon uncaging , on the other hand, involves the near-simultaneous absorption of two lower-energy photons (typically in the near-infrared range) to achieve the same excited state.[2][3][4] This is a non-linear process, with the probability of excitation being proportional to the square of the incident light intensity.[5][2] This quadratic relationship confines the uncaging event to the focal point of a focused laser beam, providing inherent three-dimensional spatial resolution.[2][3]

cluster_0 One-Photon Excitation cluster_1 Two-Photon Excitation Ground State_1P Ground State (S0) Excited State_1P Excited State (S1) Ground State_1P->Excited State_1P hν (UV-Vis Photon) Uncaging Uncaging Excited State_1P->Uncaging Release of Active Molecule Ground State_2P Ground State (S0) Virtual State Virtual State Ground State_2P->Virtual State hν (NIR Photon) Excited State_2P Excited State (S1) Virtual State->Excited State_2P hν (NIR Photon) Uncaging_2P Uncaging Excited State_2P->Uncaging_2P Release of Active Molecule

Figure 1: Jablonski diagrams illustrating the excitation mechanisms for one-photon and two-photon uncaging.

Quantitative Comparison of Uncaging Efficiency

The efficiency of a caged compound is determined by two key parameters: the quantum yield of photolysis (Φu) and the absorption cross-section. For one-photon uncaging, the efficiency is a product of the molar extinction coefficient (ε) and the quantum yield. For two-photon uncaging, the relevant metric is the two-photon uncaging action cross-section (δu), which is the product of the two-photon absorption cross-section (δa) and the quantum yield.[6]

Caged CompoundOne-Photon Quantum Yield (Φu)Two-Photon Uncaging Action Cross-section (δu) in GM¹Optimal Excitation Wavelength(s)Key Characteristics
MNI-Glutamate 0.065[7]0.06 GM @ 720-730 nm[8][6]1P: ~350 nm; 2P: ~720 nmWidely used, but exhibits antagonism against GABAA receptors.[7]
CDNI-Glutamate 0.06 @ 720 nm[8]0.06 GM @ 720 nm[9]1P: ~350 nm; 2P: 720 nmOptically compatible with longer wavelength dyes.[8]
RuBi-Glutamate High in visible spectrum[1]-1P: Blue-green (~450-500 nm)Efficient one-photon uncaging with visible light.[10]
DEAC450-GABA 0.39[11][12]0.5 GM @ 900 nm[8]1P: ~450 nm; 2P: 900 nmWavelength-selective uncaging possible when paired with other compounds.[11][12][13]
BNSF -5.0 GM[6]2P: 720 nmA conjugated dimeric system with a high two-photon uncaging cross-section.[6]
BHQ derivatives -0.40 - 0.9 GM[6]-Quinoline-based platform with good two-photon sensitivity.[6]

¹GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s / photon)

Experimental Protocols

The choice between one-photon and two-photon uncaging dictates the experimental setup and methodology.

General Protocol for Two-Photon Uncaging of Glutamate in Brain Slices

This protocol is adapted from methodologies described for studying synaptic plasticity.[14][15][16]

Prepare Slices 1. Prepare Acute Brain Slices Patch Neuron 2. Patch-Clamp a Neuron Prepare Slices->Patch Neuron Bath Apply 3. Bath Apply Caged Glutamate (e.g., MNI-Glutamate) Patch Neuron->Bath Apply Locate Spine 4. Locate Dendritic Spine using Two-Photon Imaging Bath Apply->Locate Spine Position Laser 5. Position Uncaging Laser Beam to Target Spine Locate Spine->Position Laser Deliver Pulses 6. Deliver Brief Laser Pulses (e.g., 720 nm) Position Laser->Deliver Pulses Record Response 7. Record Postsynaptic Current/Potential Deliver Pulses->Record Response Analyze Data 8. Analyze Uncaging-Evoked Response Record Response->Analyze Data

Figure 2: A generalized experimental workflow for two-photon glutamate uncaging in brain slices.

1. Slice Preparation:

  • Prepare acute brain slices (e.g., hippocampal or cortical) from the animal model of choice.[16]

2. Electrophysiology:

  • Obtain whole-cell patch-clamp recordings from a target neuron.[14]

  • Fill the patch pipette with an internal solution containing a fluorescent dye to visualize cellular morphology.

3. Application of Caged Compound:

  • Bath-apply the caged glutamate compound (e.g., 1-2 mM MNI-glutamate) to the recording chamber.[16]

4. Two-Photon Imaging and Uncaging:

  • Use a two-photon microscope to visualize the dendritic spines of the patched neuron.[15]

  • A Ti:sapphire laser is commonly used, tuned to the appropriate wavelength for uncaging (e.g., ~720 nm for MNI-glutamate).[3]

  • Position the focused laser beam adjacent to the head of a single dendritic spine.

  • Deliver brief laser pulses (e.g., 0.5-5 ms) to photorelease glutamate.[16]

5. Data Acquisition and Analysis:

  • Record the resulting excitatory postsynaptic currents (uEPSCs) or potentials (uEPSPs).

  • The laser power and pulse duration should be adjusted to elicit responses that mimic spontaneous synaptic events.[16]

Protocol for One-Photon Uncaging

One-photon uncaging can be performed using either a wide-field illumination source (e.g., flash lamp or LED) or a focused laser.[7]

1. Full-Field Illumination:

  • This method is suitable for stimulating larger areas, such as the entire dendritic tree of a neuron.

  • A light source (e.g., a 365 nm LED) is used to illuminate the entire field of view.[7]

  • The duration and intensity of the light flash control the amount of uncaged compound.

2. Localized Laser Uncaging:

  • A continuous wave laser (e.g., 405 nm) can be focused to a small spot to achieve more localized uncaging than full-field illumination, though with less spatial confinement than two-photon uncaging.[7]

Signaling Pathway: Glutamate Uncaging and Postsynaptic Response

The uncaging of glutamate, the primary excitatory neurotransmitter in the brain, triggers a cascade of events at the postsynaptic terminal.

cluster_0 Presynaptic Terminal (Optical) cluster_1 Postsynaptic Spine Caged_Glu Caged Glutamate Uncaging Uncaging Event Caged_Glu->Uncaging Light Light (1P or 2P) Glu Glutamate Uncaging->Glu Receptors AMPA/NMDA Receptors Glu->Receptors Binds to Depolarization Postsynaptic Depolarization Receptors->Depolarization Ca_Influx Ca²⁺ Influx (via NMDARs) Depolarization->Ca_Influx Relieves Mg²⁺ block Downstream Downstream Signaling Cascades Ca_Influx->Downstream

Figure 3: Simplified signaling pathway initiated by glutamate uncaging at a dendritic spine.

Upon photorelease, glutamate binds to postsynaptic ionotropic receptors, primarily AMPA and NMDA receptors. This leads to an influx of cations, causing a depolarization of the postsynaptic membrane. Sufficient depolarization can relieve the magnesium block of NMDA receptors, allowing for calcium influx, a critical step in the induction of many forms of synaptic plasticity.

Advantages and Disadvantages

FeatureOne-Photon UncagingTwo-Photon Uncaging
Spatial Resolution Lower; limited by light scattering.[8][3]High; inherent 3D confinement to the focal volume (~1 µm³).[2][3]
Tissue Penetration Limited, especially with UV light.Deeper; uses near-infrared light which scatters less.[4]
Phototoxicity Higher potential for phototoxicity and photodamage due to out-of-focus absorption.Reduced phototoxicity as excitation is confined to the focal point.[1]
Selectivity Can excite endogenous chromophores and other caged compounds.Higher selectivity due to the non-linear absorption process.
Equipment Cost Generally lower.Higher; requires a pulsed femtosecond laser and specialized optics.[3]
Temporal Resolution Can be very fast, limited by the kinetics of the photorelease reaction.[16]Similarly fast, with precise temporal control.

Conclusion

Both one-photon and two-photon uncaging are invaluable techniques for the precise delivery of bioactive molecules. One-photon uncaging offers a more accessible and cost-effective method for applications where subcellular precision is not the primary concern. In contrast, two-photon uncaging provides unparalleled spatial resolution, deeper tissue penetration, and reduced phototoxicity, making it the method of choice for studying signaling events in highly localized subcellular compartments, such as individual dendritic spines.[16][17] The selection of the appropriate technique ultimately depends on the specific biological question, the required level of spatial and temporal control, and the available instrumentation. The continued development of novel caged compounds with improved photochemical properties will further enhance the capabilities of both approaches in dissecting complex biological processes.[6][17]

References

A Comparative Guide to the Biocompatibility of Drug Caging Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutic agents is a cornerstone of modern drug development. "Caging" strategies, which involve the temporary inactivation of a drug until a specific stimulus triggers its release, offer a powerful approach to enhance efficacy and minimize off-target toxicity. The biocompatibility of these caging systems is paramount to their clinical translation. This guide provides a comparative overview of the biocompatibility of different caging strategies, supported by experimental data and detailed methodologies, to aid researchers in the selection of appropriate systems for their applications.

Overview of Caging Strategies

Caging strategies rely on cleavable linkers that respond to specific internal or external stimuli. The choice of linker dictates the release mechanism and significantly influences the biocompatibility profile of the delivery system. The main categories of stimulus-responsive caging strategies include:

  • Enzyme-Cleavable Caging: Utilizes linkers that are substrates for enzymes overexpressed at the target site (e.g., proteases like cathepsin B in tumors).

  • pH-Sensitive Caging: Employs linkers that are stable at physiological pH (7.4) but cleave in the acidic microenvironment of tumors or endosomes.

  • Redox-Responsive Caging: Incorporates linkers that are cleaved in response to the higher concentration of reducing agents like glutathione (GSH) inside cells compared to the extracellular environment.

  • Photocleavable Caging (Light-Triggered): Uses photolabile linkers that break upon irradiation with light of a specific wavelength, offering high spatiotemporal control over drug release.

  • Self-Immolative Linkers: These are not a separate category but are often used in conjunction with the above strategies. Once the trigger-responsive bond is cleaved, a cascade of intramolecular reactions leads to the release of the drug.

Comparative Biocompatibility Data

The following tables summarize quantitative data on the biocompatibility of different caging strategies. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is compiled from various studies with different experimental setups.

In Vitro Cytotoxicity

Cytotoxicity is a critical measure of biocompatibility, often assessed by determining the half-maximal inhibitory concentration (IC50) of the caging system on different cell lines.

Caging StrategyLinker/SystemPayloadCell LineIC50 (nM)Key Observations
Enzyme-Cleavable Valine-Citrulline (Val-Cit)MMAEKPL-4 (HER2+)14.3Potent and specific cytotoxicity.[1]
β-Galactosidase-cleavableMMAEKPL-4 (HER2+)8.8Demonstrated higher in vitro potency compared to a Val-Cit ADC.[1]
ArylsulfateMMAESKBR3 (HER2+)~10-100Cytotoxicity is dependent on the specific linker structure.[2]
pH-Sensitive HydrazoneDoxorubicinVariousVariableGenerally less potent than protease-sensitive linkers and can show non-specific payload release.[1]
Redox-Responsive DisulfidePaclitaxel Dimer4T1~10The sensitivity to redox conditions and subsequent cytotoxicity is influenced by the linker's carbon chain length.[3]
Self-Immolative Val-Ala-based double self-immolativeDXdHER2+ xenograftsFavorableShowed enhanced stability and effective cathepsin B sensitivity.[4]
Photocleavable o-NitrobenzylDoxorubicinA549Not specifiedEnhancement of cell-killing effect observed upon UV light exposure.[5]
Caged Compound (General) Caged Xanthone-NCI-H1650~2,220 - 20,000Induced caspase-dependent apoptosis.[6]
Hemocompatibility

Hemocompatibility assays evaluate the interaction of the caging system with blood components. The hemolysis assay measures the percentage of red blood cells lysed by the material. A hemolysis rate below 5% is generally considered hemocompatible.[7]

Caging StrategySystemConcentrationHemolysis (%)Key Observations
pH-Sensitive pH-responsive nanoparticles100 µg/mL< 5% at pH 7.4Hemolysis increased at lower pH values, indicating pH-dependent membrane disruption.[8]
General Nanoparticle Quercetin-loaded lipid nanocarriers50-200 μg/mL< 5%Good hemocompatibility within the tested concentration range.[7]
General Nanoparticle Silver NanoparticlesVariableUp to 100%Hemolytic activity is highly dependent on nanoparticle concentration and formulation.[9]
In Vivo Inflammatory Response

The in vivo inflammatory response is often assessed by measuring the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) after administration of the caging system.

Caging StrategySystemAnimal ModelCytokine LevelsKey Observations
General Nanoparticle Gold Nanoparticles (10 nm)RatTNF-α: ~6.3-fold increase; IL-6: ~2.5-fold increase (Day 1)Transient increase in pro-inflammatory cytokines that subsided by day 5.[10]
General Nanoparticle Gold Nanoparticles (50 nm)RatTNF-α: ~22.7-fold increase; IL-6: ~8.3-fold increase (Day 1)Larger nanoparticles induced a more severe inflammatory response.[10]
pH-Sensitive MTX-loaded nanoparticles in hydrogelPsoriatic miceSignificant decrease in PASI scoreShowed healing signs on mice skin with negligible signs of mild hyperkeratosis and parakeratosis.[11]

Key Signaling Pathways in Biocompatibility Evaluation

The interaction of caged drug delivery systems with biological systems can trigger various signaling pathways that are crucial in determining their biocompatibility.

Inflammatory Signaling: TLR-NF-κB Pathway

The Toll-like receptor (TLR) signaling pathway is a key component of the innate immune response to foreign materials. Activation of TLRs, such as TLR4, can lead to the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines.

TLR4_NFkB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Material/LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB_IkB NF-κB IκB IKK_complex->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB DNA DNA NFkB_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Inflammasome_Activation cluster_cytosol Cytosol Nanoparticles Nanoparticles NLRP3 NLRP3 Nanoparticles->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 Cleaves Pyroptosis Pyroptosis Caspase1->Pyroptosis IL1b IL-1β Pro_IL1b->IL1b Release IL18 IL-18 Pro_IL18->IL18 Release Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Caspase3_7 Caspase-3, -7 Caspase8->Caspase3_7 Activation Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase9->Caspase3_7 Activation Apoptosis Apoptosis Caspase3_7->Apoptosis MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of the test compound A->B C 3. Incubate for a defined period (e.g., 24, 48, 72h) B->C D 4. Add MTT solution to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with DMSO or other solvent E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate % cell viability and IC50 value G->H InVivo_Biocompatibility_Workflow A 1. Acclimatize animals B 2. Administer test compound (e.g., intravenous, intraperitoneal, or subcutaneous) A->B C 3. Monitor animal health (body weight, behavior) B->C D 4. Euthanize at predetermined time points (e.g., 24h, 7d, 28d) C->D E 5. Collect blood for hematology and serum biochemistry D->E F 6. Harvest organs for histopathological analysis D->F G 7. Analyze cytokine levels in serum or tissue homogenates E->G H 8. Evaluate overall biocompatibility F->H G->H

References

A Comparative Guide to Photolabile Protecting Groups for In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of photolabile protecting groups (PPGs), often referred to as "caging" groups, has revolutionized the study of dynamic biological processes by offering precise spatiotemporal control over the release of bioactive molecules. In living organisms, this technology enables the activation of drugs, neurotransmitters, and signaling molecules at specific locations and times, minimizing off-target effects and allowing for a deeper understanding of complex biological systems. This guide provides a comparative overview of common PPGs for in vivo applications, supported by quantitative data, a detailed experimental protocol for a key application, and a visual representation of a relevant signaling pathway.

Data Presentation: A Quantitative Comparison of Photolabile Protecting Groups

The selection of an appropriate PPG for in vivo experiments is critical and depends on several factors, including the wavelength of light required for activation, the efficiency of the photorelease, and suitability for one- or two-photon excitation. Longer wavelengths are generally preferred for in vivo applications due to their deeper tissue penetration and reduced phototoxicity. Two-photon excitation provides enhanced spatial resolution in three dimensions. The following table summarizes key photophysical parameters for several common classes of PPGs.

Photolabile Protecting Group (PPG) ClassExample Compound(s)Typical One-Photon Absorption Maximum (λmax, nm)One-Photon Uncaging Quantum Yield (Φu)Two-Photon Action Cross-Section (δu, GM)Key Features & Considerations for In Vivo Use
o-Nitrobenzyl MNI, CDNI, DMNB260-350[1]0.01-0.40[2][3]~0.1-1[1]Well-established chemistry.[1] Drawbacks include the need for UV light, which has limited tissue penetration and potential for phototoxicity, and the generation of potentially reactive nitroso byproducts.[4]
Coumarin-based DEACM, Bhc320-450[1]0.01-0.2[1]~1-10 (can be up to 450 in optimized structures)[1][5]Absorb at longer wavelengths than nitrobenzyl groups, reducing phototoxicity.[6] Some derivatives are highly efficient for two-photon uncaging.[5][7] Generally require a carbonate or carbamate linkage.[6]
BODIPY-based BODIPY-caged acetic acid>500[8]Generally lower than coumarins, but compensated by high extinction coefficients.[8]Data is emerging, showing promise for visible light uncaging.Absorb in the visible to near-infrared range, offering excellent potential for deep tissue applications.[7][9] They are known for their high photostability and biocompatibility.[9][10]
Quinoline-based CyHQ~370Up to 0.88[11]Up to 2.64[11]Offer high quantum yields and good two-photon uncaging cross-sections.[11] Good aqueous solubility and stability.[11]

Note: GM stands for Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). The two-photon action cross-section is a measure of the efficiency of a two-photon-induced process.

Experimental Protocol: Two-Photon Uncaging of Glutamate in the Mouse Brain In Vivo

This protocol describes a method for the precise activation of glutamate receptors on individual dendritic spines in the brain of a living mouse using two-photon uncaging of a caged glutamate compound, such as MNI-glutamate. This technique is widely used in neuroscience to study synaptic function and plasticity.

Materials:

  • Caged glutamate (e.g., MNI-glutamate)

  • Anesthetized adult mouse (e.g., C57BL/6)

  • Stereotaxic apparatus

  • Surgical tools for craniotomy

  • Two-photon laser-scanning microscope with a femtosecond-pulsed Ti:sapphire laser

  • Water-immersion objective lens (e.g., 60x, 0.9 NA)

  • Perfusion system with artificial cerebrospinal fluid (aCSF)

  • Micromanipulator and patch-clamp amplifier (for electrophysiological recording, optional)

Procedure:

  • Animal Preparation: Anesthetize the mouse and mount it in a stereotaxic frame. Perform a craniotomy over the brain region of interest (e.g., somatosensory cortex) to expose the dura.

  • Caged Compound Application: Carefully apply the caged glutamate solution (e.g., 2.5 mM MNI-glutamate in aCSF) to the exposed cortical surface. Allow at least 20 minutes for the compound to diffuse into the brain tissue.

  • Two-Photon Imaging and Uncaging Setup:

    • Position the anesthetized mouse under the two-photon microscope.

    • Use a Ti:sapphire laser tuned to the appropriate wavelength for two-photon excitation of the caged glutamate (e.g., 720 nm for MNI-glutamate). A second laser at a different wavelength (e.g., 920 nm) can be used for imaging fluorescently labeled neurons if applicable.

  • Identification of Target Neurons and Spines:

    • If neurons are fluorescently labeled, use the imaging laser to locate a neuron of interest and trace its dendritic branches to identify individual spines.

  • Two-Photon Uncaging:

    • Focus the uncaging laser beam to a small spot (diffraction-limited) adjacent to the head of the target dendritic spine.

    • Deliver a short laser pulse (e.g., 0.5-5 ms) to photolyze the caged glutamate, releasing free glutamate in a highly localized volume. The laser power should be carefully calibrated to elicit a physiological response without causing photodamage.

  • Data Acquisition:

    • If performing electrophysiology, record the postsynaptic potentials or currents evoked by the glutamate uncaging using a patch-clamped neuron.

    • If imaging, record changes in fluorescence of calcium indicators or other reporters to monitor the downstream signaling events.

  • Data Analysis: Analyze the recorded electrophysiological or imaging data to quantify the synaptic response to the localized glutamate release.

Mandatory Visualization: Glutamate Receptor Signaling Pathway

The photorelease of glutamate in the central nervous system primarily activates ionotropic glutamate receptors, namely AMPA and NMDA receptors, on the postsynaptic membrane. This activation leads to a cascade of intracellular signaling events crucial for synaptic transmission and plasticity.

Glutamate receptor signaling pathway activated by uncaged glutamate.

This guide provides a foundational understanding of the application of photolabile protecting groups in vivo. The continued development of PPGs with improved photophysical properties, particularly those activated by near-infrared light, will further expand the utility of this powerful technology in both basic research and clinical applications.

References

A Researcher's Guide to Selecting Photolabile Protecting Groups for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Photolabile protecting groups (PPGs), or photocages, are indispensable tools in chemical biology, drug delivery, and materials science, offering precise spatiotemporal control over the release of bioactive molecules. The selection of an appropriate PPG is critical for the success of light-controlled experiments. This guide provides a comprehensive comparison of common PPG classes, including o-nitrobenzyl, coumarin, and BODIPY derivatives, to aid researchers in making informed decisions for their specific applications. Key performance metrics, detailed experimental protocols for characterization, and illustrative signaling pathways and workflows are presented to facilitate the effective implementation of this powerful technology.

Introduction: The Critical Role of Photolabile Protecting Groups

The ability to initiate biological processes with a pulse of light has revolutionized the study of complex systems. Photolabile protecting groups are at the heart of this technology, acting as light-sensitive masks for a wide range of molecules, from neurotransmitters and signaling lipids to therapeutic agents and nucleic acids.[1] Upon irradiation with a specific wavelength of light, the PPG undergoes a photochemical reaction that results in its cleavage, releasing the active molecule with high temporal and spatial resolution.

The ideal PPG should possess a combination of properties tailored to the specific biological or chemical environment. Key considerations include the wavelength of light required for activation, the efficiency of the photorelease process, the stability of the caged compound, and the biological inertness of the PPG and its photolytic byproducts.[1] This guide will delve into these selection criteria and provide a comparative analysis of popular PPGs to streamline the selection process for researchers.

Key Selection Criteria for Photolabile Protecting Groups

The selection of a suitable PPG is a multi-faceted process that requires careful consideration of several key parameters. The ideal PPG should be tailored to the specific experimental conditions and the nature of the molecule to be "caged." The following criteria are essential for making an informed choice:

  • Photochemical Properties:

    • Photolysis Wavelength (λ_max_): The wavelength of light that triggers the cleavage of the PPG is a primary consideration. For biological applications, it is highly desirable to use longer wavelengths (visible to near-infrared) to minimize cellular damage and increase tissue penetration.[1]

    • Molar Extinction Coefficient (ε): This parameter quantifies how strongly a molecule absorbs light at a given wavelength. A high extinction coefficient is advantageous as it allows for efficient activation with lower light intensities.

    • Photolysis Quantum Yield (Φ_u_): The quantum yield represents the efficiency of the photorelease process, defined as the number of molecules released per photon absorbed.[2] A higher quantum yield is generally preferred to maximize the uncaging efficiency.

    • Uncaging Cross-Section (ε × Φ_u_): This value, the product of the molar extinction coefficient and the quantum yield, is a crucial metric for the overall efficiency of a PPG. It provides a direct measure of how effectively a PPG can be cleaved at a specific wavelength.

  • Chemical and Biological Properties:

    • Stability: The caged compound must be stable under physiological conditions (pH, temperature) and in the dark to prevent premature release of the active molecule.

    • Solubility: For biological experiments, the PPG and the caged compound should be soluble in aqueous media.[3]

    • Byproduct Inertness: The PPG and its photolytic byproducts should be non-toxic and biologically inert to avoid confounding experimental results.

    • Orthogonality: In complex systems, it may be necessary to use multiple PPGs that can be cleaved independently by different wavelengths of light. This "chromatic orthogonality" allows for the sequential or simultaneous release of different molecules.[4]

Comparative Analysis of Common Photolabile Protecting Groups

The field of PPGs is dominated by several major classes, each with its own set of advantages and disadvantages. This section provides a comparative overview of the most widely used PPGs.

o-Nitrobenzyl Derivatives

The o-nitrobenzyl (ONB) group is one of the most well-established and versatile classes of PPGs.[3] Its photochemistry has been extensively studied, and a wide range of derivatives have been synthesized to tune its properties.

PPG Derivativeλmax (nm)ε (M-1cm-1)Φuε × Φu (M-1cm-1)Key Features & Applications
o-Nitrobenzyl (ONB)~260-350~5,000~0.1-0.5~500-2500General purpose, protects a wide range of functional groups.
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~350~5,000~0.05~250Improved absorption at longer UV wavelengths.
Nitroveratryloxycarbonyl (NVOC)~350~4,500~0.03~135Widely used in photolithographic synthesis of DNA and peptides.
Coumarin-Based Protecting Groups

Coumarin-based PPGs have gained popularity due to their generally longer absorption wavelengths and high molar extinction coefficients. Their properties can be readily tuned through chemical modification of the coumarin core.

PPG Derivativeλmax (nm)ε (M-1cm-1)Φuε × Φu (M-1cm-1)Key Features & Applications
(7-Diethylaminocoumarin-4-yl)methyl (DEACM)~380-400~30,000~0.003~90High extinction coefficient, suitable for two-photon excitation.
6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc)~390~20,000~0.01~200Good two-photon cross-section, used for caging neurotransmitters.
Coumarin-343 based~450-500>40,000~0.02>800Red-shifted absorption, suitable for visible light uncaging.
BODIPY-Based Protecting Groups

Boron-dipyrromethene (BODIPY) dyes have emerged as a promising class of PPGs for applications requiring visible light activation. They are characterized by high extinction coefficients and tunable photophysical properties.

PPG Derivativeλmax (nm)ε (M-1cm-1)Φuε × Φu (M-1cm-1)Key Features & Applications
meso-Substituted BODIPY~500-550>70,000~0.01-0.1~700-7000High extinction coefficients in the green region of the spectrum.
Styryl-BODIPY~600-650>80,000~0.05~4000Red-shifted absorption, suitable for applications requiring deeper tissue penetration.

Experimental Protocols

Accurate characterization of a PPG's photochemical properties is essential for its effective use. This section provides a detailed protocol for determining the photolysis quantum yield using chemical actinometry.

Determination of Photolysis Quantum Yield (Φ_u_) using Potassium Ferrioxalate Actinometry

This protocol describes the determination of the photon flux of a light source using the well-characterized potassium ferrioxalate actinometer, which is then used to calculate the quantum yield of the PPG of interest.[2][5][6]

Materials:

  • Potassium ferrioxalate

  • 1,10-Phenanthroline

  • Sulfuric acid (H₂SO₄)

  • Sodium acetate (NaOAc)

  • Photochemical reactor with a monochromatic light source

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and should be prepared in the dark and stored in a light-protected container.

  • Irradiation of Actinometer:

    • Fill a quartz cuvette with the actinometer solution and place it in the photochemical reactor.

    • Irradiate the solution for a known period (t). The irradiation time should be chosen to ensure that the conversion is kept below 10% to avoid inner filter effects.

  • Development of the Actinometer:

    • After irradiation, take a known volume of the irradiated solution and add a solution of 1,10-phenanthroline and a sodium acetate buffer.

    • Allow the solution to stand in the dark for at least 30 minutes for the color to develop completely. The Fe²⁺ ions produced during photolysis form a colored complex with 1,10-phenanthroline.

  • Spectrophotometric Measurement: Measure the absorbance of the developed solution at 510 nm using a UV-Vis spectrophotometer.

  • Calculation of Photon Flux:

    • The number of Fe²⁺ ions formed is calculated using the Beer-Lambert law: moles of Fe²⁺ = (Absorbance × Volume) / (ε × path length), where ε for the Fe²⁺-phenanthroline complex is 11,100 M⁻¹cm⁻¹.

    • The photon flux (I₀) of the light source is then calculated as: I₀ = (moles of Fe²⁺) / (Φ_act × t × f), where Φ_act is the known quantum yield of the actinometer at the irradiation wavelength, t is the irradiation time, and f is the fraction of light absorbed by the actinometer solution.

  • Irradiation of the Sample PPG:

    • Prepare a solution of the caged compound of known concentration.

    • Irradiate the sample solution under the identical conditions used for the actinometer for a known period.

  • Quantification of Photolysis:

    • Determine the amount of the released molecule or the disappearance of the caged compound using a suitable analytical technique (e.g., HPLC, NMR, or UV-Vis spectroscopy).

  • Calculation of the Sample's Quantum Yield (Φ_u_):

    • The quantum yield of the sample is calculated as: Φ_u = (moles of photoreacted sample) / (I₀ × t × f_sample), where f_sample is the fraction of light absorbed by the sample solution.

Visualizing Applications and Workflows

Signaling Pathway: Glutamate Uncaging and GPCR Activation

Photolabile protecting groups are frequently used to study neuronal signaling. Caged glutamate, for example, allows for the precise activation of glutamate receptors on neurons. The following diagram illustrates the signaling cascade initiated by the photolytic release of glutamate and subsequent activation of a G-protein coupled receptor (GPCR).[7][8][9]

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Caged_Glu Caged Glutamate Glu Glutamate Caged_Glu->Glu GPCR mGluR (GPCR) Glu->GPCR Binds to Light Light (hν) Light->Caged_Glu Uncaging G_Protein Gq Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Glutamate uncaging activating a GPCR signaling cascade.
Experimental Workflow for PPG Selection and Evaluation

The following diagram outlines a logical workflow for selecting and validating a photolabile protecting group for a specific application.

PPG_Workflow Define_Reqs Define Application Requirements (Wavelength, Solubility, Stability) Literature_Search Literature Search for Candidate PPGs Define_Reqs->Literature_Search Synthesize_Cage Synthesize Caged Compound Literature_Search->Synthesize_Cage Characterize Photochemical Characterization (λ_max, ε, Φ_u) Synthesize_Cage->Characterize Evaluate_Stability Evaluate Stability and Solubility Characterize->Evaluate_Stability In_Vitro_Test In Vitro/In Cellulo Uncaging Evaluate_Stability->In_Vitro_Test Analyze_Byproducts Analyze Photoproducts for Toxicity/Interference In_Vitro_Test->Analyze_Byproducts Optimize Optimize Uncaging Conditions (Light Dose, Time) Analyze_Byproducts->Optimize Final_Application Final Application Optimize->Final_Application

A systematic workflow for the selection of a PPG.

Conclusion

The strategic selection of a photolabile protecting group is paramount for the successful execution of light-controlled experiments. This guide has provided a framework for this selection process, emphasizing key photochemical and biological criteria. By comparing the properties of major PPG classes and providing detailed experimental protocols, we aim to empower researchers to choose the most suitable PPG for their specific needs. The continued development of novel PPGs with improved properties, such as longer activation wavelengths and higher uncaging efficiencies, will undoubtedly expand the frontiers of what is achievable with this powerful technology.

References

Safety Operating Guide

Safe Disposal of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate: An Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate (NVOC-Cl). The following procedures are designed to enable researchers, scientists, and drug development professionals to safely manage and dispose of this chemical, minimizing risk and ensuring regulatory compliance.

Immediate Safety Concerns and Handling

This compound is a hazardous substance that reacts violently with water and is a corrosive agent, causing severe burns to the skin and eyes[1]. All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Safety goggles and a full-face shield.

  • Elbow-length PVC gloves[1].

  • A lab coat.

  • An appropriate respirator (e.g., Type AB-P Filter)[1].

Key Hazard Information:

  • Reactivity: Reacts violently with water[1].

  • Corrosivity: Causes severe skin and eye burns[1].

  • Inhalation: Vapors and dust are irritating to the respiratory system[2].

  • Combustion Products: May include toxic gases such as hydrogen chloride, phosgene, and nitrogen oxides (NOx)[1].

Disposal Plan: From Bulk Material to Empty Containers

The primary method for the disposal of this compound is through chemical neutralization (hydrolysis) to a less hazardous compound, followed by disposal as hazardous waste.

Disposal Workflow

cluster_prep Preparation cluster_assess Assessment cluster_bulk Bulk Chemical Disposal cluster_container Empty Container Decontamination cluster_final Final Disposal prep Don appropriate PPE and work in a chemical fume hood. assess Assess the type of waste: Bulk chemical or empty container? prep->assess bulk_neutralize Perform chemical neutralization (See Protocol 1). assess->bulk_neutralize Bulk Chemical container_decon Decontaminate container (See Protocol 2). assess->container_decon Empty Container bulk_verify Verify neutralization (pH check). bulk_neutralize->bulk_verify bulk_package Package neutralized waste in a labeled hazardous waste container. bulk_verify->bulk_package final_disposal Arrange for pickup by a licensed waste management authority. bulk_package->final_disposal container_rinse Rinse container thoroughly with water. container_decon->container_rinse container_dispose Dispose of rinsed container as regular trash after defacing label. container_rinse->container_dispose

References

Personal protective equipment for handling 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling, use, and disposal of 4,5-Dimethoxy-2-nitrobenzyl carbonochloridate (NVOC-Cl). Adherence to these guidelines is essential for ensuring laboratory safety and procedural success.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause severe skin burns and eye damage.[1][2][3] It reacts violently with water and is harmful if swallowed, inhaled, or absorbed through the skin.[1][4] Appropriate PPE is mandatory to prevent exposure.

Minimum Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Viton® or Polyvinyl Alcohol). Double-gloving is recommended.[5][6]To prevent skin absorption, a significant route of exposure. Nitrile gloves offer limited protection.[5]
Eye & Face Protection ANSI/ISEA Z87.1 approved safety goggles and a face shield.[2][5]To protect eyes and face from splashes and vapors which can cause severe irritation and burns.[1][5]
Body Protection A chemical-resistant lab coat. For larger quantities or high splash risk, chemical-resistant coveralls (e.g., Dupont™ Tychem®) are required.[5]To protect against skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[2][3] If exposure limits are exceeded, a NIOSH/MSHA approved respirator is necessary.[2][3]To prevent inhalation of harmful dust and vapors.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and prevent accidents.

Procedural Steps for Handling:

  • Preparation: Ensure a clean and organized workspace. Have all necessary equipment and safety materials readily available, including spill containment supplies.

  • Weighing and Dispensing: Conduct all handling of the solid compound within a chemical fume hood to minimize inhalation exposure.[2][3]

  • Reaction Setup: When adding the reagent to a reaction, do so slowly and in a controlled manner. Avoid generating dust.[1][2]

  • Post-Handling: Thoroughly wash hands and any potentially contaminated surfaces with soap and water after handling.[1][4]

Storage Requirements:

ConditionSpecificationRationale
Temperature 2-8°C[7]To maintain chemical stability.
Atmosphere Store under an inert atmosphere in a tightly sealed container.[3]To prevent reaction with moisture.
Location Store in a dry, cool, and well-ventilated area designated for corrosive materials.[3] Keep locked up.[2][4]To prevent accidental contact and ensure controlled access.
Incompatibilities Avoid contact with water, acids, strong bases, alcohols, ammonia, and amines.[1][3]To prevent violent reactions and degradation of the compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency ScenarioImmediate Action Steps
Skin Contact 1. Immediately flush the affected area with large amounts of water for at least 15 minutes.[1][2] 2. Remove all contaminated clothing while continuing to flush.[1][2] 3. Seek immediate medical attention.[2][4]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] 2. Remove contact lenses if present and easy to do.[2] 3. Seek immediate medical attention.[1][2]
Inhalation 1. Move the individual to fresh air immediately.[1][2] 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2][4] 3. Seek immediate medical attention.[2][4]
Ingestion 1. Do NOT induce vomiting.[1][2] 2. Rinse mouth with water.[2][4] 3. If the person is conscious, give them a small amount of water to drink.[1] 4. Seek immediate medical attention.[1][2]
Spill 1. Minor Spill: Evacuate the immediate area. Wear appropriate PPE. Cover the spill with a dry, inert absorbent material such as sand or vermiculite.[1] Scoop the material into a suitable container for disposal.[2] 2. Major Spill: Evacuate the laboratory and alert emergency responders.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Disposal Workflow:

cluster_decon Empty Container Decontamination start Waste Generation collect Collect waste in a designated, labeled, and sealed container. start->collect dispose Dispose of as hazardous chemical waste through an approved waste disposal plant. collect->dispose neutralize Neutralize with 5% aqueous sodium hydroxide or soda ash (for decontamination of empty containers).

Caption: Workflow for the disposal of this compound waste.

Key Disposal Steps:

  • Collection: Collect all waste material in a clearly labeled, sealed container suitable for hazardous waste.

  • Decontamination of Containers: Empty containers should be decontaminated with a 5% aqueous sodium hydroxide or soda ash solution, followed by a water rinse.[1]

  • Final Disposal: Dispose of the chemical waste and decontaminated containers through an approved hazardous waste management facility, following all local, regional, and national regulations.[2][3]

Logical Relationship of Safety Measures

The following diagram illustrates the logical flow of safety protocols when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE informs Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace enables safe Chemical Handling Chemical Handling Prepare Workspace->Chemical Handling precedes Decontaminate Decontaminate Chemical Handling->Decontaminate requires Store/Dispose Store/Dispose Decontaminate->Store/Dispose is followed by

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.